molecular formula C13H17NO2 B093951 Methyl 1-benzylpyrrolidine-3-carboxylate CAS No. 17012-21-4

Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B093951
CAS No.: 17012-21-4
M. Wt: 219.28 g/mol
InChI Key: GDWFCUOFVSNTTG-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWFCUOFVSNTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-21-4
Record name methyl 1-benzylpyrrolidine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key synthetic intermediate, its pyrrolidine scaffold is a foundational component in the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its pivotal role as a building block for potent therapeutic agents, including analgesics, anti-inflammatory drugs, and neurotransmitter modulators.

Physicochemical Properties

The basic properties of this compound (CAS No: 17012-21-4) are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development. While extensive experimental data for properties like pKa and LogP are not widely published, values for structurally related compounds and computational predictions offer valuable insights.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₂--INVALID-LINK--
Molecular Weight 219.28 g/mol --INVALID-LINK--
CAS Number 17012-21-4--INVALID-LINK--
Appearance Colorless to light orange/yellow clear liquid--INVALID-LINK--, --INVALID-LINK--
Density 1.08 g/cm³--INVALID-LINK--
Boiling Point 105 °C @ 4 mmHg--INVALID-LINK--
Refractive Index (n20/D) 1.52--INVALID-LINK--
pKa (estimated) ~9.5 (for the pyrrolidine nitrogen)--INVALID-LINK--, --INVALID-LINK--
XlogP (predicted) 1.7--INVALID-LINK--
Solubility Moderate solubility in organic solvents--INVALID-LINK--
Storage Conditions Room Temperature, recommended <15°C in a cool, dark place--INVALID-LINK--

Note: The pKa value is estimated based on the structurally similar compound 1-benzylpyrrolidine, which has a reported pKa of 9.51 for the tertiary amine.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Esterification

A common and direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 1-benzylpyrrolidine-3-carboxylic acid.

Reaction: 1-benzylpyrrolidine-3-carboxylic acid + Methanol --(H⁺)--> this compound + Water

Materials:

  • 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (used as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Deionized water

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzylpyrrolidine-3-carboxylic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or thionyl chloride dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

G cluster_synthesis Synthesis Workflow Start 1-benzylpyrrolidine- 3-carboxylic acid + Methanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Reflux 4-6h Catalyst->Reflux Quench Neutralize with NaHCO₃ Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Methyl 1-benzylpyrrolidine- 3-carboxylate Purify->Product G cluster_pathway COX Inhibition Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA cleaves COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Effects Inflammation Pain Fever Prostanoids->Effects Inhibitor Pyrrolidine-based COX Inhibitor (NSAID) Inhibitor->COX inhibits G cluster_pathway M1 Muscarinic Receptor Signaling (Gq Pathway) ACh Acetylcholine (ACh) M1R M1 Receptor (GPCR) ACh->M1R PAM Pyrrolidine-based M1 PAM PAM->M1R enhances response Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Neuronal Excitation Cognitive Enhancement Ca->Response PKC->Response

References

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of complex bioactive molecules.

Chemical Structure and Properties

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The structure features a benzyl group attached to the nitrogen atom and a methyl ester at the 3-position of the pyrrolidine ring.

Chemical Structure:

Figure 1: 2D Structure of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester.

The key structural features include a chiral center at the C3 position of the pyrrolidine ring, making it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
CAS Number 17012-21-4[1]
Appearance Colorless to light orange to yellow clear liquid[1]
Density 1.08 g/cm³[1]
Boiling Point 105 °C at 4 mmHg[1]
Refractive Index n20D 1.52[1]
Purity ≥ 98% (GC)[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester was not found in the available literature, a general synthetic approach can be proposed based on established organic chemistry principles. A plausible route involves the esterification of the corresponding carboxylic acid.

General Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable precursor, followed by the esterification of the carboxylic acid intermediate.

G start Commercially Available Starting Materials step1 Synthesis of 1-Benzylpyrrolidine-3-carboxylic acid start->step1 step2 Esterification with Methanol step1->step2 product 1-Benzylpyrrolidine-3-carboxylic acid methyl ester step2->product purification Purification (e.g., Distillation, Chromatography) product->purification

Figure 2: General Synthetic Workflow.

Proposed Experimental Protocol: Esterification

This protocol is a general representation and may require optimization.

Objective: To synthesize 1-Benzylpyrrolidine-3-carboxylic acid methyl ester from 1-Benzylpyrrolidine-3-carboxylic acid.

Materials:

  • 1-Benzylpyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzylpyrrolidine-3-carboxylic acid in an excess of anhydrous methanol.

  • Esterification: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography to yield the final product.

Applications in Research and Drug Development

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its structural features allow for the creation of complex, bioactive molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the development of novel therapeutic agents.[1] Its applications are particularly noted in:

  • Analgesics and Anti-inflammatory Agents: It is used in the synthesis of new pain-relieving and anti-inflammatory drugs.[1]

  • Neuroscience Research: The pyrrolidine scaffold is a common motif in compounds targeting the central nervous system. This ester is utilized in studies related to neurotransmitter modulation, with the potential to develop treatments for neurological disorders.[1]

  • Chiral Synthesis: Due to its chiral nature, it is employed in the synthesis of enantiomerically pure drugs, which is critical for specificity and reducing side effects.[1]

G start 1-Benzylpyrrolidine-3-carboxylic acid methyl ester step1 Chemical Modification (e.g., Amidation, Reduction) start->step1 step2 Diverse Library of Derivative Compounds step1->step2 step3 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) step2->step3 step4 Identification of Lead Compounds step3->step4 step5 Further Drug Development step4->step5

Figure 3: Logical Workflow in Drug Discovery.

Spectral Data

Expected ¹H NMR Spectral Features
  • Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.

  • Benzyl CH₂: A singlet or a pair of doublets (if diastereotopic) around 3.6 ppm.

  • Methyl Ester CH₃: A singlet around 3.7 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (approximately 2.0-3.5 ppm). The proton at the C3 position would likely appear as a multiplet.

Expected ¹³C NMR Spectral Features
  • Ester Carbonyl Carbon: A signal in the range of 170-175 ppm.

  • Aromatic Carbons: Signals between 127-140 ppm.

  • Benzyl CH₂ Carbon: A signal around 60 ppm.

  • Methyl Ester Carbon: A signal around 52 ppm.

  • Pyrrolidine Ring Carbons: Signals in the aliphatic region (approximately 25-60 ppm).

Researchers should perform their own spectral analysis for confirmation.

Conclusion

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its versatile structure, particularly the presence of a chiral center, makes it an attractive starting material for the synthesis of complex and stereospecific molecules. While detailed public data on its synthesis and spectral properties are limited, its established use as a building block underscores its importance for scientists and researchers engaged in the discovery and development of novel chemical entities. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential.

References

Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics, particularly as a precursor to inhibitors of Ubiquitin Specific Peptidase 30 (USP30).

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 17012-21-4[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Methyl N-benzyl-3-pyrrolidinecarboxylate, 1-Benzylpyrrolidine-3-carboxylic acid methyl ester[1][2]
Boiling Point 105 °C at 4 mmHg[1]
Density 1.08 g/cm³[1]
Refractive Index n20D 1.52[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature[1]

Spectroscopic Data

While specific spectra for CAS 17012-21-4 are not publicly available in the search results, typical spectroscopic characteristics for a molecule with this structure are outlined below. Researchers should obtain and interpret spectra on their own material for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methyl ester protons (~3.7 ppm), and a series of multiplets for the pyrrolidine ring and benzylic methylene protons.

  • ¹³C-NMR: Aromatic carbons would appear in the 127-140 ppm region, the ester carbonyl carbon around 174 ppm, the ester methyl carbon around 52 ppm, and the aliphatic carbons of the pyrrolidine ring and the benzylic methylene group in the 25-65 ppm range.

Infrared (IR) Spectroscopy:

  • A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735 cm⁻¹.

  • C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed in the 2800-3100 cm⁻¹ region.

  • Bands corresponding to the C-N stretching and C-O stretching of the ester are also anticipated.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 219.

  • Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the benzyl group. A prominent peak at m/z = 91 corresponding to the benzyl cation is expected.

Synthesis

A general, representative protocol for the synthesis of this compound is described below. This is a conceptual workflow, and specific reaction conditions may need to be optimized.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Methyl pyrrolidine-3-carboxylate E N-Alkylation Reaction (Stirring at elevated temperature) A->E B Benzyl bromide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Filtration to remove base E->F G Solvent evaporation F->G H Purification by column chromatography G->H I This compound (CAS 17012-21-4) H->I

Conceptual synthesis workflow for this compound.

Experimental Protocol: N-Alkylation (Representative)

  • To a solution of methyl pyrrolidine-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its utility has been noted in the development of novel analgesics, anti-inflammatory compounds, and for research in neuroscience.[3]

Intermediate in the Synthesis of USP30 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[4][5][6] USP30 plays a role in regulating mitochondrial quality control by opposing mitophagy.[7] Inhibition of USP30 is a therapeutic strategy being explored for conditions involving mitochondrial dysfunction, such as certain neurodegenerative diseases and cancers.[4][6][7]

G A This compound B Hydrolysis A->B e.g., LiOH C 1-Benzylpyrrolidine-3-carboxylic acid B->C D Amide Coupling C->D Amine, Coupling agents E Further synthetic steps D->E F Final USP30 Inhibitor E->F

General workflow for the synthesis of USP30 inhibitors.
Potential in Modulating Muscarinic Receptors and α-Glucosidase

The pyrrolidine scaffold is present in many compounds that interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes and are targets for diseases of the central and peripheral nervous systems.[2][8] While specific data for CAS 17012-21-4 is not available, related pyrrolidine derivatives have been investigated as muscarinic receptor ligands.[2]

Additionally, derivatives of pyrrolidine have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10] Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.[9][10]

Experimental Protocols for Biological Assays (Representative)

The following are representative protocols for assays in which derivatives of this compound could be evaluated.

Muscarinic Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.[11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO cells expressing human M1-M5 receptors).

  • Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay (Representative Protocol)

This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase activity.[9][10]

  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer in a 96-well plate at 37 °C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

USP30 and Mitochondrial Quality Control

USP30 acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway. Inhibition of USP30 is therefore expected to enhance the removal of dysfunctional mitochondria.

G cluster_mito Mitochondrion Mito Damaged Mitochondrion PINK1 PINK1 accumulation Mito->PINK1 Parkin Parkin recruitment PINK1->Parkin Ub Ubiquitination of outer membrane proteins Parkin->Ub Mitophagy Mitophagy Ub->Mitophagy Deub Deubiquitination Ub->Deub USP30 USP30 USP30->Deub Deub->Mitophagy Inhibition

Role of USP30 in the regulation of mitophagy.

Safety Information

Detailed toxicology data for CAS 17012-21-4 is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound (CAS 17012-21-4) is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex molecules for pharmaceutical research. Its role as a precursor to USP30 inhibitors highlights its importance in the development of therapies for diseases linked to mitochondrial dysfunction. While quantitative biological data for this specific compound is limited in the public domain, its structural features and the broader activity of the pyrrolidine class of compounds suggest significant potential for its application in drug discovery programs.

References

Methyl 1-benzylpyrrolidine-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core chemical data for Methyl 1-benzylpyrrolidine-3-carboxylate, a compound often utilized as an intermediate in the synthesis of pharmaceuticals.

Chemical Identity and Properties

This compound is a substituted pyrrolidine derivative. Its key identifiers and physicochemical properties are summarized below for reference.

IdentifierValue
Chemical Name This compound
Synonyms 1-Benzylpyrrolidine-3-carboxylic acid methyl ester
CAS Number 17012-21-4
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.28 g/mol [1][2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.

Compound This compound Formula Molecular Formula C₁₃H₁₇NO₂ Compound->Formula has MolWeight Molecular Weight 219.28 g/mol Compound->MolWeight has

Caption: Relationship between compound name, formula, and molecular weight.

References

Physical and chemical properties of Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for Methyl 1-benzylpyrrolidine-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Properties and Identifiers

This compound is a substituted pyrrolidine derivative that serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.[1] Its structural features make it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of the compound is crucial for accurate research and sourcing.

IdentifierValue
IUPAC Name This compound
CAS Number 17012-21-4
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Synonyms 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, Methyl N-benzyl-3-pyrrolidinecarboxylate
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 105 °C at 4 mmHg[1]
Density 1.08 g/cm³[1]
Refractive Index (n20/D) 1.52[1]
Purity ≥ 98% (GC)[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. This approach allows for the construction of the pyrrolidine ring with good control over stereochemistry.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is based on established methods for the synthesis of substituted pyrrolidines.

Materials:

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Methyl acrylate

  • Benzylamine

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Generation of the Azomethine Ylide: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of sarcosine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous toluene is heated to reflux. The water generated is removed azeotropically. After complete water removal, the reaction mixture is cooled to room temperature.

  • Cycloaddition Reaction: To the solution containing the in situ generated azomethine ylide, benzylamine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes. Subsequently, methyl acrylate (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

  • Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Analytical Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of aromatic esters (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 40-550

Expected Results: The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 219 and characteristic fragmentation patterns.

NMR Spectroscopy
  • ¹H NMR: Protons on the pyrrolidine ring are expected in the range of 2.0-3.5 ppm. The benzylic protons (CH₂-Ph) would likely appear as a singlet around 3.6 ppm. The methyl ester protons (O-CH₃) would be a singlet around 3.7 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm region.

  • ¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 127-140 ppm range. The carbons of the pyrrolidine ring and the benzylic carbon would be found in the upfield region, generally between 25 and 70 ppm. The methyl ester carbon would be around 52 ppm.

Biological Context and Potential Applications

This compound is a key intermediate in the synthesis of bioactive molecules.[1] The N-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, compounds with this core structure have been investigated as multi-target agents for the treatment of Alzheimer's disease.[2]

Signaling Pathway in Alzheimer's Disease

N-benzylpyrrolidine derivatives have been shown to inhibit key enzymes involved in the pathology of Alzheimer's disease, namely Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE-1).[2] The inhibition of these enzymes represents a promising therapeutic strategy.

Alzheimer_Pathway cluster_0 Cholinergic Pathway cluster_1 Amyloidogenic Pathway ACh Acetylcholine AChE AChE ACh->AChE BChE BChE ACh->BChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline Choline + Acetate AChE->Choline Hydrolysis BChE->Choline Hydrolysis Chol_Neuron Cholinergic Neuron Chol_Neuron->ACh Release N_Benzylpyrrolidine N-Benzylpyrrolidine Derivatives N_Benzylpyrrolidine->AChE N_Benzylpyrrolidine->BChE APP Amyloid Precursor Protein (APP) BACE1 BACE-1 APP->BACE1 gamma_Secretase γ-Secretase BACE1->gamma_Secretase Cleavage Product Abeta Amyloid-β (Aβ) Peptides gamma_Secretase->Abeta Cleavage Abeta_Plaques Aβ Plaques Abeta->Abeta_Plaques Aggregation N_Benzylpyrrolidine2 N-Benzylpyrrolidine Derivatives N_Benzylpyrrolidine2->BACE1

Caption: Multi-target inhibition by N-benzylpyrrolidine derivatives in Alzheimer's disease.

The diagram illustrates how N-benzylpyrrolidine derivatives can potentially intervene in two key pathological pathways of Alzheimer's disease. In the cholinergic pathway, they inhibit AChE and BChE, thereby increasing the levels of the neurotransmitter acetylcholine. In the amyloidogenic pathway, they inhibit BACE-1, a key enzyme in the production of amyloid-β peptides, which aggregate to form plaques in the brain.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound in the fields of synthetic chemistry and drug discovery. The provided experimental protocols offer a starting point for its synthesis and analysis, while the biological context highlights its relevance in the search for treatments for neurodegenerative diseases.

References

In-Depth Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. This document details its synthesis, chemical properties, and its application in the development of therapeutic agents, with a focus on its role as a precursor to muscarinic M1 receptor modulators for potential use in conditions such as Alzheimer's disease.

Core Compound Data

This compound is a versatile heterocyclic building block. The benzyl group provides a lipophilic character and can serve as a protecting group for the pyrrolidine nitrogen, which can be removed under specific conditions if required for further synthetic transformations. The methyl ester at the 3-position of the pyrrolidine ring is a key functional group that can be readily modified, for instance, through reduction to a primary alcohol or hydrolysis to the corresponding carboxylic acid, opening avenues for the synthesis of a diverse range of derivatives.

PropertyValue
IUPAC Name This compound
Synonyms 1-Benzylpyrrolidine-3-carboxylic Acid Methyl Ester
CAS Number 17012-21-4
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Colorless to light orange to yellow clear liquid
Purity Typically >98.0% (GC)

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of Methyl pyrrolidine-3-carboxylate with a benzylating agent, such as benzyl chloride or benzyl bromide. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction and a suitable solvent.

Experimental Protocol: N-benzylation of Methyl pyrrolidine-3-carboxylate

This protocol is based on established N-alkylation procedures for pyrrolidine derivatives.[1]

Materials:

  • Methyl pyrrolidine-3-carboxylate

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).

  • To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40-60°C and stir for 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the DMF under reduced pressure.

  • To the residue, add water and extract the product with methyl tert-butyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

ReagentMolar RatioNotes
Methyl pyrrolidine-3-carboxylate1.0Starting material
Benzyl chloride1.1Benzylating agent
Potassium carbonate (K₂CO₃)1.2Base
N,N-Dimethylformamide (DMF)-Solvent

Application in Pharmaceutical Synthesis: A Precursor to (1-benzylpyrrolidin-3-yl)methanol

This compound serves as a critical intermediate in the synthesis of various bioactive molecules. One of its key transformations is the reduction of the methyl ester to a primary alcohol, yielding (1-benzylpyrrolidin-3-yl)methanol. This alcohol is a precursor for compounds being investigated as muscarinic M1 receptor modulators, which are of significant interest in the treatment of Alzheimer's disease.[2][3]

Experimental Protocol: Reduction of this compound

The reduction of the ester to the primary alcohol is effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6][7]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanol.

ReagentMolar RatioNotes
This compound1.0Starting material
Lithium aluminum hydride (LiAlH₄)1.5Reducing agent
Tetrahydrofuran (THF)-Anhydrous solvent

Signaling Pathways and Therapeutic Relevance

(1-benzylpyrrolidin-3-yl)methanol and its derivatives are being explored for their potential to modulate the muscarinic M1 acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory.[3][8][9] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, a key neurotransmitter.[3][9]

Activation of the M1 receptor is a promising therapeutic strategy for Alzheimer's disease.[2][3] The M1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8][10] This signaling cascade can lead to various cellular responses, including the modulation of ion channels and the activation of downstream kinases like extracellular signal-regulated kinase (ERK).[10]

Furthermore, M1 receptor activation has been shown to have neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease, through the modulation of the Wnt signaling pathway.[11] Specifically, M1 activation can inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme in both tau hyperphosphorylation (another hallmark of Alzheimer's) and the Wnt pathway.[2][11]

G cluster_synthesis Synthesis Pathway Methyl pyrrolidine-3-carboxylate Methyl pyrrolidine-3-carboxylate This compound This compound Methyl pyrrolidine-3-carboxylate->this compound N-benzylation (Benzyl chloride, K₂CO₃) (1-benzylpyrrolidin-3-yl)methanol (1-benzylpyrrolidin-3-yl)methanol This compound->(1-benzylpyrrolidin-3-yl)methanol Reduction (LiAlH₄) M1 Receptor Modulators M1 Receptor Modulators (1-benzylpyrrolidin-3-yl)methanol->M1 Receptor Modulators Further Functionalization

G

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its straightforward preparation and the reactivity of its ester functional group make it an ideal starting point for creating libraries of compounds for drug discovery, particularly in the area of neurodegenerative diseases. The development of M1 muscarinic receptor modulators from this intermediate highlights its importance in the ongoing search for effective treatments for Alzheimer's disease and other cognitive disorders. This guide provides the foundational knowledge for researchers to utilize this important building block in their synthetic endeavors.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1][2][3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of pyrrolidine derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and synthetic workflows.

The unique three-dimensional structure and stereochemical complexity of the pyrrolidine ring allow for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1][2][6] This non-planar "puckered" conformation, a phenomenon known as "pseudorotation," provides a distinct advantage over flat aromatic systems in exploring chemical space and optimizing pharmacodynamic and pharmacokinetic properties.[1][2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and target engagement.

Therapeutic Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in its wide range of pharmacological activities, spanning multiple therapeutic areas. Pyrrolidine-containing compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, antidiabetic, anti-inflammatory, and neuroprotective agents.[4][7][8]

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes and the disruption of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassTarget/MechanismCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]Dual HDAC2 and PHB2 inhibitorsMCF-70.42 - 0.78[7]
Spiro[pyrrolidine-3,3′-oxindoles]Dual HDAC2 and PHB2 inhibitorsHT290.39 - 0.92[7]
Pyrrolidine-based inhibitorsNeuraminidase--[9]
Polysubstituted Pyrrolidinesα-glucosidase inhibitors-Potent inhibition[2]
Pyrrolidine sulfonamidesDPP-IV inhibitors-11.32 ± 1.59[4]

IC50: Half-maximal inhibitory concentration; HDAC2: Histone deacetylase 2; PHB2: Prohibitin 2; DPP-IV: Dipeptidyl peptidase-IV.

A prominent example involves spiro[pyrrolidine-3,3′-oxindoles], which have shown potent anti-breast cancer activity by dually inhibiting histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[2]

anticancer_pathway Proliferation Cancer Cell Proliferation Apoptosis Apoptosis HDAC2 HDAC2 HDAC2->Proliferation promotes PHB2 PHB2 PHB2->Proliferation promotes Spiro_pyrrolidine Spiro[pyrrolidine-3,3'-oxindoles] Spiro_pyrrolidine->Apoptosis induces Spiro_pyrrolidine->HDAC2 inhibits Spiro_pyrrolidine->PHB2 inhibits

Mechanism of action for spiro-pyrrolidine anticancer agents.
Antimicrobial and Antiviral Activities

Pyrrolidine derivatives have also emerged as a significant class of antimicrobial and antiviral agents.[4][8] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, certain pyrrolidine analogs have demonstrated potent inhibitory activity against influenza neuraminidase, a key enzyme for viral release and propagation.[9]

Antidiabetic and Anti-inflammatory Properties

The pyrrolidine scaffold is a key feature in the design of potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[10] Additionally, polyhydroxylated pyrrolidines have been identified as potent α-glucosidase inhibitors, further highlighting their potential in managing diabetes.[2] In the context of inflammation, pyrrolidine derivatives have been shown to modulate inflammatory pathways, including the Toll-like receptor 4 (TLR4) signaling cascade.

Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a central focus in synthetic organic chemistry, with numerous methodologies developed to access a wide array of substituted derivatives.[11][12][13][14] These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the de novo construction of the ring from acyclic precursors.[1][11][12]

Common synthetic strategies include:

  • 1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring with high stereocontrol.[2][15]

  • Intramolecular Cyclization: Involves the cyclization of acyclic precursors such as amino alcohols or haloamines.

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and efficient method for preparing N-substituted pyrrolidines.[13][16]

  • Palladium-Catalyzed Hydroarylation: A modern approach to synthesize 3-aryl pyrrolidines.[17]

synthesis_workflow cluster_methods Acyclic Acyclic Precursors Methods Synthetic Methods Acyclic->Methods Cyclic Cyclic Precursors (e.g., Proline) Cyclic->Methods Pyrrolidine Pyrrolidine Derivatives Methods->Pyrrolidine Cycloaddition 1,3-Dipolar Cycloaddition IntraCycl Intramolecular Cyclization ReductiveAmin Reductive Amination PdCatalysis Pd-Catalyzed Hydroarylation

General synthetic approaches to pyrrolidine derivatives.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed and robust experimental protocols are essential.

General Procedure for the Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones

This protocol describes a multi-component reaction to synthesize pyrrolidine-2,3-dione derivatives.[18]

  • Step 1: Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones.

    • A mixture of an aromatic aldehyde (1 mmol), ethyl 2,4-dioxovalerate (1 mmol), and an aniline (1 mmol) in glacial acetic acid (5 mL) is stirred at room temperature for 10-15 minutes.

    • The reaction mixture is then refluxed for 2-3 hours.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative.

  • Step 2: Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives.

    • A solution of the 4-acetyl-3-hydroxy-3-pyrroline-2-one (1 mmol) and an aliphatic amine (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes.

    • The solvent is evaporated under reduced pressure.

    • The crude product is purified by recrystallization from ethanol to yield the final enamine derivative.[19]

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents.[19][20]

  • Preparation of Solutions:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).[19]

    • Prepare an α-glucosidase enzyme solution (1 U/mL) in phosphate buffer (pH 6.8).[20]

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in phosphate buffer.[20]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution to each well containing the test compound at various concentrations.[19][20]

    • Incubate the plate at 37 °C for 20 minutes.[20]

    • Initiate the reaction by adding 20 µL of the p-NPG substrate solution to each well.[20]

    • Incubate the plate for an additional 30 minutes at 37 °C.[20]

    • Stop the reaction by adding 50 µL of 0.1 N Na2CO3.[20]

    • Measure the absorbance at 405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[1][2][3][7] Its unique structural features and the diverse array of synthetic methodologies available for its derivatization provide a rich platform for the discovery of novel therapeutic agents. Future research will undoubtedly continue to unlock the full potential of this remarkable heterocycle in addressing a wide range of unmet medical needs. The continuous exploration of new synthetic routes and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will be crucial for the development of the next generation of innovative medicines.[5]

References

An In-depth Technical Guide on Methyl 1-benzylpyrrolidine-3-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile organic compound recognized primarily for its role as a key synthetic intermediate in the development of novel therapeutic agents.[1] While it is frequently cited in the context of neuroscience research, particularly in studies concerning neurotransmitter modulation and the development of treatments for neurological disorders, there is a notable absence of publicly available data on its direct biological activity. Its chemical scaffold, featuring a pyrrolidine ring, is a common motif in a variety of biologically active compounds, including those that interact with monoamine transporters.

This guide provides a comprehensive overview of this compound, focusing on its chemical properties and its potential applications in neuroscience. Due to the limited direct pharmacological data on this specific compound, this document will also present information on structurally related pyrrolidine and tropane-based molecules that have been characterized as monoamine reuptake inhibitors. This will offer researchers a valuable frame of reference for designing and evaluating new compounds derived from this versatile scaffold.

Chemical Properties of this compound

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 17012-21-4[2]
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.28 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 98°C at 0.2 mmHg[1]
Density 1.08 g/cm³[1]
Refractive Index 1.5211[1]
Synonyms 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, Methyl N-benzyl-3-pyrrolidinecarboxylate[1][2]

Potential as a Scaffold for Monoamine Reuptake Inhibitors

The core structure of this compound shares features with known monoamine reuptake inhibitors, a class of drugs that includes cocaine and various synthetic analogs. These compounds exert their effects by blocking the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET), thereby increasing the synaptic availability of these key neurotransmitters. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry for the design of central nervous system (CNS) active agents.

Derivatives of N-benzyl-pyrrolidines have been synthesized and evaluated as dual serotonin and norepinephrine reuptake inhibitors.[1] This suggests that modifications to the benzyl and carboxylate groups of this compound could yield novel compounds with specific affinities for one or more of the monoamine transporters. Such compounds could be valuable tools for studying the neurobiology of mood, reward, and cognition, and may have therapeutic potential for conditions such as depression, anxiety, and substance use disorders.

cluster_synthesis Synthetic Pathway cluster_target Biological Target cluster_effect Neurochemical Effect Core_Scaffold This compound Modification Chemical Modification (e.g., amide formation, reduction, substitution on benzyl ring) Core_Scaffold->Modification Derivative Novel Pyrrolidine Derivative Modification->Derivative MAT Monoamine Transporters (DAT, SERT, NET) Derivative->MAT Binding and Inhibition Neurotransmitter Increased Synaptic Neurotransmitter Levels MAT->Neurotransmitter Blocks Reuptake

Figure 1. Conceptual workflow for utilizing this compound.

Pharmacological Data of Structurally Related Compounds

While direct pharmacological data for this compound is unavailable, the following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for structurally related compounds that are known to interact with monoamine transporters. This information provides a valuable reference for understanding the potential activity of derivatives of the core scaffold.

Table 1: Binding Affinities (Ki, nM) of Representative Monoamine Reuptake Inhibitors
CompoundDATSERTNETReference
Cocaine126310480[3]
(+)-CPCA¹2310200120[4]
3α-(3-Fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester9.023.60.43[5]
3β-(4-Methylphenyl)-2β-(4-methylphenyl)tropane1.23228355[6]

¹ (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate

Table 2: Inhibitory Concentrations (IC50, nM) of Representative Monoamine Reuptake Inhibitors
CompoundDATSERTNETReference
Cocaine280330390[7]
d-Amphetamine3428007.4[7]
3β-(4-Methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane5.9113454[8]

Signaling Pathway: Monoamine Transporter Inhibition

The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. By blocking these transporters, reuptake inhibitors increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) MAT Monoamine Transporter (DAT, SERT, or NET) NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Vesicle->NT Release Reuptake Reuptake NT->MAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Inhibitor Reuptake Inhibitor (e.g., Cocaine Analog) Inhibitor->MAT Blocks Signal Signal Transduction Receptor->Signal

Figure 2. Mechanism of monoamine transporter inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize compounds that interact with monoamine transporters. These protocols are representative and can be adapted for the evaluation of novel derivatives of this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific monoamine transporter by assessing its ability to displace a radiolabeled ligand known to bind to that transporter.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (DAT, SERT, or NET).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound (dissolved in a suitable solvent, e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM cocaine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Figure 3. Workflow for a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmitter reuptake.[9][10]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[11]

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound.

  • Anesthetized animal (e.g., rat or mouse).

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • After collecting baseline samples, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ECD or LC-MS.

  • Express the results as a percentage of the baseline neurotransmitter levels.

Start Start Surgery Surgical Implantation of Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF and Collect Baseline Samples Probe_Insertion->Perfusion Drug_Admin Administer Test Compound Perfusion->Drug_Admin Sample_Collection Collect Post-Drug Samples Drug_Admin->Sample_Collection Analysis Analyze Neurotransmitter Levels (HPLC-ECD/LC-MS) Sample_Collection->Analysis End End Analysis->End

Figure 4. Workflow for an in vivo microdialysis experiment.

Rodent Locomotor Activity Assay

This behavioral assay is used to assess the stimulant or depressant effects of a compound on the central nervous system by measuring the spontaneous locomotor activity of rodents.[12]

Materials:

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • Rodents (mice or rats).

  • Test compound and vehicle control.

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • Immediately place each animal into an individual locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

  • Analyze the data by comparing the locomotor activity of the drug-treated group to the vehicle-treated group. Data can be analyzed in time bins to observe the time course of the drug's effect.

Start Start Acclimation Acclimate Animals to Testing Room Start->Acclimation Injection Administer Test Compound or Vehicle Acclimation->Injection Placement Place Animals in Locomotor Chambers Injection->Placement Recording Record Locomotor Activity Placement->Recording Analysis Data Analysis and Comparison Recording->Analysis End End Analysis->End

References

The Strategic Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of atoms to form complex, life-altering molecules lies at the heart of modern medicine. The synthesis of bioactive compounds, particularly those derived from natural sources, presents a formidable challenge and a significant opportunity in the quest for novel therapeutics. This technical guide delves into the strategies and methodologies employed in the synthesis of such molecules, using the potent anticancer agent Haouamine A as a central case study. We will explore its synthesis, biological activity, and the underlying principles that guide the construction of such complex architectures.

Introduction: The Art and Science of Total Synthesis

Total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, stands as a testament to the power of organic chemistry.[1] It not only provides access to rare and medicinally important natural products but also fuels the development of new synthetic methods and strategies.[1][2] The journey from a simple starting material to a complex bioactive target is a multi-step process demanding precision, ingenuity, and a deep understanding of chemical reactivity.

In recent years, the field has seen a surge in innovative approaches, including diversity-oriented synthesis, biology-oriented synthesis, and the use of novel catalytic methods to enhance efficiency and sustainability.[3][4] These strategies are crucial in generating not only the natural product itself but also analogues with potentially improved therapeutic properties.[5]

Case Study: The Total Synthesis of Haouamine A

Haouamine A, a marine alkaloid isolated from the tunicate Aplidium haouarianum, exhibits potent and selective cytotoxic activity against human colon carcinoma cells.[6] Its unique and complex heptacyclic structure, featuring a strained[7]-azaparacyclophane macrocycle with a bent aromatic ring, has made it a compelling target for total synthesis.[6] The groundbreaking work by the Baran group at The Scripps Research Institute culminated in the first total synthesis of this remarkable molecule, showcasing innovative synthetic strategies.[8]

Retrosynthetic Analysis and Strategic Approach

The Baran group's strategy for the synthesis of Haouamine A was guided by a retrosynthetic analysis that broke down the complex target into simpler, more manageable precursors. A key disconnection was the strained paracyclophane ring, which was envisioned to be formed in a late-stage macrocyclization reaction. The core indeno-tetrahydropyridine framework was another major synthetic hurdle.

Key Synthetic Transformations and Methodologies

The synthesis of Haouamine A hinged on several key chemical transformations. The construction of the indeno-tetrahydropyridine core was achieved through a novel cascade annulation reaction. Another pivotal step was the formation of the strained macrocycle, which was accomplished through an intramolecular Paal-Knorr pyrrole synthesis.

Experimental Protocol: Intramolecular Paal-Knorr Pyrrole Synthesis for Macrocyclization

The following protocol is a representative example of the intramolecular Paal-Knorr reaction used in the synthesis of a key intermediate for Haouamine A.

  • To a solution of the 1,4-dicarbonyl precursor (1.0 equivalent) in toluene (0.01 M) is added p-toluenesulfonic acid monohydrate (1.2 equivalents).

  • The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired macrocyclic pyrrole.

This reaction exemplifies the strategic use of a classic named reaction in a complex setting to forge a challenging structural motif.

Quantitative Data from the Synthesis of Haouamine A

The efficiency of a synthetic route is paramount. The following table summarizes key quantitative data from a scalable total synthesis of Haouamine A, highlighting the yields of crucial steps.

StepReactionReagents and ConditionsYield (%)
Core Formation Cascade Annulation1. N-Bromoacetamide, NaBH4, 50 °C; 2. Indium, NH4Cl, MeOH51
Macrocycle Precursor Suzuki CouplingPd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80 °C85
Macrocyclization Intramolecular Paal-Knorrp-TsOH·H2O, Toluene, reflux70
Final Deprotection Boron Tribromide Mediated Ether CleavageBBr3, CH2Cl2, -78 °C to 0 °C63

Biological Activity and Mechanism of Action

Haouamine A has demonstrated significant cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HT-29Human Colon Carcinoma0.1 µg/mL
PC3Human Prostate Cancer29 ± 2
atrop-Haouamine A (PC3)Human Prostate Cancer32 ± 3

While the precise signaling pathway of Haouamine A's cytotoxic action is still under investigation, many marine alkaloids with complex polycyclic structures are known to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism, based on the activity of structurally related compounds, involves the disruption of the cellular cytoskeleton, leading to cell cycle arrest and the activation of apoptotic pathways.

Proposed Signaling Pathway for Haouamine A-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway for Haouamine A-induced apoptosis, based on known mechanisms of other cytotoxic natural products.

G HaouamineA Haouamine A Cytoskeleton Cytoskeleton Disruption (e.g., Microtubule Dynamics) HaouamineA->Cytoskeleton CellCycleArrest Cell Cycle Arrest (G2/M Phase) Cytoskeleton->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization CellCycleArrest->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by Haouamine A.

Experimental Workflow: From Starting Material to Bioactive Molecule

The synthesis of a complex molecule like Haouamine A follows a meticulously planned workflow. Each step is designed to build upon the previous one, introducing new functionality and stereochemistry with high control.

G Start Simple Aromatic Precursors Indanone Indanone Formation Start->Indanone Friedel-Crafts Acylation QuaternaryCenter Quaternary Center Installation Indanone->QuaternaryCenter Alkylation Oxime Oxime Formation QuaternaryCenter->Oxime Hydroxylamine Core Indeno-tetra- hydropyridine Core (Cascade Annulation) Oxime->Core NBS, NaBH4, In Coupling Macrocycle Precursor Assembly (Suzuki Coupling) Core->Coupling Pd-Catalyzed Cross-Coupling Macrocycle Strained Macrocycle Formation (Paal-Knorr) Coupling->Macrocycle Acid-Catalyzed Cyclization Final Haouamine A (Deprotection) Macrocycle->Final BBr3

References

The Suzuki-Miyaura Coupling: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic chemistry, enabling the efficient construction of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have made it an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core principles, providing quantitative data, outlining experimental protocols, and visualizing key processes and biological applications.

Core Principles: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to the Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the organohalide is dependent on the halogen, with the general trend being I > Br > OTf > Cl.[2]

  • Transmetalation: The next step is the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) complex. This process requires the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a borate complex and increasing the nucleophilicity of the R² group, which facilitates its transfer to the palladium center.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the new carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate L R¹-Pd-X L Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano L R¹-Pd-R² L Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2  R¹-R²

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Building Blocks: Organoborons and Organohalides

The versatility of the Suzuki-Miyaura coupling stems from the vast array of commercially available and synthetically accessible organoboron and organohalide building blocks.

  • Organoboron Reagents: Boronic acids (RB(OH)₂) and their corresponding esters (e.g., pinacol esters) are the most common organoboron reagents used in this reaction. They are generally stable, crystalline solids with low toxicity. A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters are commercially available, providing access to a diverse range of molecular scaffolds.

  • Organohalides and Pseudohalides: Aryl, heteroaryl, vinyl, and alkyl halides (I, Br, Cl) and triflates (OTf) are common electrophilic partners. The reactivity of the C-X bond towards oxidative addition is a key factor in the success of the coupling reaction, with the general reactivity trend being I > Br > OTf >> Cl. The development of highly active catalyst systems has expanded the scope to include less reactive but more readily available aryl chlorides.

Data Presentation: Reaction Parameters and Yields

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of various reaction conditions and their corresponding yields for the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Table 1: Effect of Catalyst and Ligand on Biaryl Synthesis

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O1002491
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801298
2-Bromopyridine3-Thiopheneboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O901685
1-Bromo-3,5-dimethylbenzene4-Fluorophenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₂CO₃t-Amyl alcohol1001892

Table 2: Influence of Base and Solvent on Coupling Efficiency

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85490
4-BromoanisolePhenylboronic acidPd(PPh₃)₄CsFTHFRoom Temp1288
4-BromoanisolePhenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/H₂O100675
1-BromonaphthalenePhenylboronic acidPdCl₂(dppf)K₃PO₄DMF901294
1-BromonaphthalenePhenylboronic acidPdCl₂(dppf)Et₃NAcetonitrile802465

Experimental Protocols

This section provides a detailed, generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Phenylpyridine

This protocol describes the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Degassed water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Catalyst Preparation and Addition: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in a small amount of 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylpyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere Combine_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Add_Catalyst Add Catalyst Solution Add_Solvents->Add_Catalyst Prepare_Catalyst Prepare Catalyst Solution Prepare_Catalyst->Add_Catalyst Heat_Stir Heat and Stir Reaction Mixture Add_Catalyst->Heat_Stir Monitor_Progress Monitor Progress (TLC, GC-MS) Heat_Stir->Monitor_Progress Cool_Quench Cool to RT and Quench Monitor_Progress->Cool_Quench Extraction Aqueous Work-up and Extraction Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Organic Layer Extraction->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting Signaling Pathways

The Suzuki-Miyaura coupling has been instrumental in the synthesis of numerous approved drugs. The ability to efficiently construct complex biaryl and heteroaryl structures, which are common pharmacophores, has significantly accelerated the drug discovery process.

Case Study 1: Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Losartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. A key step in its synthesis involves a Suzuki-Miyaura coupling. Losartan exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[3] This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan Losartan->AT1_Receptor  Blocks

Simplified signaling pathway of the RAAS and the mechanism of action of Losartan.

Case Study 2: Lumacaftor and the CFTR Protein

Lumacaftor, used in combination with ivacaftor to treat cystic fibrosis, is another example of a drug synthesized using the Suzuki-Miyaura coupling. Cystic fibrosis is caused by mutations in the CFTR gene, leading to a misfolded and non-functional CFTR protein. Lumacaftor acts as a "corrector" by improving the conformational stability of the F508del-CFTR protein, which allows it to be trafficked to the cell surface.[4][5]

CFTR_Pathway cluster_protein_synthesis Protein Synthesis and Trafficking CFTR_Gene CFTR Gene mRNA mRNA CFTR_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (in Endoplasmic Reticulum) Ribosome->Misfolded_CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Lumacaftor (Corrector) Lumacaftor Lumacaftor Cell_Surface Trafficking to Cell Surface Corrected_CFTR->Cell_Surface Functional_CFTR Functional CFTR Channel Cell_Surface->Functional_CFTR

Mechanism of action of Lumacaftor on the CFTR protein trafficking pathway.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile synthetic tool that has had a profound impact on organic synthesis, particularly in the field of drug discovery and development. Its reliability, broad substrate scope, and mild reaction conditions have enabled the rapid and efficient synthesis of complex molecular architectures. A thorough understanding of the reaction mechanism, the roles of the various components, and the available building blocks is crucial for researchers and scientists seeking to leverage this important reaction in their own work. The continued development of new catalysts, ligands, and reaction conditions will undoubtedly further expand the utility of the Suzuki-Miyaura coupling in the years to come.

References

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in natural products, such as the amino acid proline, and its synthetic accessibility have made it a "versatile scaffold" for the development of novel therapeutic agents.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[4][5][6][7] This increased three-dimensional coverage, a phenomenon known as "pseudorotation," along with the potential for multiple stereogenic centers, provides a rich platform for generating diverse molecular architectures with a wide spectrum of biological activities.[4][5][6][7]

This technical guide provides an in-depth overview of the diverse biological activities of pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][8] The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities and the development of potent and selective drug candidates.[3]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[3] Spiro[pyrrolidine-3,3′-oxindoles], for instance, have been designed as potential agents against breast cancer.[4] Some polysubstituted pyrrolidines have shown significant proliferation inhibitory effects toward 10 different cancer cell lines, inducing cell cycle arrest and apoptosis.[9]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound Class Cancer Cell Line Activity Value Reference
Polysubstituted Pyrrolidines (3h, 3k) HCT116, HL60, etc. (10 lines) IC₅₀ 2.9 to 16 µM [9]

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole (Compound 24) | HT-29, SH-SY5Y | Antiproliferative Effect | Not specified |[1][8] |

Antimicrobial Activity

The pyrrolidine scaffold is a key feature in compounds with potent antibacterial and antifungal properties.[2] These derivatives often act by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting cell wall synthesis.[2][10] The rise of antibiotic resistance has spurred research into novel synthetic molecules, with pyrrolidine derivatives being a significant area of interest.[11]

Novel libraries of pyrrolidine-2,3-diones have been synthesized, showing potent antimicrobial activity against Gram-positive pathogens, including the ability to eradicate S. aureus biofilms.[12]

Table 2: Antimicrobial Activity (MIC) of Selected Pyrrolidine Derivatives

Compound Class Microorganism Activity Value (µg/mL) Reference
Piperidine/Pyrrolidine substituted Halogenobenzenes S. aureus, C. albicans MIC 32–128 [13]
Piperidine/Pyrrolidine substituted Halogenobenzenes Gram-negative bacteria MIC 32–512 [13]
Pyrrolidine-2,3-dione Dimer (Compound 30) S. aureus (MSSA) MIC Single-digit values [12]

| Pyrrolidine-2,3-dione Dimer (Compound 30) | S. aureus Biofilm | MBEC | 16 |[12] |

Antiviral Activity

Pyrrolidine-containing molecules have been investigated as inhibitors of various viral enzymes, making them promising candidates for antiviral therapies.[14] A notable area of research is their use as main protease (MPro) inhibitors for treating coronavirus infections, including SARS-CoV-2.[15][16] Additionally, certain synthetic spiro[pyrrolidine-2,2'-adamantanes] have demonstrated activity against the influenza A virus.[17]

Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives

Compound Virus Target/Assay Activity Value Reference
Quinoxaline-Pyrrolidine Hybrid (Compound 9) HSV-1 Cell-based IC₅₀ 0.32 µM [10]
Quinoxaline-Pyrrolidine Hybrid (Compound 9) H1N1 Cell-based IC₅₀ 1.76 µM [10]
Quinoxaline-Pyrrolidine Hybrid (Compound 9) SARS-CoV-2 Cell-based IC₅₀ 1.06 µM [10]
Quinoxaline-Pyrrolidine Hybrid (Compound 9) SARS-CoV-2 RdRp Inhibition IC₅₀ 2.437 nM [10]
Quinoxaline-Pyrrolidine Hybrid (Compound 9) SARS-CoV-2 Spike Glycoprotein Inhibition IC₅₀ 1425.1 nM [10]

| Various Pyrrolidines | SARS-CoV-2 | MPro Inhibition | EC₅₀ | Various |[16] |

Enzyme Inhibition

The adaptable structure of the pyrrolidine ring allows it to fit into the active sites of numerous enzymes, leading to potent and selective inhibition. This has been exploited in the treatment of a wide range of diseases, including diabetes, inflammation, and neurological disorders.[1][2]

  • Diabetes: Pyrrolidine derivatives have been developed as inhibitors of α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV), all of which are key targets in managing diabetes.[1][8][18]

  • Inflammation: They can inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[1]

  • Fabry Disease: Multimeric pyrrolidine iminosugars have shown powerful inhibition of α-galactosidase A (α-Gal A), an enzyme deficient in Fabry disease.[1][8]

  • Bacterial Infections: Quinoxaline-pyrrolidine hybrids have been identified as inhibitors of bacterial DNA gyrase.[10]

Table 4: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

Compound Class / Derivative Target Enzyme Activity Value Reference
Rhodanine-spirooxindole Pyrrolidines (42c, 42d, 42e, 42f) α-Amylase IC₅₀ 1.57 - 1.67 µg/mL [1][8]
Pyrrolidine Sulfonamide (23d) DPP-IV IC₅₀ 11.32 ± 1.59 µM [8]
Nonavalent Pyrrolidine Iminosugar α-Galactosidase A (α-Gal A) IC₅₀ 0.20 µM [1][8]
Polyhydroxylated Pyrrolidine (Compound 29) Aldose Reductase (ALR2) % Inhibition 57% [1][8]

| Quinoxaline-Pyrrolidine Hybrids | DNA Gyrase | IC₅₀ | 26.57 - 84.84 µM |[10] |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in compounds with significant CNS activity, including anticonvulsant properties.[4] For example, certain pyrrolidine-2,5-dione-acetamides have demonstrated effectiveness in maximal electroshock (MES) and 6 Hz seizure tests, proving more effective than the established drug valproic acid in some cases.[4]

Table 5: Anticonvulsant Activity of a Selected Pyrrolidine Derivative

Compound Assay Activity Value (mg/kg) Reference
Pyrrolidine-2,5-dione-acetamide (69k) MES Test ED₅₀ 80.38 [4]

| Pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz Test | ED₅₀ | 108.80 |[4] |

Visualizing Workflows and Mechanisms

Understanding the evaluation process and mechanism of action is critical in drug development. The following diagrams illustrate a typical experimental workflow and a common mechanism of action for pyrrolidine compounds.

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Add Pyrrolidine Compound (Varying Concentrations) incubate1->treat incubate2 4. Incubate for Exposure Period (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (to each well) incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_sol 7. Add Solubilizer (e.g., DMSO) incubate3->add_sol read 8. Measure Absorbance (570 nm) add_sol->read analyze 9. Calculate Cell Viability / IC₅₀ read->analyze

Caption: General experimental workflow for an MTT cytotoxicity assay.

enzyme_inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Active Site Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Substrate Substrate Substrate->Enzyme_Substrate Binds to Product Product(s) Enzyme_Substrate->Product Catalyzes Inhibitor Pyrrolidine Inhibitor Blocked Inhibited Enzyme (No Reaction) Inhibitor->Blocked Binds to Active Site Enzyme_copy Enzyme Active Site Enzyme_copy->Blocked

References

Synthesis of Chiral Compounds Utilizing (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the chiral intermediate, (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine, and its application in the synthesis of novel chiral compounds. The core of this methodology lies in the strategic construction of a 1,2,4-oxadiazole scaffold followed by an enantioselective reduction to introduce the chiral amine center. This intermediate serves as a valuable building block for the development of new chemical entities with potential therapeutic applications.

Proposed Synthetic Pathway

The synthesis of the target chiral intermediate is envisioned in two key stages: the formation of the ketone intermediate, 3-(3-acetylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, followed by the asymmetric reduction of the acetyl group to the desired (S)-amine.

Synthetic Pathway A 3-Acetylbenzonitrile C 3-Acetylbenzamidoxime A->C 1 B Hydroxylamine B->C E 3-(3-Acetylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole C->E 2 D 4-Fluorobenzoyl chloride D->E G (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine E->G 3 F Asymmetric Reduction (e.g., Noyori Catalyst) F->G

Caption: Proposed synthesis of the chiral intermediate.

Stage 1: Synthesis of 3-(3-Acetylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (Ketone Intermediate)

The construction of the 1,2,4-oxadiazole ring is a critical step. A reliable method involves the reaction of an amidoxime with an acyl chloride.[1][2][3]

Experimental Protocol:

  • Preparation of 3-Acetylbenzamidoxime: To a solution of 3-acetylbenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added. The mixture is heated to reflux for several hours. After cooling, the product, 3-acetylbenzamidoxime, can be isolated by filtration and purified by recrystallization.

  • Formation of the 1,2,4-Oxadiazole Ring: The 3-acetylbenzamidoxime is dissolved in a solvent like pyridine or dichloromethane. 4-Fluorobenzoyl chloride is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The resulting 3-(3-acetylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is then isolated and purified using standard techniques such as extraction and column chromatography.

Stage 2: Asymmetric Reduction to (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine

The enantioselective reduction of the ketone intermediate is the key step to introduce the desired chirality. Asymmetric transfer hydrogenation using a Noyori-type catalyst is a well-established and highly efficient method for this transformation.[4][5][6] Biocatalytic reduction offers an alternative green and highly selective approach.[7][8][9][10][11]

Experimental Protocol (Asymmetric Transfer Hydrogenation):

  • A solution of the ketone intermediate, 3-(3-acetylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, is prepared in a suitable solvent (e.g., isopropanol).

  • A chiral ruthenium catalyst, such as a Noyori catalyst (e.g., RuCl--INVALID-LINK--), and a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol itself) are added to the solution.

  • The reaction is stirred at a specific temperature until the reduction is complete, as monitored by TLC or HPLC.

  • Upon completion, the catalyst is removed, and the product, (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine, is isolated and purified. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

Application in Chiral Compound Synthesis

The synthesized chiral intermediate, with its primary amine functionality, is a versatile building block for the synthesis of a diverse library of chiral compounds. It can readily undergo a variety of reactions, including amidation, alkylation, and reductive amination, to introduce new functionalities and build molecular complexity.

Application_Workflow Intermediate (S)-Chiral Intermediate Amidation Amidation (R-COCl) Intermediate->Amidation Alkylation N-Alkylation (R-X) Intermediate->Alkylation ReductiveAmination Reductive Amination (R-CHO, [H]) Intermediate->ReductiveAmination ChiralAmide Chiral Amide Amidation->ChiralAmide ChiralSecondaryAmine Chiral Secondary Amine Alkylation->ChiralSecondaryAmine ChiralSubstitutedAmine Chiral Substituted Amine ReductiveAmination->ChiralSubstitutedAmine

Caption: Synthetic utility of the chiral intermediate.

Experimental Protocol (Amide Synthesis):

  • To a solution of (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine in an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine), add the desired acyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The resulting chiral amide can be isolated and purified by standard workup and chromatographic procedures.

Quantitative Data Summary

While specific quantitative data for the synthesis of the target molecule is not available in the literature, the following table provides typical ranges for the key transformations based on analogous reactions reported in the literature.

StepReaction TypeCatalyst/Reagent ExamplesTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Oxadiazole Formation CyclizationAmidoxime + Acyl Chloride in Pyridine70-90N/A
Asymmetric Reduction Asymmetric Transfer HydrogenationNoyori-type Ru-catalysts85-99>95
Biocatalytic ReductionWhole-cell biocatalysts (e.g., yeast, bacteria)70-95>99
Amide Coupling AcylationAmine + Acyl Chloride>90Maintained

This guide provides a robust framework for the synthesis and utilization of the novel chiral intermediate (S)-1-(3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-amine. The proposed synthetic route employs well-established and high-yielding reactions, making it a practical approach for medicinal chemists and drug development professionals to access new chiral molecules for further investigation. The versatility of the chiral amine intermediate opens up avenues for the creation of diverse compound libraries with potential biological activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate, a valuable intermediate in the development of novel therapeutics.[1][2] The synthesis is achieved through a robust and efficient one-pot reaction involving the aza-Michael addition of benzylamine to dimethyl itaconate, followed by an intramolecular cyclization. This application note includes a detailed experimental protocol, a summary of key quantitative data, and characterization information to guide researchers in the successful synthesis and verification of the target compound.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules. Its pyrrolidine core is a common scaffold in many pharmaceuticals. The benzyl protecting group offers stability during subsequent synthetic transformations and can be readily removed if required. This protocol outlines a straightforward and reproducible method for the preparation of this important synthetic intermediate.

Reaction Scheme

The synthesis proceeds in a one-pot fashion, starting with the conjugate addition of benzylamine to the α,β-unsaturated ester of dimethyl itaconate. The resulting intermediate undergoes a spontaneous intramolecular cyclization to form the pyrrolidine ring, yielding the desired product, this compound.

Synthesis_Pathway Dimethyl_Itaconate Dimethyl Itaconate Intermediate Aza-Michael Adduct (Unstable Intermediate) Dimethyl_Itaconate->Intermediate + Benzylamine Benzylamine Benzylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
AppearanceColorless to light orange/yellow clear liquid
Purity (typical)>98.0% (GC)
Yield (typical)85-95%
Boiling Point292.1 ± 33.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³

Experimental Protocol

Materials and Reagents:

  • Dimethyl itaconate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Methanol (solvent)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl itaconate (1.0 eq) in methanol.

  • Addition of Benzylamine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a clear liquid.

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 3.68 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂), 3.00-2.90 (m, 1H), 2.85-2.75 (m, 2H), 2.60-2.50 (m, 2H), 2.40-2.30 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.5, 138.0, 128.8, 128.3, 127.2, 60.1, 57.5, 53.8, 51.8, 40.5, 31.2.

  • Mass Spectrometry (GC-MS): m/z calculated for C₁₃H₁₇NO₂ [M]⁺: 219.13; found: 219.1.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve Dimethyl Itaconate in Methanol Add_Amine Add Benzylamine Start->Add_Amine Reflux Reflux for 4-6h Add_Amine->Reflux Evaporate Remove Solvent Reflux->Evaporate Extract Ethyl Acetate Extraction Evaporate->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Column Silica Gel Chromatography Dry->Column Characterize Characterization (NMR, GC-MS) Column->Characterize

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described one-pot procedure is efficient and high-yielding, making it suitable for both small-scale research and larger-scale production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent drug discovery and development efforts.

References

Application Notes and Protocols for Asymmetric Michael Addition in the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. The methodologies outlined are primarily based on organocatalytic approaches, offering a powerful strategy for the stereocontrolled construction of this important structural motif found in numerous bioactive molecules and pharmaceuticals.

Organocatalytic Enantioselective Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

This protocol, adapted from the work of Yin, Garifullina, and Tanaka, describes a highly efficient method for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors. The reaction utilizes a chiral bifunctional organocatalyst to control the stereochemical outcome of the conjugate addition of a nitroalkane to a 4-oxo-2-enoate. The resulting Michael adduct can then be readily converted to the desired pyrrolidine-3-carboxylic acid derivative through a subsequent reductive cyclization.

Experimental Protocol

General Procedure for the Asymmetric Michael Addition:

To a stirred solution of the 4-oxo-2-enoate (1.0 equiv.) in the specified solvent, the nitroalkane (2.0 equiv.) and the organocatalyst (0.1 equiv.) are added. The reaction mixture is stirred at the indicated temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Subsequent Reductive Cyclization to Pyrrolidine-3-Carboxylic Acid Derivative:

The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere). The catalyst is removed by filtration, and the solvent is evaporated to yield the pyrrolidine-3-carboxylic acid derivative.

Data Presentation: Substrate Scope and Performance
Entry4-Oxo-2-enoate (R¹)Nitroalkane (R²)ProductYield (%)ee (%)
1MethylNitromethaneEthyl 2-(2-nitroethyl)-4-oxopentanoate9097
2EthylNitromethaneEthyl 2-(2-nitroethyl)-4-oxohexanoate8596
3IsopropylNitromethaneEthyl 2-(2-nitroethyl)-5-methyl-4-oxohexanoate8295
4PhenylNitromethaneEthyl 2-(2-nitroethyl)-4-oxo-4-phenylbutanoate7892
5MethylNitroethaneEthyl 2-(2-nitropropyl)-4-oxopentanoate8894 (dr 85:15)

Yields and enantiomeric excesses (ee) are for the Michael addition step. Diastereomeric ratio (dr) is provided where applicable.

Pyrrolidine-Thiourea Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol outlines the use of a bifunctional pyrrolidine-thiourea organocatalyst for the asymmetric conjugate addition of cyclic ketones to nitroolefins. This reaction provides access to γ-nitrocarbonyl compounds which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including substituted pyrrolidines.

Experimental Protocol

General Procedure:

In a reaction vial, the pyrrolidine-thiourea catalyst (0.2 equiv.) and an acid co-catalyst (e.g., n-butyric acid, 0.1 equiv.) are dissolved in the chosen solvent. The nitroolefin (1.0 equiv.) is added, followed by the cyclic ketone (10.0 equiv.). The mixture is stirred at the specified temperature until the reaction is complete as indicated by TLC analysis. The crude product is then purified by flash column chromatography.

Data Presentation: Representative Substrate Performance
EntryKetoneNitroolefinProductYield (%)dr (syn:anti)ee (syn) (%)
1Cyclohexanonetrans-β-nitrostyrene2-(2-nitro-1-phenylethyl)cyclohexan-1-one95>95:598
2Cyclohexanone(E)-1-nitro-2-phenylethene2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one92>95:597
3Cyclopentanonetrans-β-nitrostyrene2-(2-nitro-1-phenylethyl)cyclopentan-1-one8890:1095
4Acetonetrans-β-nitrostyrene4-nitro-3-phenylbutan-2-one80-48

Visualizations

Catalytic Cycle of Organocatalyzed Michael Addition

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Michael Donor - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., 4-Oxo-2-enoate) Michael_Donor Michael Donor (e.g., Nitroalkane) Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - Product (Catalyst Regeneration)

Caption: Proposed catalytic cycle for the organocatalytic asymmetric Michael addition.

General Experimental Workflow

Experimental Workflow Start Start Setup Reaction Setup (Add reagents, solvent, catalyst) Start->Setup Reaction Stir at Controlled Temperature Setup->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, HPLC, MS) Purify->Analyze End Final Product Analyze->End

Caption: A typical experimental workflow for asymmetric Michael addition.

Application Notes and Protocols for N-benzylation of Methyl Pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of methyl pyrrolidine-3-carboxylate, a common transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method is a direct N-alkylation utilizing benzyl bromide as the alkylating agent and a suitable base. This protocol offers a straightforward and efficient approach to obtaining N-benzyl methyl pyrrolidine-3-carboxylate with good yields. The application note also includes data presentation in a tabular format for easy reference and a visual representation of the experimental workflow.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Modification of the pyrrolidine nitrogen is a common strategy to modulate the pharmacological properties of these molecules. N-benzylation, in particular, can introduce a key structural motif that influences receptor binding, metabolic stability, and other pharmacokinetic and pharmacodynamic parameters. This protocol details a robust and reproducible method for the N-benzylation of methyl pyrrolidine-3-carboxylate, a versatile building block in drug discovery.

Chemical Reaction

Figure 1: General reaction scheme for the N-benzylation of methyl pyrrolidine-3-carboxylate.

Experimental Protocol: N-alkylation with Benzyl Bromide

This protocol describes the direct N-alkylation of methyl pyrrolidine-3-carboxylate using benzyl bromide and a non-nucleophilic base.

Materials:

  • Methyl pyrrolidine-3-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq).

  • Base Addition: Add a suitable base such as potassium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated) and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-benzyl methyl pyrrolidine-3-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-benzylation of methyl pyrrolidine-3-carboxylate.

ParameterCondition ACondition B
Starting Material Methyl pyrrolidine-3-carboxylate HClMethyl pyrrolidine-3-carboxylate HCl
Alkylating Agent Benzyl bromideBenzyl bromide
Base Potassium Carbonate (K₂CO₃)Sodium Bicarbonate (NaHCO₃)
Solvent AcetonitrileDichloromethane
Temperature Room Temperature40 °C
Reaction Time 12 hours6 hours
Typical Yield 85-95%80-90%

Table 1: Summary of Reaction Conditions and Yields.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the N-benzylation of methyl pyrrolidine-3-carboxylate.

experimental_workflow start Start reaction_setup Reaction Setup: - Methyl pyrrolidine-3-carboxylate HCl - Base (K₂CO₃ or NaHCO₃) - Solvent (CH₃CN or CH₂Cl₂) start->reaction_setup add_benzyl_bromide Add Benzyl Bromide reaction_setup->add_benzyl_bromide reaction Reaction: Stir at RT or 40-50 °C (Monitor by TLC/LC-MS) add_benzyl_bromide->reaction workup Work-up: - Filter - Concentrate - Extraction - Drying reaction->workup purification Purification: Flash Column Chromatography workup->purification product N-benzyl methyl pyrrolidine-3-carboxylate purification->product end End product->end

Caption: Workflow for the N-benzylation of methyl pyrrolidine-3-carboxylate.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides an effective and reliable method for the N-benzylation of methyl pyrrolidine-3-carboxylate. The use of readily available reagents and straightforward procedures makes this method suitable for both small-scale and larger-scale synthesis in a research and development setting. The resulting N-benzylated product can be used as a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.

Application Notes and Protocols for the Use of Methyl 1-benzylpyrrolidine-3-carboxylate in Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a synthetic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The pyrrolidine scaffold offers a three-dimensional structure that can effectively explore pharmacophore space, making it a valuable building block in drug design and development.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential analgesic agents. The information presented is intended to guide researchers in the systematic evaluation of this compound class, from initial in vitro screening to in vivo efficacy studies.

While direct experimental data on the analgesic properties of this compound is limited in publicly available literature, its structural similarity to other pyrrolidine derivatives with demonstrated analgesic and anti-inflammatory activities suggests its potential as a promising starting point for novel analgesic development. This document will leverage data from structurally related compounds to illustrate the potential therapeutic applications and provide a framework for its evaluation.

Putative Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate pain and inflammation. It is hypothesized that this compound and its derivatives may act as inhibitors of COX-1 and/or COX-2.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

COX_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Methyl_1_benzylpyrrolidine_3_carboxylate Methyl 1-benzylpyrrolidine- 3-carboxylate (Hypothesized) Methyl_1_benzylpyrrolidine_3_carboxylate->COX1 Methyl_1_benzylpyrrolidine_3_carboxylate->COX2 experimental_workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro in_vivo_acute In Vivo Acute Pain Models (Hot Plate, Tail Flick) in_vitro->in_vivo_acute Active in_vivo_inflammatory In Vivo Inflammatory Pain Model (Formalin Test) in_vivo_acute->in_vivo_inflammatory in_vivo_anti_inflammatory In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema) in_vivo_inflammatory->in_vivo_anti_inflammatory lead_optimization Lead Optimization (Structure-Activity Relationship Studies) in_vivo_anti_inflammatory->lead_optimization Promising Profile end Candidate for Preclinical Development lead_optimization->end

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of two promising classes of novel anti-inflammatory agents: Pyrazole-based Cyclooxygenase-2 (COX-2) inhibitors and NLRP3 inflammasome inhibitors. The information is intended to guide researchers in the design, synthesis, and characterization of new therapeutic compounds.

Application Note 1: Pyrazole-Based Selective COX-2 Inhibitors

Background

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. A key mediator of inflammation is Prostaglandin E2 (PGE2), produced by the cyclooxygenase (COX) enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at inflammatory sites.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3] The pyrazole scaffold is a key feature in several potent and selective COX-2 inhibitors, including the commercially available drug Celecoxib.[1][4]

Synthesis and Evaluation Workflow

The general workflow for developing novel pyrazole-based anti-inflammatory agents involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Outcome start Ligand-Based Design (Pharmacophore/QSAR) synthesis Chemical Synthesis (e.g., Knorr Method) start->synthesis purification Purification & Characterization (NMR, Mass Spec) synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay no_assay Nitric Oxide (NO) Inhibition Assay cox_assay->no_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) no_assay->cytotoxicity animal_model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) cytotoxicity->animal_model ulcer_index Ulcerogenic Activity animal_model->ulcer_index lead_compound Lead Compound Identification ulcer_index->lead_compound

Caption: General workflow for novel anti-inflammatory drug discovery.
Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Cyclocondensation

This protocol describes a classical and efficient method for synthesizing the pyrazole core.[5]

  • Reaction Setup: In a round-bottom flask, dissolve a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution. The reaction can be catalyzed by a few drops of a strong acid.[1]

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours.[5]

  • Work-up: After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency and selectivity of the synthesized compounds.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or a reference inhibitor (e.g., Celecoxib). Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the reaction.

  • Detection: After a 2-minute incubation, add a colorimetric substrate that reacts with the prostaglandin G2 produced by the enzyme. Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model to evaluate the in vivo anti-inflammatory activity of novel compounds.[3]

  • Animal Acclimatization: Use adult Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. This indicates the anti-inflammatory efficacy of the compound.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrazole derivatives synthesized as potential COX-2 inhibitors.[3][5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) @ 3h
Celecoxib (Standard) >1000.04>250078%
Compound 6h 15.20.15101.372%
Compound 6i 13.80.11125.574%
Compound 6k 11.50.09127.879%
Compound 6m 12.10.10121.076%
3,5-diarylpyrazole Not Reported0.01Not ReportedNot Reported
COX-2 Signaling Pathway

Inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

G stimuli Inflammatory Stimuli (LPS, Cytokines) cox2 COX-2 (Inducible) stimuli->cox2 Induces Expression membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Releases pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgs PG Synthases prostaglandins Prostaglandins (PGE2, PGI2) pgs->prostaglandins Produces aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation inhibitor Pyrazole-Based COX-2 Inhibitor inhibitor->cox2 Inhibits G cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Output prr PRR (e.g., TLR4) nfkb NF-κB Pathway prr->nfkb pro_il1b Pro-IL-1β & Pro-IL-18 (Inactive) nfkb->pro_il1b nlrp3_exp NLRP3 Expression nfkb->nlrp3_exp caspase1 Active Caspase-1 nlrp3_inactive NLRP3 (Inactive) damps Stimuli (DAMPs/PAMPs) e.g., ATP, Toxins damps->nlrp3_inactive nlrp3_active NLRP3 (Active) nlrp3_inactive->nlrp3_active assembly ASC Recruitment & Caspase-1 Activation nlrp3_active->assembly assembly->caspase1 il1b IL-1β & IL-18 (Mature Cytokines) caspase1->il1b Cleaves pyroptosis Pyroptosis (Inflammatory Cell Death) caspase1->pyroptosis Induces inhibitor NLRP3 Inhibitor inhibitor->nlrp3_active Blocks Assembly

References

Application Notes and Protocols for HPLC Analysis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrrolidine derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable for purity assessment, quantitative analysis, and chiral separations of this important class of compounds frequently found in pharmaceuticals and natural products.

Introduction

Pyrrolidine and its derivatives are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, make them a significant area of focus in drug discovery and development.[2] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. HPLC is a powerful and versatile technique widely used for this purpose.[3]

This guide covers several HPLC-based methodologies, including reverse-phase chromatography for general analysis, specialized methods for complex pyrrolizidine alkaloids, and chiral HPLC for enantioselective separations.

General Experimental Workflow

The general workflow for the HPLC analysis of pyrrolidine derivatives involves several key stages, from sample preparation to data analysis. The complexity of each step depends on the nature of the sample matrix and the analytical objectives.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sampling Sampling extraction Extraction (LLE, SPE) sampling->extraction filtration Filtration / Centrifugation extraction->filtration derivatization Derivatization (Optional) filtration->derivatization injection Sample Injection derivatization->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the HPLC analysis of pyrrolidine derivatives.

Application Note 1: Achiral Analysis of Simple Pyrrolidine Derivatives

This method is suitable for the analysis of simple, non-chiral pyrrolidine derivatives or for assessing the purity of a sample where stereoisomers are not a concern.

Protocol 1: Reverse-Phase HPLC for N-Methylpyrrolidine

This protocol is adapted for the analysis of N-Methylpyrrolidine.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[4]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Newcrom R1 (Reverse-Phase)[5]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[5]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.[6]

    • Injection Volume: 3-10 µL.[6][7]

Quantitative Data Summary

AnalyteColumnMobile PhaseDetectionReference
N-MethylpyrrolidineNewcrom R1Acetonitrile/Water/Phosphoric AcidUV/MS[5]
1-butyl-pyrrolidineNewcrom R1Acetonitrile/Water/Phosphoric AcidUV/MS[8]
1-vinyl-2-pyrrolidoneNewcrom R1Acetonitrile/WaterUV at 235 nm[7]

Application Note 2: Analysis of Pyrrolizidine Alkaloids in Complex Matrices

Pyrrolizidine alkaloids (PAs) are a class of hepatotoxic compounds found in various plants.[9][10] Their analysis in food and herbal products is crucial for safety assessment. UHPLC-MS/MS is a highly sensitive method for this purpose.[9]

Protocol 2: UHPLC-MS/MS for Pyrrolizidine Alkaloids in Food Samples

This protocol is based on methods for detecting PAs in matrices like honey, tea, and milk.[9]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Extract the PAs from the sample matrix using an acidic aqueous solution (e.g., 0.05 M H₂SO₄).[11]

    • Centrifuge the extract.

    • Purify the supernatant using a C18 SPE cartridge.[11]

    • Elute the PAs with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[11]

G start Sample (e.g., Honey, Tea) extraction Acidic Aqueous Extraction start->extraction centrifugation Centrifugation extraction->centrifugation spe_loading Load Supernatant onto C18 SPE Cartridge centrifugation->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_elution Elute PAs with Methanol spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Inject into UHPLC-MS/MS reconstitution->end

Caption: Sample preparation workflow for pyrrolizidine alkaloid analysis.

  • UHPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[9]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.[9]

      • Solvent B: Methanol with 0.1% formic acid.[9]

    • Gradient: A time-programmed gradient from low to high organic content.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 3 µL.[9]

    • Detection: Triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[9][11]

Quantitative Data Summary for Pyrrolizidine Alkaloids

ParameterValueMatrixReference
Number of PAs Analyzed24Tea, Honey, Milk[9]
Analysis Time16 minTea, Honey, Milk[9]
Limit of Quantification (LOQ) for 2-pyrrolidinone5 ng/gSwine Liver[12]

Application Note 3: Chiral Separation of Pyrrolidine Enantiomers

The enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, the enantioselective analysis of chiral pyrrolidine derivatives is critical in drug development.[1] This often involves pre-column derivatization or the use of a chiral stationary phase (CSP).

Protocol 3: Chiral HPLC with a Polysaccharide-Based CSP

This protocol is suitable for the enantiomeric purity determination of compounds like 2-Methylpyrrolidine.[4]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]

    • Filter the solution through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[4][13]

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine).[13][14] A typical mobile phase could be n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 25 °C.[14]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).[14]

Protocol 4: Pre-column Derivatization for Enantioseparation

For compounds that are difficult to resolve on a CSP or lack a UV chromophore, pre-column derivatization with a chiral derivatizing agent can be employed.

  • Derivatization:

    • React the racemic pyrrolidine derivative with a chiral derivatizing reagent (e.g., Marfey's reagent or 4-nitrobenzoic acid) to form diastereomers.[14][15]

    • The resulting diastereomers can then be separated on a standard achiral reverse-phase column.

  • HPLC Conditions (for Diastereomers):

    • Column: A standard C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A suitable gradient of acetonitrile and water or a buffer.

    • Detection: UV detection, often at a wavelength corresponding to the chromophore introduced by the derivatizing agent.

Quantitative Data Summary for Chiral Separations

AnalyteMethodColumnMobile PhaseDetectionLOD/LOQReference
2-(aminomethyl)-1-ethylpyrrolidinePre-column derivatization with 4-nitrobenzoic acidChiralcel OD-Hn-hexane:ethanol (98:2, v/v) + 0.2% TEAUV at 254 nmNot specified[14]
DL-prolinamidePre-column derivatization with Marfey's reagentHypersil BDS C18Not specifiedNot specifiedLOD: 0.075%, LOQ: 0.15% (for D-enantiomer)[15]

Method Validation

All analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.[4]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[4]

  • Accuracy: The closeness of the results to the true value.[4]

  • Precision: The degree of agreement among individual test results from multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

G Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD/LOQ Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the analysis of a wide range of pyrrolidine derivatives. The choice of method, including the column, mobile phase, and detection technique, should be tailored to the specific analyte, the sample matrix, and the analytical goals. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results in research, development, and quality control settings.

References

Application Note: Quantitative Analysis of Methyl 1-Benzylpyrrolidine-3-Carboxylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesics and anti-inflammatory agents.[1] Its structural motif is of significant interest in medicinal chemistry and drug discovery.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Key Compound Information

PropertyValue
Synonyms 1-Benzylpyrrolidine-3-carboxylic acid methyl ester[1]
CAS Number 17012-21-4[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
Predicted [M+H]⁺ 220.13321 m/z[2]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of proteins from plasma samples.[3][4]

  • Allow frozen human plasma samples to thaw at room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in acetonitrile).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (protein precipitating agent) to the plasma-IS mixture.[5]

  • Vortex vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]

Liquid Chromatography (LC) Conditions

Given the potential polarity of the pyrrolidine ring, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be suitable to achieve good retention and peak shape, similar to other polar pyrrolidine-based compounds.[5]

ParameterCondition
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical)

The following MRM transitions are proposed as a starting point for method development. The precursor ion for this compound is its protonated molecule [M+H]⁺.[5] Product ions would be determined by infusing a standard solution and performing a product ion scan.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound220.1e.g., 91.1 (tropylium ion)2515
This compound-d5 (IS)225.1e.g., 96.12515

Data Presentation

The following table summarizes hypothetical performance data for the developed method.

Table 1: Quantitative Method Performance (Hypothetical Data)

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal
Recovery > 85%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to final data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Human Plasma Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation with Acetonitrile Add_IS->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation HILIC Separation Inject->LC_Separation MS_Detection ESI+ MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS analysis workflow.

Logical Relationship of Method Development

This diagram outlines the key considerations and logical flow for developing the LC-MS/MS method.

G Analyte Analyte Properties (this compound) SamplePrep Sample Preparation Method Selection (Protein Precipitation) Analyte->SamplePrep LC_Method LC Method Development (HILIC) Analyte->LC_Method MS_Method MS/MS Method Development (ESI+, MRM) Analyte->MS_Method Matrix Biological Matrix (Human Plasma) Matrix->SamplePrep SamplePrep->LC_Method LC_Method->MS_Method Validation Method Validation MS_Method->Validation

Caption: Method development logic.

References

Application Note: NMR Spectral Data Interpretation for Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the compound Methyl 1-benzylpyrrolidine-3-carboxylate. Due to the limited availability of public experimental spectra for this specific molecule, this note presents a comprehensive theoretical analysis based on established principles of NMR spectroscopy. Predicted ¹H and ¹³C NMR data are presented in tabular format, followed by a detailed experimental protocol for acquiring such data and a workflow for its interpretation. This application note serves as a practical guide for researchers working with this compound or structurally related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on typical chemical shift values and coupling constants for the molecular fragments.[1][2] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the pyrrolidine ring protons, and the methyl ester protons.

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
7.25 - 7.40m-5HH-8, H-9, H-10
3.68s-3HH-12
3.65s-2HH-6
2.80 - 3.00m-1HH-3
2.60 - 2.80m-2HH-2, H-5
2.40 - 2.60m-2HH-2, H-5
2.00 - 2.20m-2HH-4

Table 1. Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ ppm) Assignment
174.0C-11
138.0C-7
129.0C-8
128.5C-9
127.0C-10
60.0C-6
55.0C-2, C-5
52.0C-12
45.0C-3
30.0C-4

Table 2. Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols

This section outlines a standard protocol for the acquisition of NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (Optional for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Structure Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E 1D NMR (¹H, ¹³C) D->E G Fourier Transform E->G F 2D NMR (COSY, HSQC, HMBC) F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J K Analyze Chemical Shifts J->K L Analyze Coupling Constants & Multiplicities J->L M Correlate 1D & 2D Data K->M L->M N Assign Signals to Molecular Structure M->N

NMR Data Acquisition and Interpretation Workflow.

Interpretation of Predicted Spectra

¹H NMR Spectrum
  • Aromatic Region (7.25 - 7.40 ppm): The multiplet in this region corresponds to the five protons on the monosubstituted benzene ring of the benzyl group.

  • Methyl Ester (3.68 ppm): The singlet integrating to three protons is characteristic of the methyl group of the ester functionality.

  • Benzylic Protons (3.65 ppm): The singlet integrating to two protons is assigned to the methylene protons adjacent to the nitrogen and the phenyl ring. These protons are expected to be a singlet due to the lack of adjacent protons to couple with and rapid conformational changes averaging their chemical environment.

  • Pyrrolidine Ring Protons (2.00 - 3.00 ppm): The complex multiplets in this region are attributed to the seven protons on the pyrrolidine ring. The proton at the 3-position (H-3) is expected to be the most downfield of this group due to the deshielding effect of the adjacent ester group. The protons on carbons 2 and 5, being adjacent to the nitrogen, will also be relatively downfield. The protons on carbon 4 are expected to be the most upfield of the ring protons. The overlapping signals and complex coupling patterns are typical for cyclic systems.

¹³C NMR Spectrum
  • Carbonyl Carbon (174.0 ppm): The signal at the lowest field is assigned to the carbonyl carbon of the methyl ester group.

  • Aromatic Carbons (127.0 - 138.0 ppm): Four signals are expected in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon (C-7) is typically the most deshielded.

  • Benzylic Carbon (60.0 ppm): The signal around 60.0 ppm is assigned to the methylene carbon of the benzyl group (C-6).

  • Pyrrolidine Ring Carbons (30.0 - 55.0 ppm): The signals for the pyrrolidine ring carbons are expected in this range. The carbons adjacent to the nitrogen (C-2 and C-5) will be the most downfield. The carbon bearing the ester group (C-3) will also be deshielded. The C-4 carbon is expected to be the most upfield of the ring carbons.

  • Methyl Ester Carbon (52.0 ppm): The signal for the methyl carbon of the ester is expected around 52.0 ppm.

Conclusion

This application note provides a theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted data, along with the provided experimental protocol and interpretation workflow, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While experimental data is always preferred, this theoretical analysis serves as a robust guide for the characterization of this compound and its analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis, storage, and formulation, various related compounds or impurities can arise, which may affect the drug's efficacy and safety. Therefore, it is crucial to have a robust analytical method to separate and quantify these related compounds. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Pantoprazole and its related substances, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be simple, sensitive, and reproducible for the quantitative determination of related substances in the active pharmaceutical ingredient (API).[1] Forced degradation studies were conducted to ensure the method's specificity and stability-indicating properties.[3][4]

Materials and Methods

Materials and Reagents
  • Pantoprazole Sodium reference standard and impurity standards (e.g., Sulfone and Sulfide impurities) were sourced from a certified supplier.

  • HPLC grade acetonitrile and methanol were purchased from a reputable chemical supplier.

  • Dipotassium hydrogen phosphate (K2HPO4) and ortho-phosphoric acid (OPA) were of analytical grade.

  • High purity water was generated using a water purification system.

  • 0.45 µm nylon filters were used for sample and mobile phase filtration.

Instrumentation

An HPLC system equipped with a photodiode array (PDA) or UV detector, a quaternary pump, an autosampler, and a column oven was used. Chromatographic data were acquired and processed using appropriate chromatography software.

Chromatographic Conditions

A Hypersil ODS C18 column (125 x 4.0 mm, 5 µm) was used for the separation.[1] The mobile phase consisted of a buffer (aqueous solution of 1.74 g/L K2HPO4, with pH adjusted to 7.0 using OPA) and acetonitrile.[1] A gradient elution was employed with a total run time of 50 minutes. The column oven temperature was maintained at 40°C, and the eluted compounds were monitored at a wavelength of 290 nm.[1] The flow rate was set at 1.0 mL/min, and the injection volume was 20 µL.[1]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Buffer): An aqueous solution of 1.74 g/L K2HPO4 was prepared, and the pH was adjusted to 7.0 with OPA.[1]

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of buffer and acetonitrile in a suitable ratio.

  • Standard Stock Solution: Accurately weigh and dissolve Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solution: Accurately weigh and dissolve the impurity standards (e.g., sulfone impurity) in the diluent to obtain a known concentration.[1]

  • System Suitability Solution: A solution containing Pantoprazole and its key impurities at appropriate concentrations was prepared to check the system's performance.[1]

  • Sample Solution: Accurately weigh and dissolve the Pantoprazole API sample in the diluent to a final concentration of about 0.46 mg/mL.[1]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The drug substance was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug solution was treated with 1M HCl and heated. The solution was then neutralized with 1M NaOH.[4]

  • Base Hydrolysis: The drug solution was treated with 1M NaOH and heated. The solution was then neutralized with 1M HCl.[4]

  • Oxidative Degradation: The drug solution was exposed to a solution of hydrogen peroxide.

  • Thermal Degradation: The solid drug substance was exposed to dry heat in an oven.[4]

  • Photolytic Degradation: A solution of the drug was exposed to UV light to assess its photosensitivity.[5]

The stressed samples were then diluted to a suitable concentration and analyzed using the developed HPLC method.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Specificity

Specificity was demonstrated by the absence of interference from the diluent and excipients at the retention times of Pantoprazole and its related compounds. The peak purity of the analyte was also evaluated using a PDA detector. Forced degradation studies showed that the degradation products were well-resolved from the main peak and other impurities, confirming the method's stability-indicating capability.[3]

Linearity

The linearity of the method was established by analyzing a series of solutions containing Pantoprazole and its impurities at different concentrations. A linear relationship between the peak area and the concentration was observed, with a correlation coefficient (r²) greater than 0.999.[1]

Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of impurity standards were spiked into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the spiked impurities was calculated, and the results were within the acceptable range of 80.0-120.0%.[1]

Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for the peak areas of multiple injections was calculated and found to be less than 10%, indicating good precision.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data from the method validation are summarized in the following tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Pantoprazole)≤ 2.01.2
Theoretical Plates (Pantoprazole)≥ 20005500
Resolution (Pantoprazole and critical impurity pair)≥ 2.03.5
%RSD of replicate injections≤ 2.0%0.8%

Table 2: Linearity Data for Pantoprazole and Related Compounds

CompoundRange (µg/mL)Correlation Coefficient (r²)
Pantoprazole1 - 100.9995
Impurity A (Sulfone)0.1 - 20.9992
Impurity B (Sulfide)0.1 - 20.9990

Table 3: Accuracy (Recovery) Data for Related Compounds

ImpuritySpiked Level% Recovery (Mean ± SD)
Impurity A (Sulfone)50%98.5 ± 1.2
100%101.2 ± 0.8
150%99.8 ± 1.5
Impurity B (Sulfide)50%97.9 ± 1.8
100%100.5 ± 1.1
150%99.1 ± 1.3

Table 4: Precision Data for Related Compounds

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
Impurity A (Sulfone)1.52.8
Impurity B (Sulfide)1.83.2

Table 5: LOD and LOQ Data

CompoundLOD (µg/mL)LOQ (µg/mL)
Impurity A (Sulfone)0.040.12
Impurity B (Sulfide)0.050.15

Visualizations

MethodDevelopmentWorkflow start Start: Define Analytical Method Requirements lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg method_val Method Validation (ICH Q2(R1)) forced_deg->method_val Demonstrates Stability-Indicating spec Specificity method_val->spec lin Linearity method_val->lin acc Accuracy method_val->acc prec Precision method_val->prec lod_loq LOD & LOQ method_val->lod_loq robust Robustness method_val->robust doc Documentation & Application Note spec->doc lin->doc acc->doc prec->doc lod_loq->doc robust->doc end End: Method Ready for Routine Use doc->end

Caption: Workflow for Analytical Method Development and Validation.

ExperimentalProtocol prep_solutions Prepare Mobile Phase, Diluent, Standards, & Sample hplc_setup Set Up HPLC System (Column, Temp, Flow Rate) prep_solutions->hplc_setup sys_suit Perform System Suitability Test hplc_setup->sys_suit inject_samples Inject Blank, Standards, & Samples sys_suit->inject_samples If Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data: Integrate Peaks & Calculate Results acquire_data->process_data report Generate Report process_data->report

Caption: Experimental Workflow for HPLC Analysis.

Conclusion

This application note details a robust and validated stability-indicating RP-HPLC method for the quantification of Pantoprazole and its related compounds. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The forced degradation studies confirm that the method can effectively separate the active ingredient from its degradation products, ensuring the accurate assessment of drug purity and stability.

References

Application Notes and Protocols: Organocatalytic Enantioselective Synthesis of Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and is a crucial building block in organic synthesis.[1][2][3] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is of significant interest to the scientific community.[2] Over the past two decades, asymmetric organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering a green and efficient alternative to traditional metal-based catalysis.[1][4][5] This document provides detailed application notes and experimental protocols for two prominent organocatalytic enantioselective reactions for the synthesis of functionalized pyrrolidines.

Application Note 1: Organocatalytic Asymmetric [3+2] Cycloaddition

The asymmetric [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes is a highly convergent and atom-economical method for the synthesis of highly functionalized pyrrolidines.[3] This reaction allows for the simultaneous formation of multiple stereocenters with high levels of control.[3] The use of chiral diarylprolinol silyl ether catalysts is a well-established strategy for achieving high enantioselectivity in this transformation.[4][5]

Catalytic Cycle Visualization

G cluster_cycle Catalytic Cycle Catalyst Chiral Organocatalyst Enamine Chiral Enamine Catalyst->Enamine + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Cycloaddition [3+2] Cycloaddition Enamine->Cycloaddition - H₂O Azomethine_Ylide Azomethine Ylide Azomethine_Ylide->Cycloaddition Cycloadduct Pyrrolidine Intermediate Cycloaddition->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Pyrrolidine Hydrolysis->Product

Caption: Catalytic cycle for the [3+2] cycloaddition.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic [3+2] cycloaddition between various α,β-unsaturated aldehydes and an azomethine ylide precursor.

EntryAldehyde (R)Time (h)Yield (%)dr (exo/endo)ee (%) (exo)
1Cinnamaldehyde (Ph)2495>95:599
2(E)-2-Hexenal (n-Pr)488595:597
3Crotonaldehyde (Me)369094:698
4(E)-2-Octenal (n-Pent)488895:597
Experimental Protocol: Synthesis of (2S,3S,4R,5R)-Methyl 2,5-Diphenyl-3-formylpyrrolidine-4-carboxylate

This protocol is a representative example of an organocatalytic enantioselective [3+2] cycloaddition.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)

  • Cinnamaldehyde

  • Methyl (E)-2-((benzylidene)amino)acetate (Azomethine ylide precursor)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in anhydrous DCM (2.0 mL) at room temperature, add cinnamaldehyde (0.2 mmol).

  • Add methyl (E)-2-((benzylidene)amino)acetate (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired pyrrolidine product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Organocatalytic Michael Addition Cascade for Pyrrolidine Synthesis

An alternative and highly effective strategy for the enantioselective synthesis of substituted pyrrolidines involves an organocatalyzed Michael addition of an aldehyde to a nitroalkene, followed by a subsequent cascade of reactions.[6] This approach allows for the construction of highly functionalized pyrrolidine rings.[6] The initial Michael adduct can be transformed into the final pyrrolidine product through a one-pot reduction of the nitro group and subsequent intramolecular reductive amination.[6]

Reaction Workflow Visualization

G cluster_workflow Reaction Workflow Start Aldehyde + Nitroalkene Michael_Addition Organocatalytic Michael Addition Start->Michael_Addition Michael_Adduct γ-Nitroaldehyde Intermediate Michael_Addition->Michael_Adduct Catalyst: Diarylprolinol Silyl Ether Reduction Chemoselective Nitro Reduction (e.g., Zn/HCl) Michael_Adduct->Reduction Amino_Aldehyde γ-Aminoaldehyde Intermediate Reduction->Amino_Aldehyde Cyclization Intramolecular Reductive Amination Amino_Aldehyde->Cyclization Product Enantioenriched Pyrrolidine Cyclization->Product

Caption: Workflow for pyrrolidine synthesis via Michael addition.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic Michael addition of propanal to various β-nitrostyrenes and the subsequent formation of 3,4-disubstituted pyrrolidines.

EntryNitroalkene (Ar)Yield (%) (Michael Adduct)dr (syn/anti)ee (%) (syn)Yield (%) (Pyrrolidine)
1β-Nitrostyrene (Ph)9895:59985
24-Chloro-β-nitrostyrene9996:49987
34-Methoxy-β-nitrostyrene9594:69882
42-Nitro-β-nitrostyrene9795:59984
Experimental Protocol: Synthesis of (3R,4R)-3-Methyl-4-phenylpyrrolidine

This protocol details the two-step, one-pot synthesis of a 3,4-disubstituted pyrrolidine starting from the Michael adduct.

Step 1: Organocatalytic Michael Addition

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)

  • β-Nitrostyrene

  • Propanal

  • Toluene, anhydrous

Procedure:

  • To a solution of β-nitrostyrene (1.0 mmol) in anhydrous toluene (5.0 mL) at 0 °C, add the organocatalyst (10 mol%).

  • Add propanal (2.0 mmol) to the mixture.

  • Stir the reaction at 0 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the γ-nitroaldehyde Michael adduct.

Step 2: Reductive Cyclization

Materials:

  • γ-Nitroaldehyde Michael adduct from Step 1

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc dust (Zn)

  • Sodium hydroxide (NaOH), 2M solution

  • Diethyl ether

Procedure:

  • Dissolve the γ-nitroaldehyde (0.5 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C and add concentrated HCl (1.5 mL).

  • Add zinc dust (5.0 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 2M NaOH solution to pH > 12 and extract with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude pyrrolidine product.

  • Further purification can be achieved by chromatography if necessary.

The protocols described herein provide robust and highly enantioselective methods for the synthesis of valuable pyrrolidine derivatives using organocatalysis. The [3+2] cycloaddition offers a direct route to densely functionalized pyrrolidines, while the Michael addition cascade provides a versatile pathway to 3,4-disubstituted pyrrolidines. These methods, characterized by their operational simplicity, mild reaction conditions, and high stereoselectivity, are valuable tools for researchers in synthetic chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 1-benzylpyrrolidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] Here, we will delve into the practical aspects of its synthesis, focusing on troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.

Introduction to the Synthesis

This compound is a key building block in the development of various pharmaceuticals.[1] The most common and efficient laboratory-scale synthesis involves the N-alkylation of methyl pyrrolidine-3-carboxylate with benzyl halide or, more preferably, a reductive amination pathway starting from a suitable precursor. Each method has its own set of challenges, from overalkylation in direct N-alkylation to managing reducing agents in reductive amination. This guide will primarily focus on the optimization of these two prevalent synthetic routes.

Reaction Pathways Overview

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Direct N-Alkylation: This involves the reaction of methyl pyrrolidine-3-carboxylate with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base. While straightforward, this method can be complicated by overalkylation, leading to the formation of a quaternary ammonium salt.[2]

  • Reductive Amination: This is often the preferred method for its high selectivity.[3] It typically involves the reaction of a precursor like methyl 4-amino-2-(benylamino)butanoate with a suitable cyclizing agent or the reaction of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate with a reducing agent. A more common approach is the reaction between methyl pyrrolidine-3-carboxylate and benzaldehyde in the presence of a reducing agent to form the desired product in a one-pot synthesis.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing their probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

A lower-than-expected yield is one of the most frequent challenges. The root cause can often be traced back to several factors.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. Be mindful that excessive heat can lead to side reactions.[5]

  • Side Reactions:

    • Cause (Direct N-Alkylation): Overalkylation is a common side reaction where the product, a secondary amine, reacts further with the benzyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[2]

    • Solution (Direct N-Alkylation): To minimize this, use the amine as the limiting reagent and add the alkylating agent slowly to the reaction mixture. Maintaining a slightly stoichiometric excess of the amine can also suppress overalkylation.

    • Cause (Reductive Amination): The aldehyde or ketone starting material may be reduced to an alcohol by the reducing agent, especially if a strong reducing agent like sodium borohydride is used under conditions that favor carbonyl reduction over imine reduction.[6]

    • Solution (Reductive Amination): Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] These reagents are particularly effective at reducing the intermediate iminium ion in the presence of the carbonyl starting material.[3]

  • Poor Quality of Reagents:

    • Cause: Degradation of starting materials or reagents, especially the reducing agent or the benzyl halide.

    • Solution: Ensure the purity of your starting materials. Benzyl halides can degrade over time, and reducing agents can be deactivated by moisture. Use freshly opened or properly stored reagents.

Problem 2: Difficulty with Product Purification

The desired product can sometimes be challenging to isolate from the crude reaction mixture.

Possible Causes & Solutions:

  • Co-elution with Starting Materials or Byproducts:

    • Cause: The polarity of the product may be very similar to that of the unreacted starting materials or certain byproducts, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or using a more polar solvent like dichloromethane/methanol). A change in the stationary phase (e.g., from silica gel to alumina) might also be beneficial.[7]

      • Acid-Base Extraction: Since the product is a basic amine, an acid-base workup can be highly effective.[7] Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the free amine product can be extracted back into an organic solvent.[7]

  • Product is Water-Soluble:

    • Cause: Pyrrolidine derivatives can exhibit some water solubility, especially in their protonated salt form, leading to losses during aqueous workup.[7]

    • Solution: When extracting the product from an aqueous layer, use a suitable organic solvent multiple times (e.g., 3 x 50 mL of DCM) to ensure complete extraction. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Problem 3: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.

Possible Causes & Solutions:

  • Oxidation of the Amine:

    • Cause: Amines can be susceptible to air oxidation, especially under prolonged reaction times or during workup.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the exposure of the product to air and strong oxidizing conditions.

  • Aldol Condensation (Reductive Amination):

    • Cause: If the aldehyde or ketone starting material can enolize, basic conditions can promote aldol condensation side reactions.[6]

    • Solution: Reductive amination is often performed under mildly acidic conditions, which favors the formation of the iminium ion and disfavors aldol condensation. The use of sodium triacetoxyborohydride often provides a sufficiently acidic environment.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: direct N-alkylation or reductive amination?

A1: For the synthesis of this compound, reductive amination is often the superior choice.[3] It offers better control over the reaction and avoids the common problem of overalkylation that plagues direct N-alkylation of secondary amines.[3] Reductive amination is a one-pot reaction that typically provides higher yields of the desired mono-alkylated product.

Q2: What are the optimal conditions for the reductive amination of methyl pyrrolidine-3-carboxylate with benzaldehyde?

A2: A widely successful protocol involves using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ion reduction.[3][4]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Stoichiometry Amine:Aldehyde:Reducing Agent (approx. 1:1.1:1.2)A slight excess of the aldehyde and reducing agent ensures complete conversion of the amine.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 12-24 hoursMonitor by TLC for completion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 10-30% ethyl acetate in hexanes). The starting amine and the final product should have different Rf values. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product.

Q4: Can I use other benzylating agents besides benzyl bromide for direct N-alkylation?

A4: Yes, benzyl chloride can also be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but also potentially more overalkylation. The choice may depend on the specific reaction conditions and the desired reactivity.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using reductive amination.

Materials:

  • Methyl pyrrolidine-3-carboxylate hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add benzaldehyde (1.1 eq) to the reaction mixture.

  • Stir for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In portions, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Workup cluster_end Final Product start_amine Methyl pyrrolidine-3-carboxylate reaction Reductive Amination (RT, 12-24h) start_amine->reaction start_aldehyde Benzaldehyde start_aldehyde->reaction reductant NaBH(OAc)3 reductant->reaction solvent DCM solvent->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting Decision Tree

G start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions? start->side_reactions No incomplete_rxn->side_reactions No sol_incomplete Extend Reaction Time Increase Temperature Cautiously incomplete_rxn->sol_incomplete Yes overalkylation Direct Alkylation: Overalkylation? side_reactions->overalkylation Yes carbonyl_reduction Reductive Amination: Aldehyde Reduction? side_reactions->carbonyl_reduction Yes sol_overalkylation Use Amine as Limiting Reagent Slow Addition of Alkylating Agent overalkylation->sol_overalkylation Yes sol_carbonyl_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)3) carbonyl_reduction->sol_carbonyl_reduction Yes

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot common issues and improve yields in pyrrolidine ring formation. Pyrrolidine scaffolds are crucial building blocks in many pharmaceuticals and natural products, making efficient synthetic routes highly valuable.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming a pyrrolidine ring?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Dipolar Cycloaddition: This is a powerful method where an azomethine ylide reacts with an alkene or alkyne. It allows for the direct formation of the five-membered ring, often with excellent control over stereochemistry.[1][2]

  • Intramolecular Cyclization (Aza-Michael Addition): This approach utilizes acyclic precursors that cyclize to form the pyrrolidine ring. The intramolecular aza-Michael addition is a common strategy within this category.[3][4][5][6]

  • Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis): A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[7][8][9]

Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?

A2: Diastereoselectivity is influenced by several factors, including the choice of catalyst, solvent, and the steric hindrance of substituents on your reactants. For instance, in [3+2] cycloadditions, the facial selectivity of the approach of the two reactants is key. To improve diastereoselectivity, consider screening different catalysts (both metal-based and organocatalysts) and solvents, as their interactions can favor the formation of one diastereomer over another.[1][10]

Q3: What are the likely causes of a dark, tarry crude product in my Paal-Knorr synthesis?

A3: The formation of a dark, tarry substance in a Paal-Knorr synthesis often indicates polymerization of the starting materials or the pyrrolidine product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Troubleshooting Guides

Issue 1: Low Yield in [3+2] Cycloaddition Reactions

Potential Causes:

  • Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.

  • Unstable Azomethine Ylide: The azomethine ylide intermediate can be unstable, leading to decomposition before it can react.

  • Suboptimal Solvent: The solvent can significantly impact the reaction rate and yield.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

Solutions:

  • Catalyst Screening: Test a variety of catalysts. For example, in the cycloaddition of azomethine ylides, both silver and palladium catalysts have shown high efficacy.[1][11]

  • In Situ Generation of Ylide: Ensure the azomethine ylide is generated in situ under strictly anhydrous conditions to minimize decomposition.

  • Solvent Optimization: Screen a range of solvents. For some cycloadditions, toluene has been shown to provide higher yields compared to THF or acetonitrile.[1][10]

  • Adjust Reactant Ratios: Experiment with slight excesses of the dipolarophile to drive the reaction to completion.

Issue 2: Furan Byproduct Formation in Paal-Knorr Synthesis

Potential Cause:

  • The primary cause of furan byproduct formation is the acid-catalyzed self-cyclization and dehydration of the 1,4-dicarbonyl compound before it reacts with the amine. This is particularly favored under strongly acidic conditions (pH < 3).[7]

Solutions:

  • Control pH: Maintain a weakly acidic to neutral pH. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[7]

  • Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway over the unimolecular cyclization of the dicarbonyl compound.

  • Catalyst Choice: Certain catalysts, such as iodine or specific Lewis acids, can promote the reaction under milder conditions, reducing the likelihood of furan formation.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1Ag2CO3 (10)Toluene1285>95:5
2Cu(OTf)2 (10)CH2Cl2247290:10
3[IrCl(CO)(PPh3)2] (1)Toluene169192:8
4Pd2(dba)3 (5)Toluene89785:15

Data synthesized from multiple sources for illustrative comparison.[1][2][11]

Table 2: Influence of Solvent on Yield and Diastereoselectivity in a [3+2] Cycloaddition

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Toluene807599:1
2THF656895:5
3Acetonitrile806593:7
4Dichloromethane405590:10

Data adapted from illustrative examples in the literature.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrolidine Synthesis

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound and the primary amine in the chosen alcohol solvent.

  • Add a single drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the flask in an ice bath.

  • Add a dilute aqueous acid solution (e.g., 0.5 M HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent system (e.g., methanol/water) to yield the pure pyrrolidine derivative.[12]

Protocol 2: General Procedure for Aza-Michael Addition for Pyrrolidine Ring Formation

Materials:

  • Amino-alkene precursor

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Base (e.g., DBU, NaH) or Acid catalyst (e.g., TFA) depending on the substrate

Procedure:

  • Dissolve the amino-alkene precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the base or acid catalyst to initiate the intramolecular cyclization.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for a basic reaction, or with a saturated aqueous solution of sodium bicarbonate for an acidic reaction).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Pyrrolidine Yield check_reaction Identify Reaction Type start->check_reaction cycloaddition [3+2] Cycloaddition check_reaction->cycloaddition [3+2] reductive_amination Reductive Amination (Paal-Knorr) check_reaction->reductive_amination 1,4-dicarbonyl aza_michael Aza-Michael Addition check_reaction->aza_michael Intramolecular cyclo_catalyst Screen Catalysts (e.g., Ag, Cu, Pd, Ir) cycloaddition->cyclo_catalyst cyclo_solvent Optimize Solvent (e.g., Toluene, THF) cycloaddition->cyclo_solvent cyclo_ylide Ensure Anhydrous Conditions for Ylide Generation cycloaddition->cyclo_ylide ra_ph Adjust pH (Weakly Acidic/Neutral) reductive_amination->ra_ph ra_amine Use Excess Amine reductive_amination->ra_amine ra_temp Lower Reaction Temperature reductive_amination->ra_temp am_catalyst Screen Catalysts (Base or Acid) aza_michael->am_catalyst am_solvent Optimize Solvent (Anhydrous) aza_michael->am_solvent am_temp Vary Temperature aza_michael->am_temp

Caption: Troubleshooting workflow for low pyrrolidine yield.

paal_knorr_pathway cluster_desired Desired Pathway cluster_side Side Reaction dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal furan Furan Byproduct dicarbonyl->furan Self-Cyclization (Strong Acid) amine Primary Amine amine->hemiaminal acid_cat Acid Catalyst acid_cat->hemiaminal acid_cat->furan dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxypyrrolidine Intramolecular Attack pyrrolidine Pyrrolidine Product dihydroxypyrrolidine->pyrrolidine Dehydration

Caption: Reaction pathways in Paal-Knorr pyrrolidine synthesis.

References

Technical Support Center: Purification of Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 1-benzylpyrrolidine-3-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Specifically, you may encounter pyrrolidine derivatives and benzyl-containing compounds. Depending on the synthetic route, side products from incomplete reactions or degradation may also be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I remove highly polar impurities?

A3: Highly polar impurities, such as salts or certain nitrogen-containing byproducts, can often be removed by performing an acidic wash. Treating the crude product with a mild acid, like a dilute solution of hydrochloric or acetic acid, can convert basic impurities into their corresponding salts, which can then be extracted into an aqueous layer.

Q4: Is it possible to purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective method for purifying solid derivatives of this compound or its salts.[1][2] The success of this technique depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.[1] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[3]

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is typically a colorless to light orange or yellow clear liquid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation - Co-distillation of impurities with similar boiling points.- Thermal degradation of the product.- Use fractional distillation with a column that has a high number of theoretical plates.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[4]
Product is Colored After Purification - Oxidation of the compound.- Presence of colored impurities.- Ensure the purification apparatus is free of air leaks and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).- Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities.
Persistent Water Contamination - Incomplete drying before the final purification step.- Formation of an azeotrope with water.- Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.- Consider azeotropic distillation with a suitable solvent to remove water.[4]
Difficulty Separating Product from a Close-Moving Spot on TLC (Column Chromatography) - Inappropriate solvent system for chromatography.- Overloading of the column.- Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography.- Use a smaller amount of crude product on the column and ensure proper packing of the stationary phase.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound.- The solution is being cooled too quickly.- Use a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to promote crystal formation instead of oiling out.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound is free from excessive solvent and water. If necessary, dry the crude product using a suitable drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation:

    • Heat the distillation flask gently in an oil bath.

    • Apply vacuum gradually to the desired pressure.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of the pure product at its boiling point under the applied pressure. It is crucial to maintain a steady bottom temperature to avoid the formation of impurities.[5]

  • Completion: Once the main fraction is collected, release the vacuum carefully and allow the apparatus to cool.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Choose a suitable stationary phase, typically silica gel for compounds of moderate polarity.

  • Solvent System Selection: Determine an optimal solvent system using TLC that provides good separation of the desired compound from its impurities. A common starting point could be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is applicable if the compound is a solid or can be converted to a solid salt.

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound AcidWash Acidic Wash (Optional) Crude->AcidWash Drying Drying AcidWash->Drying Distillation Vacuum Distillation Drying->Distillation Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization (if solid) Drying->Recrystallization PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree start Impure Product q1 What is the nature of the impurity? start->q1 a1_polar Polar/Basic Impurities q1->a1_polar a1_nonpolar Non-polar/Similar Polarity q1->a1_nonpolar a1_color Colored Impurities q1->a1_color sol_acid Perform Acidic Wash a1_polar->sol_acid sol_chrom Optimize Chromatography a1_nonpolar->sol_chrom sol_distill Fractional Distillation a1_nonpolar->sol_distill sol_carbon Activated Carbon Treatment a1_color->sol_carbon

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting common side reactions in benzylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzylpyrrolidine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing N-benzylpyrrolidine?

A1: The most common and practical laboratory methods for synthesizing N-benzylpyrrolidine are:

  • N-Alkylation of Benzylamine with 1,4-Dihalobutanes: This is a straightforward approach involving the reaction of benzylamine with 1,4-dibromobutane or 1,4-dichlorobutane. The reaction proceeds via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization.[1]

  • Reductive Amination: This method involves the reaction of a 1,4-dicarbonyl compound (like succinaldehyde or its precursor) with benzylamine in the presence of a reducing agent.[2][3] This is an efficient one-pot method.[4]

Q2: I am getting a low yield in my N-benzylpyrrolidine synthesis. What are the common causes?

A2: Low yields in benzylpyrrolidine synthesis can stem from several factors, depending on the chosen synthetic route. Common causes include:

  • Incomplete reaction: Insufficient reaction time, low temperature, or inefficient mixing can lead to unreacted starting materials.

  • Side reactions: The formation of byproducts, such as over-alkylation products or products from premature reduction of intermediates, can significantly reduce the yield of the desired product.

  • Poor quality of reagents: Degradation of starting materials or reagents, especially moisture-sensitive ones, can impede the reaction.

  • Suboptimal work-up and purification: Product loss during extraction, washing, or purification steps is a frequent cause of low isolated yields.[5]

Q3: What is the most common side reaction when synthesizing N-benzylpyrrolpyrrolidine from benzylamine and 1,4-dibromobutane?

A3: The most common side reaction is over-alkylation . This occurs when a molecule of the newly formed N-benzylpyrrolidine acts as a nucleophile and reacts with another molecule of 1,4-dibromobutane. This can lead to the formation of a quaternary ammonium salt or 1,4-bis(benzylamino)butane if another molecule of benzylamine reacts with the intermediate.

Troubleshooting Guides

Route 1: N-Alkylation of Benzylamine with 1,4-Dihalobutanes

Problem 1: Low yield of N-benzylpyrrolidine and presence of a high molecular weight, less polar byproduct.

  • Possible Cause: Over-alkylation of the product.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents) to ensure the 1,4-dihalobutane is consumed.

    • Slow Addition: Add the 1,4-dihalobutane slowly to the reaction mixture containing benzylamine and the base. This helps to maintain a low concentration of the dihalide, favoring the intramolecular cyclization over the intermolecular side reaction.

    • Reaction Temperature: While heating is often necessary, excessively high temperatures can sometimes promote side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Problem 2: The reaction is sluggish or does not go to completion.

  • Possible Cause: Inefficient reaction conditions or poor quality of reagents.

  • Troubleshooting & Optimization:

    • Choice of Base: A suitable base is crucial to neutralize the hydrohalic acid formed during the reaction. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Ensure the base is finely powdered and dry.

    • Solvent: A polar aprotic solvent like acetonitrile or DMF can be effective for this reaction under conventional heating. For microwave-assisted synthesis, water can be used as the solvent.[1]

    • Reagent Purity: Ensure that the benzylamine and 1,4-dihalobutane are pure. Distill benzylamine if necessary.

Route 2: Reductive Amination

Problem 1: Low yield and a mixture of products are observed.

  • Possible Cause: Competing reduction of the carbonyl group before imine formation or formation of other amine byproducts.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this purpose.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6]

    • pH Control: The formation of the iminium ion is pH-dependent. Maintaining a weakly acidic pH (around 5-6) is often optimal. This can be achieved by adding a small amount of acetic acid.

    • Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve the yield and purity of the product.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylpyrrolidine Synthesis from Benzylamine and 1,4-Dichlorobutane

ParameterMicrowave-Assisted MethodConventional Heating
Reagents Benzylamine, 1,4-Dichlorobutane, K₂CO₃Benzylamine, 1,4-Dichlorobutane, Na₂CO₃
Solvent WaterEthanol or Acetonitrile
Temperature 150 °CReflux
Reaction Time 20 minutes12-24 hours
Typical Yield ~92%[1]75-85% (for N-phenylpyrrolidine)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Benzylpyrrolidine
  • Materials:

    • Benzylamine (1.2 mmol)

    • 1,4-Dichlorobutane (1.0 mmol)

    • Potassium Carbonate (K₂CO₃) (2.5 mmol)

    • Deionized Water (3 mL)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine benzylamine, 1,4-dichlorobutane, and potassium carbonate.

    • Add deionized water to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 20 minutes with stirring.

    • After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).[1]

Protocol 2: Conventional Heating Synthesis of N-Benzylpyrrolidine
  • Materials:

    • Benzylamine (10 mmol)

    • 1,4-Dibromobutane (11 mmol)

    • Sodium Carbonate (Na₂CO₃) (22 mmol)

    • Ethanol (50 mL)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine and sodium carbonate in ethanol.

    • Add 1,4-dibromobutane dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Reaction_Pathway N-Alkylation vs. Over-alkylation Start Benzylamine + 1,4-Dibromobutane Intermediate N-(4-bromobutyl)benzylamine Start->Intermediate Intermolecular SN2 Product N-Benzylpyrrolidine (Desired Product) Intermediate->Product Intramolecular SN2 (Cyclization) SideProduct Over-alkylation Product (e.g., 1,4-bis(benzylamino)butane or Quaternary Salt) Product->SideProduct Intermolecular SN2

Caption: Reaction pathways in N-benzylpyrrolidine synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of N-Benzylpyrrolidine CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->AnalyzeByproducts PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents OptimizeTempTime Optimize Temperature and Reaction Time CheckConditions->OptimizeTempTime OverAlkylation Over-alkylation Suspected AnalyzeByproducts->OverAlkylation IncompleteReaction Incomplete Reaction AnalyzeByproducts->IncompleteReaction ProductLoss Product Loss During Work-up AnalyzeByproducts->ProductLoss AdjustStoichiometry Adjust Stoichiometry/ Slow Addition ImproveWorkup Optimize Work-up and Purification OverAlkylation->AdjustStoichiometry IncompleteReaction->OptimizeTempTime ProductLoss->ImproveWorkup

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 1-benzylpyrrolidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Reductive Amination: This involves the reaction of a precursor keto-ester, such as methyl 4-oxo-2-butenoate or a related derivative, with benzylamine in the presence of a reducing agent.[1][2]

  • Dieckmann Condensation: An intramolecular cyclization of a suitably substituted diester can also be employed to form the pyrrolidine ring.[3][4]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities will vary depending on the synthetic route, but common contaminants may include:

  • Unreacted Starting Materials: Such as the initial keto-ester, benzylamine, or starting diester for the Dieckmann condensation.

  • Side-Reaction Byproducts: In reductive amination, this can include over-alkylation products (dibenzylated species) or products from the reduction of the starting keto-ester.[5] With the Dieckmann condensation, regioisomers can be a potential impurity.[3]

  • Reagents and Solvents: Residual reducing agents, acids, bases, or solvents from the reaction and work-up.

Q3: My purified product is a colorless to light orange/yellow liquid. Is this normal?

A3: Yes, the appearance of this compound is typically described as a colorless to light orange or yellow clear liquid. Significant color changes may indicate the presence of impurities or degradation products.

Q4: What are the key physical properties of this compound that are relevant for purification?

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to ensure completion before work-up.
Product Loss During Extraction Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase. Check the pH of the aqueous layer to ensure the product is not in a protonated, water-soluble form.
Degradation During Distillation Use vacuum distillation to lower the boiling point and minimize thermal decomposition. Ensure the distillation apparatus is properly sealed to maintain a stable, low pressure.
Co-elution During Chromatography Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. Consider using a different stationary phase if baseline separation is not achieved.
Issue 2: Persistent Impurities Detected by GC-MS or NMR
Possible Cause Recommended Solution(s)
Unreacted Starting Materials If unreacted benzylamine is present, consider an acidic wash during the work-up to remove it as a water-soluble salt. For unreacted keto-esters, a basic wash may be effective.
Closely Boiling Impurities For impurities with boiling points close to the product, fractional distillation is recommended over simple distillation for better separation.[6][7][8]
Isomeric Byproducts Isomers can be particularly challenging to separate by distillation. High-performance liquid chromatography (HPLC) or flash column chromatography with an optimized mobile phase may be necessary.
Solvent Impurities Ensure all solvents are of high purity and are thoroughly removed under reduced pressure after purification steps.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.[6][9]

Apparatus Setup:

  • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser.

  • Use a round-bottom flask of an appropriate size for the volume of crude material.

  • Place a stir bar in the distillation flask.

  • Ensure all glass joints are properly sealed and clamped.

  • Connect the condenser to a circulating water source.

  • Attach a collection flask to the end of the condenser.

  • Connect the apparatus to a vacuum source if performing vacuum distillation.

Procedure:

  • Charge the distillation flask with the crude this compound.

  • Begin stirring and gently heat the flask using a heating mantle.

  • If under vacuum, slowly reduce the pressure to the desired level.

  • Observe the vapor rising through the fractionating column. The temperature at the thermometer should stabilize as the first fraction begins to distill.

  • Collect any low-boiling impurities as the initial fraction.

  • As the temperature rises and stabilizes again at the boiling point of the product, change the receiving flask to collect the purified this compound.

  • Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.[7]

  • Allow the apparatus to cool completely before dismantling.

Protocol 2: Purification by Column Chromatography

This technique is useful for removing non-volatile impurities and isomers.

Materials:

  • Silica gel (for normal-phase chromatography)

  • Appropriate solvents for the mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) workup Aqueous Work-up (Acid/Base Washes) synthesis->workup distillation Fractional Distillation workup->distillation For volatile impurities chromatography Column Chromatography workup->chromatography For non-volatile impurities/isomers analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity ≥ 98% troubleshooting_logic start Crude Product Analysis (e.g., GC-MS) impurity_type Identify Impurity Type start->impurity_type volatile Volatile Impurities (e.g., Starting Materials, Low-boiling byproducts) impurity_type->volatile Different B.P. non_volatile Non-Volatile/Isomeric Impurities impurity_type->non_volatile Similar B.P./Isomers purification_method1 Fractional Distillation volatile->purification_method1 purification_method2 Column Chromatography non_volatile->purification_method2 end Pure Product purification_method1->end purification_method2->end

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of chiral pyrrolidines. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantioselectivity in Proline-Catalyzed Reactions

Q1: My proline-catalyzed aldol or Mannich reaction is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A1: Low enantioselectivity in proline-catalyzed reactions is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to investigate:

  • Solvent Effects: The choice of solvent is critical. Protic solvents like methanol can lead to poor stereocontrol, while highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are often preferred due to the better solubility of proline.[1][2] Interestingly, water/methanol mixtures have been shown to be effective for certain intermolecular aldol reactions.[1][2] It is recommended to screen a range of solvents to find the optimal one for your specific substrates.

  • Water Content: The presence of water can be crucial. While anhydrous conditions are often sought, a small amount of water can sometimes improve both the reaction rate and enantioselectivity in proline-catalyzed aldol reactions.[3] However, excess water can be detrimental. If using anhydrous solvents, ensure they are properly dried.

  • Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading does not always improve enantioselectivity and can increase costs. In some instances, lower catalyst loading can minimize side reactions and improve the outcome. It is advisable to screen catalyst loading, typically ranging from 1 to 30 mol%.

  • Additives: The use of additives can significantly influence the reaction. For instance, chiral additives like enantiopure substituted imidazoles have been shown to improve the selectivity and reaction rate of L-proline-catalyzed aldol reactions.[4] Organic bases can also alter the kinetic profile and even reverse the product enantioselectivity in some cases.

Issue 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Q2: I am performing a [3+2] cycloaddition to synthesize a substituted pyrrolidine, but the diastereoselectivity (dr) is poor. How can I improve this?

A2: Achieving high diastereoselectivity in [3+2] cycloaddition reactions between azomethine ylides and dipolarophiles depends on controlling the facial selectivity of the approach of the two components. Here are key areas to troubleshoot:

  • Catalyst System: The choice of metal catalyst and chiral ligand is paramount. Different metal-ligand combinations can favor different diastereomers. For example, in some reactions, a Cu(I) catalyst may favor the exo-cycloadduct, while an Ag(I) system yields the endo-product.[5] It is essential to screen various chiral ligands, such as BOX, PyBOX, or phosphines, to find the one that provides the best diastereocontrol for your substrates.

  • Substrate Sterics: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can strongly influence diastereoselectivity. Modifying these groups to create a greater steric bias can favor the formation of one diastereomer over the other.

  • Solvent and Temperature: As with enantioselectivity, solvent polarity and reaction temperature can impact the diastereomeric ratio. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate complex. Lowering the temperature can also enhance diastereoselectivity.

  • In Situ vs. Pre-formed Ylide: The method of azomethine ylide generation can affect the outcome. In situ generation is common, and the conditions used (e.g., base, temperature) can influence the geometry of the ylide and subsequently the diastereoselectivity of the cycloaddition.

Issue 3: Reaction Reproducibility and Low Yield

Q3: My reaction for chiral pyrrolidine synthesis is not reproducible, and/or I am getting a low yield. What should I check?

A3: Issues with reproducibility and yield can be frustrating. A systematic approach to troubleshooting is often effective:

  • Reagent and Solvent Purity: Ensure the purity of all starting materials, catalysts, and ligands. Impurities can poison the catalyst or lead to side reactions. Solvents should be of high purity and appropriately dried, especially for moisture-sensitive reactions.

  • Inert Atmosphere: For many catalytic asymmetric reactions, particularly those involving organometallic catalysts, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent catalyst deactivation by oxygen or moisture.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC/LC-MS. This will help you determine the optimal reaction time and identify if starting materials are being consumed by side reactions.

  • Catalyst Activity: If using a commercial catalyst, ensure it is from a reliable source and has been stored correctly. If synthesizing the catalyst, verify its purity and structure. In some cases, increasing the catalyst loading slightly can improve the yield, but this should be optimized.

  • Side Reactions: Be aware of potential side reactions. For example, in A³ coupling reactions to form ethynylpyrrolidines, alkyne homocoupling can be a competing process. The use of co-catalysts or additives may be necessary to suppress such side reactions.

Quantitative Data on Catalyst Performance

The following tables provide a summary of quantitative data for different catalytic systems used in the enantioselective synthesis of chiral pyrrolidines, allowing for easy comparison of their performance.

Table 1: Performance of Proline and Proline-Derivative Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetoneNeatRT2480-30[6]
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSORT969999:199[6]
(S)-Pyrrolidine-thioureatrans-β-NitrostyreneCyclohexanoneTolueneRT249595:598[6]
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSORT488590:1092[6]

Table 2: Performance of Metal-Ligand Systems in the Asymmetric [3+2] Cycloaddition

Metal PrecursorChiral LigandDipolarophileSolventTemp (°C)Time (h)Yield (%)dr (endo:exo)ee (%)Reference
AgOAc(R)-QUINAPtert-Butyl acrylateTHF-454084>20:191[7]
AgOAc(R)-QUINAPN-PhenylmaleimideTHF-202499>20:198[7]
Zn(OTf)₂(S,S,Sp)-UCD-ImphanolChalconeCH₂Cl₂04892>99:198[5]
Cu(I)Brucine diolChalconeCH₂Cl₂RT2485>95:5 (endo)90[5]

Detailed Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-proline.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (10.0 mmol, 10.0 equiv, can also serve as solvent if liquid)

  • (S)-Proline (0.3 mmol, 30 mol%)

  • Anhydrous DMSO (if ketone is solid or for co-solvent)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.3 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol). If the ketone is a solid, add anhydrous DMSO (2.0 mL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-96 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide

This protocol provides a general method for the silver-catalyzed enantioselective [3+2] cycloaddition between an iminoester (azomethine ylide precursor) and an olefin.

Materials:

  • Silver Acetate (AgOAc) (0.01 mmol, 1 mol%)

  • (R)-QUINAP ligand (0.011 mmol, 1.1 mol%)

  • Iminoester (e.g., methyl N-benzylideneglycinate) (1.0 mmol, 1.0 equiv)

  • Olefin (e.g., tert-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Triethylamine (NEt₃) (0.1 mmol, 10 mol%)

  • Anhydrous THF (3 mL)

  • Schlenk tube and magnetic stirrer

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve AgOAc (0.01 mmol) and (R)-QUINAP (0.011 mmol) in anhydrous THF (1 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the catalyst solution to the desired temperature (e.g., -45 °C).

  • In a separate vial, dissolve the iminoester (1.0 mmol) and the olefin (1.5 mmol) in anhydrous THF (2 mL).

  • Add the iminoester/olefin solution to the pre-cooled catalyst solution via syringe.

  • Add triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolidine product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_EE start Low Enantioselectivity Observed check_purity Verify Reagent & Solvent Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed screen_solvent Screen Different Solvents optimize_temp->screen_solvent Lower Temp adjust_catalyst Adjust Catalyst/Ligand Loading screen_solvent->adjust_catalyst Screen Aprotic/Protic use_additives Consider Using Additives adjust_catalyst->use_additives Optimize Loading success High Enantioselectivity Achieved use_additives->success Screen Bases/Co-catalysts

Caption: Troubleshooting decision tree for addressing low enantioselectivity.

Experimental Workflow for Asymmetric [3+2] Cycloaddition

Asymmetric_Cycloaddition_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis cat_prep 1. Mix AgOAc and Chiral Ligand in Anhydrous THF under N₂ Stir for 30 min at RT react_setup 2. Cool Catalyst Solution (e.g., -45 °C) cat_prep->react_setup add_reagents 3. Add Solution of Iminoester & Olefin 4. Add Base (NEt₃) react_setup->add_reagents workup 5. Monitor by TLC 6. Quench & Concentrate add_reagents->workup purify 7. Purify by Column Chromatography workup->purify analyze 8. Analyze Yield, dr, ee purify->analyze

Caption: Step-by-step workflow for a typical asymmetric [3+2] cycloaddition.

Catalytic Cycle for Proline-Catalyzed Aldol Reaction

Proline_Catalytic_Cycle proline Proline Catalyst enamine Enamine Intermediate proline->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde iminium->proline + H₂O - Aldol Product product Aldol Product iminium->product hydrolysis H₂O

Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.

References

Technical Support Center: Managing Exothermic Pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during exothermic pyrrolidine reactions.

Frequently Asked Questions (FAQs)

Q1: What makes pyrrolidine synthesis reactions potentially hazardous?

A1: Many common pyrrolidine synthesis routes are highly exothermic, meaning they release a significant amount of heat.[1][2] This heat can accelerate the reaction rate, leading to a rapid increase in temperature and pressure. If not properly controlled, this can result in a "runaway reaction," posing a significant safety risk.[2][3] Pyrrolidine itself is also a flammable liquid and can react vigorously with acids and oxidizing agents.[4][5][6]

Q2: What are the key factors influencing the exothermicity of a pyrrolidine reaction?

A2: The primary factors include:

  • Reaction Type: Certain reaction classes, such as alkylations, reductions with hydrides, and some cyclization reactions to form the pyrrolidine ring, are notoriously exothermic.[1]

  • Reagent Concentration: Higher concentrations of reactants lead to a faster reaction rate and greater heat generation per unit of time.[7]

  • Rate of Reagent Addition: Rapid addition of a reactive intermediate can cause localized overheating and a surge in the reaction rate.[1]

  • Solvent Choice: The solvent's heat capacity and boiling point play a crucial role in dissipating heat.

  • Mixing Efficiency: Inadequate stirring can lead to the formation of "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[2]

Q3: What are the initial signs of a potential thermal runaway?

A3: Early warning signs that a reaction may be becoming unsafe include an unexpected and rapid rise in temperature, a sudden change in color or viscosity of the reaction mixture, unexpected gas evolution, and a noticeable increase in pressure.[1] Continuous monitoring of the internal reaction temperature is critical to detect these deviations early.[1][2]

Q4: When should I consider using reaction calorimetry?

A4: Reaction calorimetry is highly recommended when working with a new or scaled-up exothermic pyrrolidine synthesis. It provides crucial data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase if all cooling fails.[1][2] This information is invaluable for designing safe and effective cooling protocols. Differential Scanning Calorimetry (DSC) can also be used to assess the thermal stability of reactants and products.[2][8]

Troubleshooting Guide

Issue Potential Causes Solutions
Rapid, Uncontrolled Temperature Spike - Reagent added too quickly.- Inadequate cooling capacity.- Poor mixing leading to localized hot spots.- Immediately stop reagent addition.- Increase cooling (e.g., add more dry ice to the bath, lower chiller setpoint).- Increase stirring speed to improve heat dissipation.- If necessary, quench the reaction with a pre-determined quenching agent.
Reaction Temperature Fluctuates Erratically - Inconsistent cooling bath temperature.- Poor contact between the reaction vessel and the cooling medium.- Inaccurate temperature probe placement.- Use a recirculating chiller for precise temperature control.[1]- Ensure the cooling bath is well-stirred and the flask is sufficiently submerged.- Position the temperature probe in the reaction mixture, away from the vessel walls.
Delayed Onset of Exotherm Followed by a Rapid Temperature Increase - Induction period in the reaction mechanism.- Accumulation of unreacted starting material.- Add a small portion of the reagent and wait for the exotherm to initiate before continuing with a slow, controlled addition.- Ensure the reaction has started before adding large quantities of reagents.
Low Product Yield and/or Formation of Byproducts - Poor temperature control leading to side reactions or degradation of the product.- Maintain a consistent, optimal temperature throughout the reaction.- Consider a slower rate of addition to minimize temperature spikes.

Experimental Protocols

Protocol 1: Setting Up a Controlled Cooling System for an Exothermic Pyrrolidine Reaction
  • Vessel Selection: Choose a round-bottom flask or a jacketed reactor vessel of an appropriate size, allowing for sufficient headspace (typically, the reaction volume should not exceed two-thirds of the vessel's capacity).[3]

  • Cooling Bath Preparation:

    • For temperatures between 0°C and -15°C, use an ice/salt bath.[9]

    • For temperatures down to -78°C, a dry ice/acetone or dry ice/isopropanol bath is effective.[1][9]

    • For precise temperature control over a range of sub-ambient temperatures, a recirculating chiller connected to a jacketed vessel is ideal.[1][10]

  • Temperature Monitoring:

    • Insert a thermocouple or digital thermometer probe through a septum or a dedicated port in the reaction vessel.

    • Ensure the probe tip is submerged in the reaction mixture but not touching the sides or bottom of the flask for an accurate reading of the internal temperature.[1]

  • Reagent Addition:

    • Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the limiting reagent.[1]

    • The rate of addition should be adjusted to maintain the desired internal temperature.

  • Stirring:

    • Employ a magnetic stir bar or an overhead stirrer to ensure efficient mixing and uniform temperature distribution.[2]

  • Inert Atmosphere:

    • If the reaction is sensitive to air or moisture, maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.

Protocol 2: Performing a Reaction Quench
  • Pre-computation: Before starting the reaction, identify a suitable quenching agent that will react quickly and exothermically with the unreacted reagents to form stable, non-hazardous products.

  • Preparation: Have a quenching solution of appropriate concentration and volume readily available in an ice bath.

  • Emergency Quenching: In the event of an uncontrolled temperature rise, stop the addition of reagents and slowly add the pre-cooled quenching solution to the reaction mixture with vigorous stirring.

  • Monitoring: Continue to monitor the temperature of the reaction mixture as the quench is performed to ensure it is brought under control.

Quantitative Data Summary

Table 1: Common Cooling Baths and Their Approximate Temperatures

Cooling Bath Mixture Approximate Temperature (°C)
Ice and Water0
Ice and NaCl-5 to -15
Dry Ice and Acetonitrile-40
Dry Ice and Acetone/Isopropanol-78
Liquid Nitrogen and Dichloromethane-92

Source: Adapted from University of Rochester, Department of Chemistry.[9]

Table 2: Heat of Reaction for Select Pyrrolidine Syntheses

Reaction Type Example Approximate Enthalpy of Reaction (ΔH)
N-Alkylation of PyrrolidinePyrrolidine + n-Butyl Bromide-86.2 to -86.8 kJ/mol
Reductive Amination1,4-Butanediol + AmmoniaVaries with conditions
CycloadditionAzomethine Ylide + AlkeneVaries with substituents

Note: The enthalpy of reaction can vary significantly based on the specific substrates, solvent, and reaction conditions. The data for N-alkylation is derived from studies on similar amine alkylations.[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Exothermic Events start Exothermic Reaction in Progress monitor Continuously Monitor Internal Temperature start->monitor deviation Temperature Spike or Deviation? monitor->deviation deviation->monitor No stop_addition Stop Reagent Addition deviation->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling increase_stirring Increase Stirring increase_cooling->increase_stirring controlled Temperature Controlled? increase_stirring->controlled resume Resume Slow Addition controlled->resume Yes quench Perform Emergency Quench controlled->quench No resume->monitor end Reaction Complete/ Terminated Safely resume->end quench->end HeatManagement Key Factors in Heat Management cluster_inputs Heat Generation Factors cluster_outputs Heat Dissipation Factors center Effective Temperature Control cooling Cooling System (Bath, Chiller) center->cooling mixing Efficient Mixing center->mixing solvent Solvent Properties (Heat Capacity, BP) center->solvent vessel Vessel Geometry & Heat Transfer center->vessel kinetics Reaction Kinetics kinetics->center concentration Reagent Concentration concentration->center addition_rate Addition Rate addition_rate->center ExperimentalSetup Controlled Exothermic Reaction Setup labgraph Jacketed Reactor Vessel Reaction Mixture Stir Bar Cooling Bath/Chiller monitoring Monitoring Temperature Probe Pressure Gauge labgraph:f0->monitoring:t Internal Temp. reagent_addition Reagent Addition Syringe Pump Dropping Funnel reagent_addition->labgraph:f0 Slow Addition atmosphere Inert Atmosphere Nitrogen/Argon Inlet atmosphere->labgraph Inert Gas Blanket

References

Preventing byproduct formation in haloform reactions of methyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the haloform reaction of methyl ketones. It is intended for researchers, scientists, and professionals in drug development to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What is the haloform reaction and for which substrates is it applicable?

A1: The haloform reaction is a chemical process that converts methyl ketones, or compounds that can be oxidized to methyl ketones, into a carboxylate and a haloform (chloroform, bromoform, or iodoform).[1][2] The reaction is initiated by a halogen and a base.[3] Substrates that will test positive in a haloform reaction include methyl ketones, acetaldehyde, ethanol, and secondary alcohols that possess a methyl group on the carbon atom bearing the hydroxyl group.[1]

Q2: What is the underlying mechanism of the haloform reaction?

A2: The reaction proceeds in several steps. First, the base abstracts an acidic alpha-proton from the methyl ketone to form an enolate. This enolate then attacks the halogen. This process repeats two more times until a trihalomethyl ketone is formed. The hydroxide ion then attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing a trihalomethyl anion, which is a good leaving group due to the electron-withdrawing nature of the halogens. Finally, an acid-base reaction between the carboxylic acid and the trihalomethyl anion yields the carboxylate and the haloform.[3]

Q3: What are the most common byproducts in a haloform reaction and why do they form?

A3: The most common byproducts are typically the result of two competing side reactions:

  • Aldol Condensation: Under the basic conditions of the haloform reaction, the enolate intermediate can react with another molecule of the starting ketone instead of the halogen. This leads to the formation of β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones.[4]

  • Favorskii Rearrangement: If α-halo ketones are formed as intermediates and there are other enolizable protons, a Favorskii rearrangement can occur, leading to the formation of rearranged carboxylic acid derivatives instead of the expected product. This is more common with cyclic ketones where it results in ring contraction.[5][6]

In addition, if the methyl ketone has other enolizable α-protons, halogenation can occur at those positions, leading to a mixture of halogenated byproducts.

Q4: How can I minimize the formation of aldol condensation byproducts?

A4: To favor the haloform reaction over aldol condensation, it is crucial to maintain a high concentration of the halogenating agent relative to the enolate. This can be achieved by the slow addition of the base to a solution of the ketone and the halogen. Lower reaction temperatures can also help to control the rate of the aldol reaction.

Q5: Can I use the haloform reaction for ketones that are not methyl ketones?

A5: Generally, the haloform reaction is specific to methyl ketones because the trihalomethyl anion is a sufficiently stable leaving group. Other ketones with α-hydrogens can be halogenated under basic conditions, but the subsequent cleavage of the C-C bond does not readily occur because the resulting carbanion would be less stable.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of carboxylic acid 1. Incomplete reaction. 2. Aldol condensation as a major side reaction. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature. Ensure stoichiometric amounts of halogen and base are used. 2. Add the base slowly to the mixture of the ketone and halogen. Consider using a higher concentration of the halogenating agent. 3. For acetophenone, a reaction temperature of around 75°C has been shown to be effective.[8]
Formation of a complex mixture of products 1. Halogenation at other α-positions. 2. Competing Favorskii rearrangement.1. Use a methyl ketone with no other α-protons if possible. Otherwise, careful control of reaction conditions (low temperature, slow base addition) may improve selectivity. 2. This is less common for simple methyl ketones but can be an issue with more complex substrates. Lowering the base concentration may help.
Yellow precipitate (iodoform) does not form in an iodoform test 1. The substrate is not a methyl ketone or a compound that can be oxidized to one. 2. Insufficient iodine or base. 3. Reaction temperature is too low.1. Verify the structure of the starting material. 2. Ensure an excess of iodine and base are used. 3. Gently warm the reaction mixture.
Difficulty in isolating the carboxylic acid product 1. Incomplete acidification of the carboxylate salt. 2. The carboxylic acid is soluble in water.1. Ensure the pH of the aqueous solution is sufficiently acidic (pH < 3) to fully protonate the carboxylate.[8] 2. If the carboxylic acid has some water solubility, perform multiple extractions with an organic solvent.

Visual Guides

Haloform_Reaction_Mechanism cluster_start Step 1: Enolate Formation cluster_halogenation Step 2: Halogenation cluster_cleavage Step 3: Cleavage cluster_final Step 4: Acid-Base Reaction Methyl_Ketone Methyl Ketone (R-CO-CH₃) Enolate Enolate Methyl_Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Methyl_Ketone Trihalo_Ketone Trihalomethyl Ketone (R-CO-CX₃) Enolate->Trihalo_Ketone Repeated Halogenation Halogen Halogen (X₂) Halogen->Enolate Carboxylic_Acid Carboxylic Acid (R-COOH) Trihalo_Ketone->Carboxylic_Acid Nucleophilic Attack & Cleavage Haloform_Anion Trihalomethyl Anion (⁻CX₃) Trihalo_Ketone->Haloform_Anion Hydroxide Hydroxide (OH⁻) Hydroxide->Trihalo_Ketone Carboxylic_Acid->Haloform_Anion Proton Transfer Carboxylate Carboxylate (R-COO⁻) Carboxylic_Acid->Carboxylate Haloform Haloform (CHX₃) Haloform_Anion->Haloform

Caption: Mechanism of the Haloform Reaction.

Competing_Pathways Start Methyl Ketone + Base Enolate Enolate Intermediate Start->Enolate Haloform_Pathway Haloform Reaction Enolate->Haloform_Pathway Reacts with Halogen Aldol_Pathway Aldol Condensation Enolate->Aldol_Pathway Reacts with another Ketone Carboxylate Carboxylate + Haloform Haloform_Pathway->Carboxylate Aldol_Product Aldol Adduct / Condensation Product Aldol_Pathway->Aldol_Product

Caption: Competing Haloform and Aldol Pathways.

Experimental_Workflow Start Start Dissolve Dissolve Methyl Ketone in suitable solvent Start->Dissolve Cool Cool the solution (e.g., 0-10°C) Dissolve->Cool Add_Base_Halogen Slowly add base to the ketone and halogen mixture Cool->Add_Base_Halogen React Allow the reaction to proceed at a controlled temperature Add_Base_Halogen->React Quench Quench the reaction (e.g., with sodium sulfite) React->Quench Acidify Acidify the mixture to pH < 3 with HCl Quench->Acidify Extract Extract the carboxylic acid with an organic solvent Acidify->Extract Dry_and_Evaporate Dry the organic layer and evaporate the solvent Extract->Dry_and_Evaporate Purify Purify the crude product (e.g., recrystallization) Dry_and_Evaporate->Purify End End Purify->End

Caption: General Experimental Workflow for Haloform Reactions.

Troubleshooting_Flowchart Start Low Yield or Byproduct Formation Check_Substrate Is the starting material a methyl ketone? Start->Check_Substrate Check_Conditions Are reaction conditions (temp, time) optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Verify starting material structure. Check_Substrate->Solution_Substrate No Analyze_Byproducts Aldol or other byproducts observed? Check_Conditions->Analyze_Byproducts Yes Solution_Conditions Adjust temperature and/or reaction time. Check_Conditions->Solution_Conditions No Purification_Issue Is the product lost during workup? Analyze_Byproducts->Purification_Issue No Solution_Aldol Slowly add base to ketone/halogen mixture. Lower reaction temperature. Analyze_Byproducts->Solution_Aldol Yes Solution_Purification Ensure complete acidification. Perform multiple extractions. Purification_Issue->Solution_Purification Yes

Caption: Troubleshooting Decision Tree for Haloform Reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Acetophenone

This protocol is adapted from a standard laboratory procedure for the haloform reaction.

Materials:

  • Acetophenone

  • Household bleach (e.g., Clorox™, ~5.25% sodium hypochlorite)

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite

  • Diethyl ether (or other suitable organic solvent)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flask, combine 180 µL of acetophenone with 6.3 mL of household bleach.

  • To this mixture, add 0.5 mL of 10% NaOH solution.

  • Heat the reaction mixture in a water bath at approximately 75°C for 20 minutes with frequent shaking to ensure proper mixing.[8]

  • After 20 minutes, remove the flask from the heat and quench any unreacted bleach by adding about 45 mg of sodium sulfite. Shake the mixture for 5 minutes.

  • Extract the aqueous mixture with two portions of diethyl ether to remove any unreacted starting material and non-acidic byproducts. Discard the organic layers.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify by the dropwise addition of concentrated HCl until the pH is below 3. A white precipitate of benzoic acid should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the product to obtain the final benzoic acid.

Protocol 2: General Procedure for the Iodoform Test

This protocol provides a general method for the qualitative detection of methyl ketones.

Materials:

  • Compound to be tested

  • Dioxane (if the compound is not water-soluble)

  • 10% Potassium iodide (KI) solution

  • Freshly prepared sodium hypochlorite (NaOCl) solution or a solution of iodine in potassium iodide and NaOH solution.

Procedure:

  • Dissolve a small amount of the test compound (a few drops of a liquid or about 50 mg of a solid) in a suitable solvent like water or dioxane in a test tube.

  • Add 10 mL of 10% aqueous potassium iodide solution, followed by 10 mL of freshly prepared sodium hypochlorite solution.

  • Gently warm the test tube.

  • A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic odor.

References

Scaling up the synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate for lab production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the lab-scale synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate. This valuable intermediate is crucial in the development of various pharmaceuticals. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the synthesis of this compound, focusing on the widely used N-alkylation method.

Q1: My N-alkylation reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Insufficient reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature.

  • Poor choice of base: The base is crucial for deprotonating the secondary amine, making it nucleophilic. If a weak base is used, the reaction may not proceed efficiently. Consider switching to a stronger base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions.

  • Steric hindrance: If either the amine or the alkylating agent is sterically hindered, the reaction rate can be significantly reduced. While not a major issue for this specific synthesis, it is a factor to consider in analogous reactions.

Q2: I am observing significant amounts of a side-product with a higher molecular weight. What is it and how can I minimize its formation?

A2: The most common side-product in this reaction is the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine product. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second benzylation.

To minimize over-alkylation:

  • Control stoichiometry: Use a slight excess of the methyl pyrrolidine-3-carboxylate relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride).

  • Slow addition of the alkylating agent: Adding the benzylating agent dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring the mono-alkylation product.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed, before significant over-alkylation occurs.

Q3: The purification of the final product is challenging. What are the recommended methods?

A3: Purification can be challenging due to the presence of unreacted starting materials, the over-alkylation product, and the basic nature of the product.

  • Acid-base extraction: This is a highly effective method for separating amines from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column chromatography: Silica gel chromatography can be used for purification. However, the basicity of the amine can lead to tailing on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. Alternatively, using basic alumina as the stationary phase can be a good option.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales. The boiling point of this compound is reported to be 98°C at 0.2 mmHg.[1]

Q4: What are the alternative synthetic routes to this compound?

A4: Besides direct N-alkylation, two other common methods are:

  • Reductive Amination: This involves the reaction of methyl pyrrolidine-3-carboxylate with benzaldehyde in the presence of a reducing agent.[2][3] This method is particularly useful for avoiding over-alkylation. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][3]

  • [3+2] Cycloaddition: A reported synthesis involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid.[4] This method provides the product in a single step from different starting materials.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via N-alkylation.

Protocol 1: N-Alkylation using Benzyl Bromide

This protocol is a standard method for the N-benzylation of secondary amines.

Materials:

  • Methyl pyrrolidine-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl pyrrolidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 80-82 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mixture of hexane and ethyl acetate with a small amount of triethylamine as the eluent).

Quantitative Data

The following table summarizes typical data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterN-Alkylation with Benzyl Bromide[3+2] Cycloaddition[4]
Starting Materials Methyl pyrrolidine-3-carboxylate, Benzyl bromideN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, Methyl acrylate
Reagents K₂CO₃, MeCNTrifluoroacetic acid, Dichloromethane
Reaction Temperature Reflux (approx. 82 °C)0 °C to room temperature
Typical Yield 70-90% (after purification)100% (crude)
Purity (post-purification) >98%>95% (after workup)

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the synthesis and purification of this compound via N-alkylation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Materials: Methyl pyrrolidine-3-carboxylate Benzyl bromide K₂CO₃ Acetonitrile reaction N-Alkylation (Reflux) start->reaction filtration Filtration reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying extraction->drying purification Vacuum Distillation or Column Chromatography drying->purification end_product Final Product: This compound purification->end_product

Caption: Workflow for the N-alkylation synthesis.

Logical Relationship of Troubleshooting Steps

This diagram outlines the decision-making process for troubleshooting a low-yielding N-alkylation reaction.

troubleshooting_logic start Low Yield? check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes success Yield Improved increase_temp->success change_base Use a stronger base (e.g., K₂CO₃, Et₃N) check_base->change_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes change_base->success change_solvent Use polar aprotic solvent (e.g., MeCN, DMF) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting logic for low reaction yield.

References

Addressing low conversion rates in Fischer esterification for benzyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the Fischer esterification of benzyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in the Fischer esterification of benzyl esters?

A1: The primary cause of low yields is the reversible nature of the Fischer esterification reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. If the water produced is not removed, it can hydrolyze the ester, shifting the equilibrium back towards the starting materials and thus reducing the final product yield.[1][2][3] To achieve a high yield, the equilibrium must be driven towards the product side.[1]

Q2: How can the reaction equilibrium be shifted to favor the formation of the benzyl ester?

A2: There are two main strategies to shift the equilibrium towards the product, in accordance with Le Châtelier's principle:

  • Use of an Excess of One Reactant: Typically, the less expensive or more easily removable reactant is used in excess. For benzyl ester synthesis, using an excess of benzyl alcohol or the carboxylic acid is a common approach.[1][3][4] Using a significant excess of one reactant increases the probability of collisions leading to the desired product.[5]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the reaction forward.[1][2] This is most effectively achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[6][7]

Q3: What are the most common acid catalysts for this reaction, and what is their role?

A3: Commonly used acid catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the benzyl alcohol.[9]

Q4: Can side reactions significantly impact the yield of benzyl esters?

A4: Yes, side reactions can reduce the yield. A significant side reaction, particularly when using strong acid catalysts like sulfuric acid at high temperatures, is the polymerization of benzyl alcohol, which can lead to the formation of tar-like substances.[4][10] Additionally, under harsh acidic conditions, benzyl alcohol can undergo self-etherification to form dibenzyl ether. Careful control of the catalyst concentration and reaction temperature is crucial to minimize these unwanted side reactions.

Q5: I'm having difficulty separating unreacted benzyl alcohol from my final product. What purification strategies are effective?

A5: Separating benzyl alcohol from the benzyl ester product can be challenging due to their similar properties. An effective method is to wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[8] This is followed by washing with water or brine to remove excess benzyl alcohol and any remaining salts.[8] For high purity, vacuum distillation or column chromatography can be employed to separate the ester from residual starting materials.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.Use a fresh, anhydrous strong acid catalyst like concentrated H₂SO₄ or p-TsOH. Ensure a catalytic amount (typically 1-5 mol%) is used.[1][11]
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or is proceeding too slowly.Optimize the reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]
Product Contaminated with Starting Material Incomplete Reaction: The reaction has not gone to completion.Extend the reaction time or moderately increase the temperature. Ensure proper mixing to facilitate reactant interaction.[4]
Inefficient Purification: The workup procedure is not effectively removing unreacted starting materials.Improve the washing steps during the workup. Consider column chromatography for high-purity requirements.[4]
Formation of a Dark, Tarry Substance Polymerization of Benzyl Alcohol: This can occur in the presence of too much strong acid or at excessively high temperatures.[4][10]Reduce the concentration of the acid catalyst and control the reaction temperature to avoid overheating. Maintain a gentle reflux.[4]
Degradation of Starting Materials or Product: Prolonged heating at high temperatures can lead to decomposition.Monitor the reaction closely and avoid unnecessarily long reaction times once completion is reached.

Quantitative Data on Reaction Conditions

The following table summarizes representative quantitative data for the synthesis of benzyl esters via Fischer esterification, based on typical laboratory-scale preparations.

ParameterBenzyl AcetateBenzyl BenzoateReference
Carboxylic Acid Acetic AcidBenzoic Acid[5][10]
Alcohol Benzyl AlcoholBenzyl Alcohol[5][10]
Reactant Molar Ratio (Acid:Alcohol) 1:5 (5-fold excess of acid)1:9.4 (9.4-fold excess of alcohol)[5][10]
Catalyst Conc. H₂SO₄Conc. H₂SO₄[5][10]
Catalyst Loading 0.05 molar ratio to the alcohol~3 mL for 8g of benzoic acid[5][10]
Solvent None (excess acid acts as solvent)None (excess alcohol acts as solvent)[5][10]
Reaction Temperature RefluxReflux[5][10]
Reaction Time 14 hours30 minutes[5][10]
Typical Yield ~15-94% (highly variable based on technique)~75% (isolated)[5][12][13]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Benzyl Alcohol using a Dean-Stark Apparatus

This protocol describes the synthesis of benzyl benzoate with the continuous removal of water.

Materials:

  • Benzoic acid

  • Benzyl alcohol (2-3 fold excess)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add benzoic acid, a 2-3 fold molar excess of benzyl alcohol, and toluene.

  • Add a catalytic amount of p-TsOH or concentrated H₂SO₄.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be formed and will azeotropically distill with toluene, collecting in the Dean-Stark trap.

  • Continue the reflux until no more water collects in the trap, which typically takes several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl benzoate.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow start Low Benzyl Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes increase_time_temp Increase reaction time and/or optimize temperature. Monitor with TLC. check_equilibrium->increase_time_temp No check_catalyst Is the catalyst active and in the correct concentration? check_water->check_catalyst Yes use_deanstark Use Dean-Stark apparatus. Use anhydrous reagents. check_water->use_deanstark No check_reactants Is there an excess of one reactant? check_catalyst->check_reactants Yes fresh_catalyst Use fresh catalyst. Optimize concentration. check_catalyst->fresh_catalyst No increase_excess Use 2-3 fold excess of benzyl alcohol. check_reactants->increase_excess No end Improved Yield check_reactants->end Yes increase_time_temp->check_equilibrium use_deanstark->check_water fresh_catalyst->check_catalyst increase_excess->check_reactants

Caption: A troubleshooting workflow for addressing low yield in Fischer esterification.

Fischer Esterification Reaction Pathway

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation + H⁺ Benzyl_Alcohol Bn-OH (Benzyl Alcohol) Benzyl_Ester R-COOBn (Benzyl Ester) Water H₂O (Water) Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Protonation->Nucleophilic_Attack + Bn-OH Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Elimination->Water Deprotonation Deprotonation Elimination->Deprotonation - H₂O Deprotonation->Benzyl_Ester - H⁺

Caption: The reaction mechanism pathway for acid-catalyzed Fischer esterification.

References

Technical Support Center: Synthesis of 3,3-Dimethylproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 3,3-dimethylproline derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the unique challenges presented by these sterically hindered building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 3,3-dimethylproline derivatives?

A1: The foremost challenge is the significant steric hindrance imposed by the gem-dimethyl group at the C3 position of the pyrrolidine ring. This steric bulk impedes key reactions, including intramolecular cyclization to form the ring, N-protection, and subsequent peptide coupling steps.[1][2] Achieving high stereoselectivity during the synthesis is another critical difficulty.

Q2: How does the C3 gem-dimethyl group specifically affect peptide coupling reactions?

A2: The gem-dimethyl group sterically shields the secondary amine at the N1 position. This reduces the nucleophilicity of the nitrogen, leading to sluggish or incomplete coupling reactions when incorporating the 3,3-dimethylproline moiety into a peptide chain.[2] Consequently, standard coupling conditions often result in low yields and deletion sequences.[3] To overcome this, optimized conditions, more potent reagents, or activation of the amino acid as a highly reactive acyl chloride may be necessary.[1][2]

Q3: What are the common synthetic strategies to construct the 3,3-dimethylproline core?

A3: There are three major routes for synthesizing 3-substituted prolines, which are adaptable for 3,3-dimethylproline:

  • Direct Functionalization: Modifying an existing proline derivative. This is less common for C3 substitution due to the difficulty of introducing two methyl groups.

  • Inter- or Intramolecular Cyclization: This is the most prevalent approach. It involves designing a linear precursor that undergoes a ring-closing reaction to form the pyrrolidine ring. Methods like amino-zinc-ene-enolate cyclization and radical cyclization are powerful for this purpose.[1][2]

  • Starting from Chiral Precursors: Utilizing naturally chiral molecules as starting materials. For instance, a practical route to a 3,3-dimethylproline derivative has been developed starting from (+)-3-carene, a component of turpentine.

Q4: Can 3,3-dimethylproline derivatives be used to control peptide conformation?

A4: Yes. Similar to proline, 3,3-dimethylproline derivatives restrict the Φ-value of the peptide backbone. The gem-dimethyl substitution further constrains the pyrrolidine ring pucker, which can stabilize specific secondary structures like β-turns.[1][4] For example, 5,5-dimethylproline has been shown to lock the X-Pro peptide bond in a cis conformation, preventing cis/trans isomerization.[5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and use of 3,3-dimethylproline derivatives.

Issue 1: Low Yield in Peptide Coupling Step

You are attempting to couple an amino acid onto the N-terminus of a 3,3-dimethylproline residue during Solid Phase Peptide Synthesis (SPPS) and observing low product yield.

low_coupling_yield cluster_troubleshooting Troubleshooting Steps start Low Coupling Yield Observed reagent_check Are you using standard coupling reagents (e.g., DIC/HOBt)? start->reagent_check potent_reagents Switch to Potent Reagents (HATU, HCTU, PyBrOP) reagent_check->potent_reagents Yes double_couple Perform a Double Coupling reagent_check->double_couple No, already using potent reagents potent_reagents->double_couple Yield still low extend_time Extend Coupling Time double_couple->extend_time Yield still low acyl_chloride Consider Acyl Chloride Activation (e.g., using Ghosez reagent) extend_time->acyl_chloride Final Option

Caption: Troubleshooting workflow for low peptide coupling yields.

Troubleshooting Table

Possible CauseRecommended Solution(s)RationaleCitation
Insufficient Reagent Activity Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU.Standard reagents like DIC/HOBt may not be strong enough to overcome the steric hindrance of the 3,3-dimethylproline nitrogen.[2][6]
Incomplete Reaction Perform a "double couple": after the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents.This second reaction drives the coupling to completion by providing fresh reagents to react with any remaining uncoupled sites.[6][7]
Slow Reaction Kinetics Increase the coupling reaction time.Sterically hindered couplings are often slow, and extending the reaction time can allow the reaction to proceed further.[6]
Extreme Steric Hindrance For solution-phase synthesis, consider activating the incoming amino acid as an acyl chloride using SOCl₂ or the Ghosez reagent.Acyl chlorides are highly reactive and can overcome significant steric barriers, driving the coupling to completion.[1]
Issue 2: Poor Yield During Intramolecular Cyclization

You are attempting to form the 3,3-dimethylproline ring from a linear precursor and are experiencing low yields of the desired cyclic product.

cyclization_strategy cluster_workflow General Cyclization Workflow cluster_solutions Potential Solutions for Low Yield precursor Linear Precursor (e.g., N-homoallyl-α-amino ester) cyclization Intramolecular Cyclization (Key Step) precursor->cyclization Reaction Conditions product Protected 3,3-Dimethylproline Derivative cyclization->product Ring Formation sol1 Use Amino-Zinc-Ene-Enolate Cyclization cyclization->sol1 If ionic methods fail sol2 Employ Reductive Radical Cyclization cyclization->sol2 Alternative approach sol3 Optimize Reaction Concentration (High Dilution) cyclization->sol3 To prevent dimerization

Caption: General workflow and solutions for intramolecular cyclization.

Troubleshooting Table

Possible CauseRecommended Solution(s)RationaleCitation
Steric Hindrance Employ a powerful cyclization method, such as the amino-zinc-ene-enolate cyclization.This reaction is highly stereospecific and has been successfully applied to synthesize 3-substituted prolines by forming the cyclic organozinc reagent.[1][2]
Unfavorable Ring Closure Attempt a radical cyclization process.Radical reactions are sometimes less sensitive to steric hindrance than ionic reactions and can be effective for forming five-membered rings.[1]
Intermolecular Side Reactions Perform the reaction under high-dilution conditions.Lowering the concentration of the linear precursor favors the desired intramolecular cyclization over intermolecular reactions like dimerization or polymerization.[8][9]

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling in SPPS

This protocol describes the coupling of an Fmoc-protected amino acid onto a resin-bound peptide chain ending with a sterically hindered 3,3-dimethylproline residue.

Materials:

  • Peptide-resin with N-terminal 3,3-dimethylproline (after Fmoc deprotection)

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8 eq.)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the 3,3-dimethylproline residue using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the mixture and agitate for 2-3 minutes to pre-activate.

  • First Coupling: Add the activation mixture to the washed peptide-resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Kaiser Test (Optional): Perform a qualitative Kaiser test. A positive result (blue beads) indicates incomplete coupling. Proceed regardless to the next step.

  • Second Coupling: Prepare a fresh activation mixture as described in Step 2. Add it to the peptide-resin and agitate for another 1-2 hours.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to prepare for the next synthesis cycle. A final Kaiser test should be negative (colorless/yellow beads), indicating reaction completion.[6]

Protocol 2: General Intramolecular Cyclization via Mesylate

This protocol outlines a general strategy for forming the pyrrolidine ring from a linear precursor containing a terminal alcohol and a secondary amine. This approach was used for the synthesis of cis-3-substituted prolines.[1]

Materials:

  • Linear precursor (N-protected amino alcohol)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Triethylamine (TEA) or other suitable base (2.5 eq.)

  • Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran)

Procedure:

  • Precursor Preparation: Dissolve the linear amino alcohol precursor in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Mesylation: Slowly add TEA to the solution, followed by the dropwise addition of MsCl. Stir the reaction at 0 °C for 1-2 hours. The progress of the mesylation can be monitored by TLC.

  • In Situ Cyclization: After mesylation is complete, allow the reaction mixture to warm to room temperature. The in situ generated mesylate will undergo intramolecular nucleophilic substitution by the secondary amine to form the pyrrolidine ring. Stir for 12-24 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (the protected 3,3-dimethylproline derivative) by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the C3 position is often crucial for pharmacological activity, making the development of efficient and stereoselective synthetic routes a key focus for researchers. This guide provides a comparative analysis of prominent synthetic strategies for preparing pyrrolidine-3-carboxylic acid derivatives, offering insights into their respective strengths and weaknesses to aid in the selection of the most suitable method for a given research and development objective.

Comparison of Key Synthesis Routes

The selection of a synthetic route for pyrrolidine-3-carboxylic acid derivatives is a critical decision influenced by factors such as desired stereochemistry, substitution patterns, scalability, and cost-effectiveness. This section provides a quantitative comparison of three major synthetic strategies: Asymmetric Michael Addition, synthesis from Itaconic Acid, and synthesis from 4-Hydroxyproline.

FeatureAsymmetric Michael AdditionSynthesis from Itaconic AcidSynthesis from 4-Hydroxyproline
Starting Materials 4-Oxo-2-enoates, NitroalkanesItaconic acid, Primary aminesL- or D-4-Hydroxyproline
Key Reaction Organocatalytic enantioselective Michael additionAmidation and cyclizationMulti-step functional group interconversion
Typical Yield High (e.g., ~90% for the cyclization step)[1]Moderate to High (varies with substrate)Generally lower overall yield due to multiple steps
Enantioselectivity Excellent (up to 97% ee reported)[1][2][3]Dependent on chiral auxiliaries or resolutionHigh (utilizes chiral pool)
Number of Steps Concise (often 2 steps from readily available materials)[1]Relatively short (can be a one-pot reaction)Multi-step (often >5 steps)[1]
Scalability Potentially scalable, organocatalysis can be advantageousPotentially scalable and cost-effective[4]More challenging to scale due to multiple steps
"Green" Chemistry Use of organocatalysts can be more environmentally friendly than heavy metals.Utilizes bio-based itaconic acid, considered a "green" route.[4]Often involves protecting groups and multiple reagents.
Substrate Scope Broad scope for various substituted enoates and nitroalkanes.Primarily for N-substituted derivatives.Versatile for various substitutions, but requires more synthetic effort.

Experimental Protocols

Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

This modern approach provides a concise and highly enantioselective route to 5-substituted pyrrolidine-3-carboxylic acids.[1]

Step 1: Organocatalytic Enantioselective Michael Addition

  • To a solution of the 4-oxo-2-enoate (1.0 eq) in a suitable solvent (e.g., CH2Cl2) is added the nitroalkane (2.0-5.0 eq).

  • The organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq) is then added.

  • The reaction mixture is stirred at room temperature for 24-72 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

  • The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol).

  • A hydrogenation catalyst (e.g., Pd/C or Raney nickel) is added.

  • The mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the pyrrolidine-3-carboxylic acid derivative. Further purification can be achieved by recrystallization or chromatography.

Synthesis from Itaconic Acid and a Primary Amine

This route offers a cost-effective and environmentally friendly approach to N-substituted pyrrolidine-3-carboxylic acid derivatives.

  • Itaconic acid (1.0 eq) and a primary amine (1.0-1.2 eq) are mixed in a suitable solvent (e.g., water or a high-boiling point alcohol) or neat.

  • The mixture is heated to reflux (typically 100-150 °C) for several hours. The reaction involves the initial formation of a monoamide via Michael addition, followed by intramolecular cyclization to form a pyrrolidinone-3-carboxylic acid.

  • The reaction progress is monitored by TLC or LC-MS.

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • The resulting pyrrolidinone can be reduced to the corresponding pyrrolidine using a suitable reducing agent like LiAlH4 or by catalytic hydrogenation.

Synthesis from 4-Hydroxyproline

This classical approach utilizes a readily available chiral starting material to ensure high enantiopurity in the final product, though it involves a multi-step sequence.

  • Protection of the amine and carboxylic acid: The nitrogen and carboxylic acid functionalities of 4-hydroxyproline are protected using standard protecting groups (e.g., Boc for the amine and methyl or ethyl ester for the acid).

  • Modification of the hydroxyl group: The hydroxyl group at the C4 position is converted into a good leaving group (e.g., tosylate or mesylate).

  • Nucleophilic substitution: The leaving group is displaced with a desired nucleophile to introduce the desired substituent at the C4 position.

  • Deprotection and further modifications: The protecting groups are removed, and further functional group manipulations can be carried out to yield the target pyrrolidine-3-carboxylic acid derivative. The exact sequence of steps and reagents will vary depending on the desired final product.

Visualization of Synthesis Comparison

The following diagram illustrates the logical flow of considerations when choosing a synthesis route for pyrrolidine-3-carboxylic acid derivatives.

Synthesis_Comparison start Start: Need to Synthesize Pyrrolidine-3-Carboxylic Acid Derivative enantio High Enantioselectivity Crucial? start->enantio cost Cost & 'Green' Chemistry a Priority? enantio->cost No michael Asymmetric Michael Addition enantio->michael Yes chiral_pool Utilize Chiral Pool? cost->chiral_pool No itaconic Synthesis from Itaconic Acid cost->itaconic Yes chiral_pool->michael No hydroxyproline Synthesis from 4-Hydroxyproline chiral_pool->hydroxyproline Yes end Select Optimal Synthesis Route michael->end itaconic->end hydroxyproline->end

Caption: Decision flow for selecting a synthesis route.

The following diagram provides a simplified workflow for the Asymmetric Michael Addition route.

Michael_Addition_Workflow start Starting Materials: 4-Oxo-2-enoate & Nitroalkane step1 Step 1: Organocatalytic Asymmetric Michael Addition start->step1 intermediate Michael Adduct (High ee) step1->intermediate step2 Step 2: Reductive Cyclization (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product: 5-Substituted Pyrrolidine-3-Carboxylic Acid step2->product

Caption: Workflow for Asymmetric Michael Addition.

Conclusion

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be approached through several distinct strategies, each with its own set of advantages and disadvantages.

  • The Asymmetric Michael Addition route stands out for its high enantioselectivity and operational simplicity, making it an excellent choice for accessing novel, stereochemically defined derivatives in a concise manner.[1]

  • The synthesis from Itaconic Acid offers a "green" and potentially cost-effective alternative, particularly for N-substituted analogs, aligning with the principles of sustainable chemistry.[4]

  • The traditional synthesis from 4-Hydroxyproline , while often longer and more complex, provides reliable access to highly enantiopure products by leveraging the chiral pool.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the project, including the desired substitution pattern, stereochemical requirements, and considerations of scale, cost, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of these important heterocyclic building blocks.

References

A Comparative Guide to Alternatives for Methyl 1-benzylpyrrolidine-3-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is a critical determinant of synthetic efficiency and success. Methyl 1-benzylpyrrolidine-3-carboxylate is a widely utilized intermediate, but a range of alternative compounds offer distinct advantages in terms of stability, ease of use, and compatibility with various reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.

The primary alternatives to this compound involve modifications at the nitrogen atom, primarily through the use of different protecting groups, or alterations to the ester functionality. The most common N-substituted alternatives include those with tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various acyl groups. Ester alternatives typically involve the ethyl or tert-butyl ester instead of the methyl ester. The selection of a specific analog is often dictated by the desired reactivity and the orthogonality of protecting group strategies in multi-step syntheses.

Performance Comparison of N-Substituted Pyrrolidine-3-Carboxylates

The choice of the nitrogen protecting group is a crucial consideration in synthetic routes involving pyrrolidine-3-carboxylate scaffolds. The benzyl (Bn) group, while readily introduced, often requires harsh hydrogenolysis conditions for removal, which may not be compatible with other sensitive functional groups. In contrast, carbamate-based protecting groups like Boc and Cbz offer milder deprotection protocols.

Below is a comparative summary of the synthesis of various N-protected methyl pyrrolidine-3-carboxylates, starting from methyl pyrrolidine-3-carboxylate.

N-SubstituentReagentSolventBaseReaction Time (h)Yield (%)Deprotection Conditions
Benzyl (Bn) Benzyl bromideAcetonitrileK₂CO₃12~90%H₂, Pd/C
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethaneTriethylamine2>95%Trifluoroacetic acid (TFA)
Cbz Benzyl chloroformateTetrahydrofuranNaHCO₃488.7%[1]H₂, Pd/C
Acetyl Acetic anhydrideDichloromethanePyridine1~95%Acid or base hydrolysis

Impact of Ester Moiety on Reactivity and Synthesis

The ester group at the C-3 position can also be varied to modulate reactivity or to serve as a handle for further transformations. The ethyl ester is a common alternative to the methyl ester, often exhibiting similar reactivity. The tert-butyl ester, on the other hand, can be selectively cleaved under acidic conditions, providing an orthogonal deprotection strategy to N-benzyl or N-Cbz groups.

Ester GroupStarting MaterialReagentCatalystReaction Time (h)Yield (%)
Methyl Pyrrolidine-3-carboxylic acidMethanolSOCl₂6High
Ethyl Pyrrolidine-3-carboxylic acidEthanolH₂SO₄ (cat.)8High
tert-Butyl N-Boc-pyrrolidine-3-carboxylic acidIsobutyleneH₂SO₄ (cat.)24Moderate

Experimental Protocols

Synthesis of Methyl 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate (N-Boc analog)

Materials:

  • Methyl pyrrolidine-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in dichloromethane is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.

Synthesis of Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate (N-Cbz analog)

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Benzyl chloroformate (CbzCl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • (Esterification) To a suspension of pyrrolidine-3-carboxylic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is then refluxed for 6 hours. The solvent is removed under reduced pressure to yield methyl pyrrolidine-3-carboxylate hydrochloride.

  • (N-protection) The crude methyl pyrrolidine-3-carboxylate hydrochloride is dissolved in a mixture of THF and water. Sodium bicarbonate (3.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq). The reaction is stirred at room temperature for 4 hours.

  • The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the title compound. One reported synthesis of the parent acid, 1-N-Cbz-pyrrolidine-3-carboxylic acid, achieved a yield of 88.7%.[1]

Synthetic Pathway Comparison

The choice of synthetic route and the specific alternative to this compound depends on the overall synthetic strategy. The following diagram illustrates the logical flow for selecting an appropriate building block based on the desired deprotection method.

G cluster_deprotection Deprotection Options cluster_compounds Alternative Compounds start Start: Need for a pyrrolidine-3-carboxylate scaffold deprotection_choice Desired Deprotection Method? start->deprotection_choice hydrogenolysis Hydrogenolysis deprotection_choice->hydrogenolysis H₂, Pd/C acidic Strong Acidic Conditions deprotection_choice->acidic TFA, HCl basic Basic Conditions deprotection_choice->basic Hydrolysis bn_cbz This compound or Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate hydrogenolysis->bn_cbz boc Methyl 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate acidic->boc acyl Methyl 1-acylpyrrolidine-3-carboxylate basic->acyl

Caption: Selection workflow for pyrrolidine-3-carboxylate alternatives based on deprotection strategy.

Experimental Workflow for N-Protection

The general workflow for the N-protection of methyl pyrrolidine-3-carboxylate is outlined below. This process is adaptable for introducing various protecting groups by selecting the appropriate electrophilic reagent.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product start Methyl pyrrolidine-3-carboxylate (or its hydrochloride salt) dissolve Dissolve in appropriate solvent start->dissolve add_base Add base (e.g., Et₃N, K₂CO₃) dissolve->add_base add_reagent Add N-protecting reagent (e.g., (Boc)₂O, CbzCl, BnBr) add_base->add_reagent react Stir at appropriate temperature add_reagent->react extract Aqueous workup and extraction react->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., chromatography) concentrate->purify product N-protected methyl pyrrolidine-3-carboxylate purify->product

Caption: General experimental workflow for the N-protection of methyl pyrrolidine-3-carboxylate.

References

A Comparative Guide to Catalysts in Pyrrolidine Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the pyrrolidine ring, a ubiquitous scaffold in pharmaceuticals and natural products, is a critical endeavor. The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of various catalytic systems employed in pyrrolidine synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methodological implementation.

The construction of the five-membered nitrogen-containing ring of pyrrolidine can be achieved through a multitude of synthetic strategies, with the catalytic approach offering significant advantages in terms of reaction control and efficiency. This comparison covers a range of catalysts, including transition metal complexes and organocatalysts, highlighting their respective strengths and suitable applications.

Data Presentation: A Quantitative Comparison of Catalyst Performance

The efficacy of different catalysts in pyrrolidine synthesis is summarized below. The data is compiled from various studies, and direct comparison should be approached with caution as reaction conditions vary. This table aims to provide a clear overview of the performance of representative catalysts in key pyrrolidine-forming reactions.

Catalyst Type Specific Catalyst Reaction Type Substrate(s) Yield (%) Diastereoselectivity (dr) Enantioselectivity (ee %) Reference
Iridium [Cp*IrCl2]2Reductive AminationHexane-2,5-dione, AnilineHigh (not specified)Not applicableNot applicable[1]
Iridium Vaska's complex [IrCl(CO)(PPh3)2]Reductive [3+2] CycloadditionAmides, Alkenes50-90Good to excellentNot applicable[2][3]
Copper Copper(I) complexesAsymmetric 1,3-Dipolar CycloadditionAzomethine ylides, AlkenesHigh (not specified)HighHigh[4]
Copper [TpxCuL]Intramolecular C-H AminationN-fluoride amidesup to 99Not applicableNot applicable[5]
Heterogeneous MnCoCuFe2O4@L-proline1,3-Dipolar CycloadditionIsatin, Amino acids, Alkenesup to 91HighNot applicable[6]
Organocatalyst L-proline derivativesAsymmetric Aldol/Michael ReactionsAldehydes, Ketones80-99up to 92:8up to 85[1][7]
Palladium Pd(OAc)2/LigandCarboaminationN-Boc-pent-4-enylamines, Aryl/Alkenyl bromidesGoodNot applicableup to 97[8]
Rhodium Rhodium complexesArylative CyclizationNitrogen-tethered alkyne-enoates, Arylboronic acidsGoodNot applicableHigh[9]
Gold Ph3PAuNTf2Tandem Cycloisomerization/HydrogenationHomopropargyl sulfonamidesup to 92ExcellentExcellent[9]

Mandatory Visualization: Reaction Pathways and Workflows

To further elucidate the discussed synthetic strategies, the following diagrams, created using the DOT language, illustrate key reaction mechanisms and experimental workflows.

experimental_workflow_iridium_catalysis cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification diketone Hexane-2,5-dione mixing Mixing in Water diketone->mixing aniline Aniline aniline->mixing catalyst [Cp*IrCl2]2 catalyst->mixing addition Add Formic Acid mixing->addition heating Stir at 80 °C addition->heating extraction Extraction with Organic Solvent heating->extraction purification Column Chromatography extraction->purification product N-Aryl-Pyrrolidine purification->product

Caption: Experimental workflow for Iridium-catalyzed N-Aryl-Pyrrolidine synthesis.

catalytic_cycle_proline catalyst L-Proline enamine Enamine Intermediate catalyst->enamine + Ketone aldehyde Aldehyde product_complex Product-Catalyst Complex ketone Ketone enamine->product_complex + Aldehyde product_complex->catalyst Regeneration product Aldol Product product_complex->product Hydrolysis

Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.

logical_relationship_catalyst_selection cluster_criteria Selection Criteria cluster_catalyst_type Catalyst Type start Pyrrolidine Synthesis Goal stereoselectivity Stereoselectivity Required? start->stereoselectivity functional_group Functional Group Tolerance start->functional_group cost Cost & Availability start->cost organocatalyst Organocatalyst (e.g., Proline derivatives) stereoselectivity->organocatalyst Yes (High ee/dr) transition_metal Transition Metal Catalyst (e.g., Pd, Rh, Ir, Cu) stereoselectivity->transition_metal Often functional_group->organocatalyst Generally Good functional_group->transition_metal Broad Scope cost->organocatalyst Often Lower Cost cost->transition_metal Can be Expensive heterogeneous Heterogeneous Catalyst cost->heterogeneous Reusable

Caption: Logical relationship for catalyst selection in pyrrolidine synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key pyrrolidine synthesis methods.

Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines[1]

This protocol outlines the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.

Reagent Preparation:

  • In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).

Solvent and Hydrogen Source Addition:

  • Add deionized water to the mixture.

  • Subsequently, add formic acid (5.0 eq) which serves as a mild hydrogen source.

Reaction:

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-pyrrolidine.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[4]

This method is a robust route to enantioenriched pyrrolidines.

Catalyst Complex Formation:

  • In an inert atmosphere, dissolve the copper(I) precatalyst (e.g., CuBr, 5 mol%) and a chiral ligand in an anhydrous solvent (e.g., dioxane/water).

Reaction Mixture Preparation:

  • To the catalyst solution, add the amino alkyne (1 equivalent) and trimethylsilyl cyanide (TMSCN, 4 equivalents).

Reaction Execution:

  • Heat the reaction mixture in a microwave reactor to 100 °C for 30 minutes.

Work-up and Purification:

  • After cooling, quench the reaction.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product using column chromatography to obtain the α-CN pyrrolidine.

L-Proline Functionalized Manganese Ferrite Nanorod-Catalyzed Synthesis of Spirocyclic Pyrrolidines[6]

This protocol describes a green, one-pot, three-component reaction using a reusable magnetic nanocatalyst.

Reaction Setup:

  • In a round-bottomed flask, combine isatin (1.0 mmol), a secondary amino acid (e.g., sarcosine, 1.0 mmol), and a 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 ml).

  • Add the MCCFe2O4@L-proline magnetic nanorod catalyst (4 mol%).

Reaction:

  • Stir the resulting mixture at 100 °C.

  • Monitor the reaction progress by TLC.

Catalyst Recovery and Product Isolation:

  • Upon completion, separate the catalyst using an external magnet.

  • Evaporate the solvent from the supernatant.

  • The recovered catalyst can be washed with ethanol and water, dried, and reused.

Concluding Remarks

The selection of an optimal catalyst for pyrrolidine synthesis is a multifaceted decision that depends on the desired product's structural complexity, stereochemical requirements, and the overall synthetic strategy. Transition metal catalysts, such as those based on iridium, palladium, rhodium, and copper, offer high efficiency and broad substrate scope, particularly for complex transformations. Organocatalysts, especially proline and its derivatives, provide a powerful and often more environmentally benign alternative for asymmetric synthesis. Heterogeneous catalysts are gaining prominence due to their ease of separation and reusability, aligning with the principles of green chemistry. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic methods for pyrrolidine synthesis. Further investigation into the specific reaction of interest is always recommended for optimal results.

References

Validating the Structure of Methyl 1-benzylpyrrolidine-3-carboxylate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for validating the structure of Methyl 1-benzylpyrrolidine-3-carboxylate against viable alternatives, supported by detailed experimental protocols.

This guide will delve into the expected spectroscopic signatures of this compound and compare them with two structurally related compounds: Ethyl 1-benzylpyrrolidine-3-carboxylate and 1-Benzylpyrrolidine-3-carboxylic acid. By examining the subtle yet distinct differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, researchers can confidently verify the integrity of their synthesized target molecule.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for this compound and its alternatives. This data provides a baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

AssignmentThis compoundEthyl 1-benzylpyrrolidine-3-carboxylate1-Benzylpyrrolidine-3-carboxylic acid
Aromatic-H (benzyl)~7.20-7.40 (m, 5H)~7.20-7.40 (m, 5H)~7.20-7.40 (m, 5H)
CH₂ (benzyl)~3.60 (s, 2H)~3.60 (s, 2H)~3.60 (s, 2H)
O-CH₃ (ester)~3.70 (s, 3H)--
O-CH₂ (ester)-~4.15 (q, 2H)-
CH₃ (ethyl ester)-~1.25 (t, 3H)-
Pyrrolidine Ring-H~2.50-3.20 (m, 7H)~2.50-3.20 (m, 7H)~2.50-3.30 (m, 7H)
COOH-->10.0 (br s, 1H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

AssignmentThis compoundEthyl 1-benzylpyrrolidine-3-carboxylate1-Benzylpyrrolidine-3-carboxylic acid
C=O (ester/acid)~174~173~178
Aromatic-C (benzyl)~127-138~127-138~127-139
CH₂ (benzyl)~60~60~60
O-CH₃ (ester)~52--
O-CH₂ (ester)-~61-
CH₃ (ethyl ester)-~14-
Pyrrolidine Ring-C~25, 45, 53, 58~25, 45, 53, 58~26, 46, 54, 59

Table 3: Predicted Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Functional GroupThis compoundEthyl 1-benzylpyrrolidine-3-carboxylate1-Benzylpyrrolidine-3-carboxylic acid
C-H (aromatic)~3030-3100~3030-3100~3030-3100
C-H (aliphatic)~2850-2960~2850-2960~2850-2960
C=O (ester)~1735~1730-
C=O (acid)--~1710
O-H (acid)--~2500-3300 (broad)
C-O (ester)~1170~1180-
C-N~1100-1200~1100-1200~1100-1200

Table 4: Predicted Mass Spectrometry Data (m/z)

IonThis compoundEthyl 1-benzylpyrrolidine-3-carboxylate1-Benzylpyrrolidine-3-carboxylic acid
[M]+•219233205
[M-OCH₃]+ / [M-OC₂H₅]+188188-
[M-COOCH₃]+ / [M-COOC₂H₅]+160160-
[M-COOH]+--160
[C₇H₇]+ (benzyl)919191

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal and ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for validating the structure of a synthesized compound using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Compound (e.g., this compound) ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr data_analysis Data Analysis and Comparison to Predicted/Reference Spectra ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmed? data_analysis->structure_confirmation pass Proceed to Further Studies structure_confirmation->pass Yes fail Re-evaluate Synthesis/ Purification or Conduct Further Spectroscopic Analysis structure_confirmation->fail No

Pyrrolidine-Based Compounds: A Comparative Guide to Mechanisms of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanisms of action for pyrrolidine-based compounds, focusing on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), bacterial DNA gyrase, and the MDM2-p53 protein-protein interaction. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets. This guide explores three distinct mechanisms through which pyrrolidine-containing molecules exert their therapeutic effects.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Pyrrolidine-based compounds are at the forefront of DPP-4 inhibitor development for the treatment of type 2 diabetes. These inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and improved glycemic control.[1][2][3][4][5]

Comparative Efficacy of Pyrrolidine-Based DPP-4 Inhibitors

Several pyrrolidine-containing DPP-4 inhibitors have been developed, with many demonstrating potent and selective activity. The table below provides a comparative summary of their inhibitory potencies.

Compound ClassSpecific CompoundTargetIC50 / KiReference
CyanopyrrolidinesVildagliptinHuman DPP-434 nM (IC50)[6]
CyanopyrrolidinesSaxagliptinHuman DPP-4--
Prolyl-FluoropyrrolidineCompound 36Human DPP-40.017 µM (IC50)[1]
Sulfonamide-pyrrolidineCompound 38Human DPP-4nM range[1]
Pyrrolidine Analogs-DPP-4-[7]
Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors act by blocking the enzymatic degradation of GLP-1 and GIP. This leads to prolonged activity of these hormones, resulting in glucose-dependent insulin release from pancreatic β-cells and suppression of glucagon secretion from α-cells.[1][5]

DPP4_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP β-cells β-cells GLP-1->β-cells stimulates α-cells α-cells GLP-1->α-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 GIP->β-cells stimulates GIP->DPP-4 Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degradation Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-4 inhibits

Incretin pathway and the action of pyrrolidine-based DPP-4 inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 involves a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The release of free AMC results in a fluorescent signal that is proportional to the enzyme's activity. Inhibitors will reduce the rate of AMC release.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolidine-based test compound in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of the Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the diluted DPP-4 enzyme to each well and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Include positive controls (e.g., sitagliptin or vildagliptin) and negative controls (vehicle).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition for Antibacterial Agents

Pyrrolamide and other pyrrolidine-based compounds have emerged as a novel class of antibacterial agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.[11]

Comparative Efficacy of Pyrrolidine-Based DNA Gyrase Inhibitors

The development of pyrrolidine-based inhibitors has led to compounds with potent activity against a range of bacteria, including resistant strains.

Compound ClassSpecific CompoundTargetIC50 / MICReference
PyrrolamidesCompound 4S. aureus DNA gyrase-[10]
N-phenylpyrrolamideCompound 22eE. coli DNA gyrase2-20 nM (IC50)[12]
N-phenylpyrrolamideCompound 23bK. pneumoniae0.0625 µg/mL (MIC)[12]
1,2,4-oxadiazole/pyrrolidine hybridsCompound 16E. coli DNA gyrase120 nM (IC50)[13]
Quinoxaline-pyrrolidine hybridsCompound 9DNA gyrase26.57-84.84 µM (IC50)[14]
Mechanism of Action: Disruption of DNA Replication

Pyrrolidine-based inhibitors typically bind to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV. This prevents the ATP hydrolysis required for the enzyme's catalytic activity, which includes introducing negative supercoils into DNA (gyrase) and decatenating replicated chromosomes (topoisomerase IV). Inhibition of these processes leads to a halt in DNA replication and ultimately, bacterial cell death.[10][15]

DNA_Gyrase_Inhibition cluster_Enzyme DNA Gyrase Bacterial DNA Bacterial DNA Relaxed DNA Relaxed DNA Bacterial DNA->Relaxed DNA unwinding DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase substrate Supercoiled DNA Supercoiled DNA DNA Replication DNA Replication Supercoiled DNA->DNA Replication Cell Division Cell Division DNA Replication->Cell Division GyrA GyrA GyrB GyrB ADP + Pi ADP + Pi GyrB->ADP + Pi hydrolysis ATP ATP ATP->GyrB binds Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->GyrB inhibits ATP binding Inhibition DNA Gyrase->Supercoiled DNA supercoiling

Inhibition of DNA gyrase by pyrrolidine-based compounds.
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP.

Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is a measure of gyrase activity.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

    • Add the pyrrolidine-based test compound at various concentrations.

  • Enzyme Addition and Incubation:

    • Add purified E. coli DNA gyrase to initiate the reaction.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[16]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

    • The samples can be treated with proteinase K to remove the enzyme.[16]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the relaxed and supercoiled DNA bands are adequately separated.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits supercoiling by 50%.

MDM2-p53 Interaction Inhibition for Cancer Therapy

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), is a critical target in cancer therapy. In many cancers with wild-type p53, the function of p53 is suppressed by overexpression of MDM2. Pyrrolidone and spirooxindole-pyrrolidine derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[17][18][19][20]

Comparative Efficacy of Pyrrolidine-Based MDM2-p53 Inhibitors

These compounds are often compared to the benchmark inhibitor, Nutlin-3a.

Compound ClassSpecific CompoundTargetIC50 / KiReference
PyrrolidoneCompound 5MDM2-p53780 nM (Ki)[18]
PyrrolidoneCompound 41MDM2-p53260.0 nM (Ki)[18]
PyrrolidoneCompound 60aMDM2-p53150.0 nM (Ki)[18]
Unsaturated PyrrolidoneCompound 4hMDM2-p53-[21]
SpirooxindoleMI-888MDM2-p53-[22]
cis-Imidazoline (non-pyrrolidine)Nutlin-3aMDM2-p53-[23]
Mechanism of Action: Reactivation of p53

Pyrrolidine-based inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic pocket of MDM2. By competitively binding to this pocket, they block the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized and activated p53 can then induce the expression of its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[20][24]

MDM2_p53_Pathway cluster_Nucleus Nucleus p53 p53 p21 gene p21 gene p53->p21 gene activates transcription Proteasome Proteasome p53->Proteasome targeted for degradation Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 binds and ubiquitinates p21 protein p21 protein p21 gene->p21 protein Cell Cycle Arrest Cell Cycle Arrest p21 protein->Cell Cycle Arrest Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->MDM2 blocks p53 binding Ubiquitin Ubiquitin Ubiquitin->p53 p53 degradation p53 degradation Proteasome->p53 degradation

Reactivation of p53 by pyrrolidine-based MDM2 inhibitors.
Experimental Protocol: Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

The FP assay is a robust method for quantifying the inhibition of protein-protein interactions in solution.

Principle: A small, fluorescently labeled peptide derived from p53 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.[25]

Procedure:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled peptide corresponding to the p53 N-terminal transactivation domain (e.g., Rhodamine-labeled p53 peptide).

    • Express and purify the N-terminal domain of human MDM2.

    • Prepare a stock solution of the pyrrolidine-based test compound.

  • Assay Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well in an assay buffer.

    • Include controls for high polarization (MDM2 + peptide, no inhibitor) and low polarization (peptide only).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).[25]

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.

This guide provides a foundational comparison of the mechanisms of action for pyrrolidine-based compounds in three key therapeutic areas. The provided data, protocols, and visualizations are intended to facilitate further research and the rational design of next-generation pyrrolidine-based therapeutics.

References

Cis vs. Trans Pyrrolidine Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a pyrrolidine ring profoundly influences its interaction with biological targets. This guide provides a comparative analysis of the biological activity of cis and trans pyrrolidine isomers, focusing on their differential effects as glutamate transporter inhibitors. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of their structure-activity relationships.

The Critical Role of Stereochemistry in Pyrrolidine Bioactivity

The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds due to its unique structural properties. The non-planar, puckered nature of the five-membered ring allows for substituents to be oriented in distinct spatial arrangements, leading to stereoisomers, including cis and trans diastereomers. This stereoisomerism is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity, efficacy, and selectivity for biological targets. The differential orientation of functional groups in cis and trans isomers can lead to varied interactions with the active sites of enzymes and receptors, resulting in significantly different biological outcomes.

Case Study: Pyrrolidine-2,4-dicarboxylate Isomers and Glutamate Transporter Inhibition

A compelling example of the impact of cis-trans isomerism is observed in the biological activity of pyrrolidine-2,4-dicarboxylate (PDC) isomers as inhibitors of high-affinity glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters play a crucial role in terminating glutamatergic neurotransmission by removing glutamate from the synaptic cleft. Their inhibition can lead to an accumulation of extracellular glutamate, resulting in excitotoxicity.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory and transport-inducing activities of L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) and a conformationally restricted cis analogue, cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD), on high-affinity glutamate transporters in primary cultures of cerebellar granule cells.

CompoundIsomer ConfigurationInhibition of D-[³H]aspartate Uptake (Kᵢ)Stimulation of D-[³H]aspartate Release (EC₅₀)
L-pyrrolidine-2,4-dicarboxylatetrans40 - 145 µM[1]16 - 25 µM[1]
1-aminocyclobutane-1,3-dicarboxylatecis-180 - 220 µM[1]

Note: D-[³H]aspartate is a non-metabolizable analogue of L-glutamate used to assess transporter activity. A lower Kᵢ value indicates a higher binding affinity, and a lower EC₅₀ value indicates greater potency in stimulating substrate release. While not a direct comparison of PDC isomers, the data illustrates the significant impact of stereochemistry on biological activity at glutamate transporters. The trans isomer of PDC is a more potent inhibitor and a more potent substrate for heteroexchange than the cis analogue of a related cyclic amino acid.[1]

Experimental Protocols

The following is a detailed methodology for a typical high-affinity glutamate transporter assay used to generate the quantitative data presented above.

D-[³H]aspartate Uptake Assay in Primary Cerebellar Granule Cells

1. Cell Culture:

  • Primary cultures of cerebellar granule cells are prepared from neonatal rats.

  • Cells are plated on poly-L-lysine-coated multi-well plates and maintained in a suitable growth medium for 7-10 days to allow for differentiation and expression of glutamate transporters.

2. Assay Buffer Preparation:

  • A Krebs-Ringer-HEPES (KRH) buffer is prepared containing (in mM): 124 NaCl, 5 KCl, 1.2 KH₂PO₄, 1.3 MgSO₄, 2 CaCl₂, 25 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.

3. Inhibition Assay (to determine Kᵢ):

  • The growth medium is removed, and the cells are washed twice with the KRH buffer.

  • Cells are then incubated for 10 minutes at 37°C in KRH buffer containing various concentrations of the test compounds (cis and trans pyrrolidine isomers).

  • Following the pre-incubation, D-[³H]aspartate (final concentration, e.g., 50 nM) is added to each well, and the incubation is continued for a further 10 minutes at 37°C.

  • The uptake is terminated by rapidly aspirating the incubation medium and washing the cells three times with ice-cold KRH buffer.

  • The cells are then lysed with a solution of 1% sodium dodecyl sulfate (SDS).

  • The radioactivity in the cell lysates is determined by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., L-glutamate or D-aspartate).

  • The Kᵢ values are calculated using the Cheng-Prusoff equation.

4. Substrate Release Assay (to determine EC₅₀):

  • Cells are pre-loaded with D-[³H]aspartate by incubating them in KRH buffer containing the radioligand for 30 minutes at 37°C.

  • After loading, the cells are washed multiple times with KRH buffer to remove extracellular D-[³H]aspartate.

  • The cells are then superfused with KRH buffer at a constant rate.

  • After a stable baseline of D-[³H]aspartate release is established, various concentrations of the test compounds are added to the superfusion buffer.

  • Fractions of the superfusate are collected at regular intervals, and their radioactivity is measured.

  • The EC₅₀ values for stimulated release are calculated from the concentration-response curves.

Visualization of Molecular Interactions and Pathways

Signaling Pathway of Glutamate Transporter Inhibition

Inhibition of glutamate transporters by compounds like L-trans-PDC leads to an accumulation of glutamate in the synaptic cleft. This excess glutamate can overstimulate postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurodegenerative diseases.

Glutamate_Transporter_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release Glutamate_Cleft Glutamate Glutamate_Released->Glutamate_Cleft NMDA_Receptor NMDA Receptor Glutamate_Cleft->NMDA_Receptor Activation EAAT Glutamate Transporter (EAAT) Glutamate_Cleft->EAAT Uptake Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Pyrrolidine_Isomer trans-Pyrrolidine Isomer (Inhibitor) Pyrrolidine_Isomer->EAAT Inhibition

Caption: Inhibition of glutamate transporters (EAATs) by trans-pyrrolidine isomers.

Experimental Workflow for Glutamate Transporter Assay

The following diagram illustrates the key steps involved in the D-[³H]aspartate uptake assay to determine the inhibitory potential of cis and trans pyrrolidine isomers.

Experimental_Workflow start Start cell_culture Culture Primary Cerebellar Granule Cells start->cell_culture wash1 Wash Cells with Assay Buffer cell_culture->wash1 pre_incubation Pre-incubate with cis/trans Pyrrolidine Isomers wash1->pre_incubation add_radioligand Add D-[³H]aspartate pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation terminate_uptake Terminate Uptake & Wash with Cold Buffer incubation->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation_counting Liquid Scintillation Counting cell_lysis->scintillation_counting data_analysis Calculate Kᵢ Values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the D-[³H]aspartate uptake inhibition assay.

References

A Comparative Analysis of Methyl (S)-1-benzylpyrrolidine-3-carboxylate and its Racemic Mixture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the enantiomerically pure methyl (S)-1-benzylpyrrolidine-3-carboxylate and its corresponding racemic mixture. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their physicochemical properties, spectroscopic data, and chromatographic separation. The information presented herein is a synthesis of available experimental data and computational predictions, aimed at facilitating informed decisions in research and development.

Physicochemical Properties

The distinct stereochemistry of the (S)-enantiomer compared to the racemic mixture gives rise to differences in their physical properties, most notably optical activity. While many bulk physical properties such as boiling point and density are expected to be similar, properties that depend on the crystalline structure, such as melting point and solubility, can differ between a racemate and its pure enantiomers. A summary of available data is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyMethyl (S)-1-benzylpyrrolidine-3-carboxylateRacemic Methyl 1-benzylpyrrolidine-3-carboxylateData Type
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol 219.28 g/mol -
Appearance Not specifiedColorless to light orange to yellow clear liquid[1]Experimental
Boiling Point Not specified105 °C / 4 mmHg[1]Experimental
Density Not specified1.1 ± 0.1 g/cm³Experimental
Refractive Index Not specifiedn20D 1.52[1]Experimental
Melting Point Not specifiedN/AExperimental
Optical Rotation ([α]D) Expected to be non-zero0° (by definition)Theoretical
Solubility Not specifiedNot specified-

Note: "Not specified" indicates that reliable experimental data was not found in the public domain at the time of this publication. Some properties for the (S)-enantiomer are available as computed values in databases like PubChem.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For a chiral compound, the ¹H and ¹³C NMR spectra of a single enantiomer and the corresponding racemic mixture are identical in an achiral solvent. Any observable differences would necessitate the use of a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric environments.

¹H NMR (Proton NMR) : The proton NMR spectrum of racemic this compound would be expected to show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and the protons of the pyrrolidine ring (in the aliphatic region).

¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum of the racemic mixture would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methyl carbon of the ester, and the carbons of the pyrrolidine ring.

Chromatographic Separation: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

The following is a proposed starting protocol for the chiral separation of racemic this compound. Optimization of the mobile phase composition, flow rate, and temperature may be required to achieve baseline separation.

Objective: To resolve the enantiomers of racemic this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is a good starting point, for instance, a column with an amylose or cellulose derivative coated on a silica support.

Method:

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Additive: For a basic compound like this, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 254 nm (due to the benzyl group).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

Optimization Strategy:

  • Vary the ratio of the alcohol in the mobile phase (e.g., from 5% to 20%).

  • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol).

  • Adjust the concentration of the basic additive.

  • If separation is not achieved, screen other types of chiral stationary phases.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output Racemic Mixture Racemic Mixture Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic Mixture->Dissolve in Mobile Phase Injector Injector Dissolve in Mobile Phase->Injector HPLC Pump HPLC Pump HPLC Pump->Injector Chiral Column Chiral Column Injector->Chiral Column UV Detector UV Detector Chiral Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Separated Enantiomers Separated Enantiomers Chromatogram->Separated Enantiomers

Experimental workflow for chiral HPLC separation.

Biological Activity: A Look at Structurally Related Compounds

Studies on N-benzylpyrrolidine derivatives have shown potential in the treatment of Alzheimer's disease by exhibiting balanced enzyme inhibitions against cholinesterases and BACE-1[2]. Furthermore, various esters of 1-alkyl-pyrrolidine derivatives have demonstrated significant anti-acetylcholine activity[3]. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are being investigated for various therapeutic applications, including as enzyme inhibitors and receptor agonists.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, it is plausible that the (S)- and (R)-enantiomers of this compound could have different pharmacological profiles. Further research is warranted to elucidate the specific biological activities of the individual enantiomers and the racemic mixture.

G cluster_compound Chiral Compound cluster_interaction Biological Interaction cluster_effect Pharmacological Effect Racemic Mixture Racemic Mixture (S)-Enantiomer (S)-Enantiomer Biological Target (e.g., Receptor, Enzyme) Biological Target (e.g., Receptor, Enzyme) (S)-Enantiomer->Biological Target (e.g., Receptor, Enzyme) High Affinity (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->Biological Target (e.g., Receptor, Enzyme) Low Affinity Side Effect / Inactivity Side Effect / Inactivity (R)-Enantiomer->Side Effect / Inactivity Therapeutic Effect Therapeutic Effect Biological Target (e.g., Receptor, Enzyme)->Therapeutic Effect

Illustrative signaling pathway of enantiomer-specific biological activity.

Conclusion

This guide provides a comparative overview of methyl (S)-1-benzylpyrrolidine-3-carboxylate and its racemic mixture based on currently available data. While some physicochemical properties of the racemic mixture have been experimentally determined, there is a notable lack of experimental data for the pure (S)-enantiomer. The development of a robust chiral HPLC method is crucial for the separation and further characterization of the individual enantiomers. Furthermore, the potential for stereoselective biological activity highlights the importance of studying the enantiomers separately to fully understand their pharmacological profiles. Further research is encouraged to fill the existing data gaps and to explore the potential applications of these compounds in drug discovery and development.

References

High-resolution mass spectrometry (HRMS) for compound identity confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the identity of a compound is a critical step. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and indispensable tool for this purpose, offering exceptional mass accuracy and resolving power. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid in methodological decisions.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass (isobars), a significant limitation of low-resolution mass spectrometry.[1][2] Furthermore, when coupled with fragmentation techniques (tandem MS or MS/MS), HRMS can provide detailed structural information, further solidifying compound identification.[3]

HRMS in Comparison to Other Analytical Techniques

While HRMS is a cornerstone of modern analytical chemistry, a comprehensive approach to compound identification often involves orthogonal methods. These are distinct analytical techniques that provide complementary information, leading to a more robust and confident structure elucidation. Key alternative and complementary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HRMS compared to NMR and X-ray crystallography for the identification of small molecules.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Elemental Composition, Molecular WeightAtomic Connectivity, 3D Structure in Solution3D Atomic Arrangement in Crystal
Mass Accuracy < 5 ppm (often < 1 ppm)[1]Not ApplicableNot Applicable
Resolution High (Distinguishes isobars)Atomic levelAtomic level
Sensitivity High (picomole to femtomole)[4]Low (micromole to millimole)Moderate (requires good quality crystals)
Sample Requirement Micrograms or lessMilligramsMilligrams of crystalline material
Throughput HighLow to MediumLow
Structural Information Inferred from fragmentationDefinitive connectivityDefinitive 3D structure
Performance of High-Resolution Mass Spectrometry Instruments

HRMS instruments themselves vary in their capabilities. The three most common types are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Instrument TypeMass Resolution (FWHM)Mass AccuracyAdvantagesDisadvantages
Time-of-Flight (TOF) up to 60,000[5]< 5 ppmFast acquisition speed, wide dynamic range.Lower resolution compared to Orbitrap and FT-ICR.
Orbitrap up to 240,000[5]< 3 ppm (often < 1 ppm)High resolution, high mass accuracy, benchtop accessibility.Slower scan speed than TOF.
FT-ICR > 1,000,000[5]< 1 ppm (sub-ppm)Highest resolution and mass accuracy.High cost, large footprint, requires superconducting magnet.[1]

Experimental Workflow and Protocols

A typical workflow for unknown compound identification using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) involves several key stages, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_processing Data Processing cluster_identification Compound Identification Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Biological_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Alignment HRMS_Detection->Peak_Detection Formula_Prediction Elemental Formula Prediction Peak_Detection->Formula_Prediction Database_Search Database Searching (e.g., mzCloud, ChemSpider) Formula_Prediction->Database_Search Structure_Elucidation Structure Elucidation Database_Search->Structure_Elucidation

General workflow for compound identification using LC-HRMS.
Detailed Experimental Protocol: Identification of Drug Metabolites in Plasma

This protocol provides a general framework for the identification of drug metabolites in a plasma matrix using LC-HRMS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Ionization Mode: Electrospray ionization (ESI), positive and/or negative mode.

  • Scan Mode: Full scan from m/z 100-1000 with a resolution of 70,000.

  • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most intense ions from the full scan, using a higher-energy collisional dissociation (HCD) of 35 (arbitrary units) and a resolution of 17,500.

  • Mass Accuracy: Calibrate the instrument to achieve a mass accuracy of < 3 ppm.

4. Data Processing and Identification

  • Process the raw data using software such as Thermo Fisher Scientific™ Compound Discoverer™.

  • Perform peak detection, retention time alignment, and background subtraction.

  • Generate elemental compositions for unknown peaks based on accurate mass and isotopic patterns.

  • Search the generated formulas and experimental MS/MS spectra against spectral libraries (e.g., mzCloud) and chemical databases (e.g., ChemSpider) to propose candidate structures.

  • Manually inspect the MS/MS fragmentation patterns to confirm the proposed structures.

Visualization of a Signaling Pathway Analyzed by HRMS

HRMS is frequently used to study signaling pathways by identifying and quantifying key phosphorylated proteins. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and a target in cancer therapy, is a prime example.[3]

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway leading to cell proliferation.

Conclusion

High-Resolution Mass Spectrometry is a powerful and versatile technique for the confirmation of compound identity. Its high mass accuracy and resolution, coupled with tandem mass spectrometry capabilities, provide a wealth of information for determining elemental composition and elucidating chemical structures. When used in conjunction with orthogonal methods like NMR and X-ray crystallography, HRMS offers a comprehensive and robust approach to compound characterization, which is essential for advancing research and development in the pharmaceutical and chemical industries. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers looking to leverage the power of HRMS in their own work.

References

Cross-Referencing Spectral Data: A Comparative Guide for Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

To offer a tangible spectral comparison, this guide includes experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for a closely related compound, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS: 51535-00-3, PubChem CID: 98909). The key structural difference is the presence of a carbonyl group at the 5-position of the pyrrolidine ring in the latter. This comparison underscores the importance of precise structural information in spectral interpretation.

Data Presentation: A Comparative Analysis

The following tables summarize the available spectral data for Methyl 1-benzylpyrrolidine-3-carboxylate and its 5-oxo analogue.

Table 1: Mass Spectrometry Data for this compound (Predicted)

Adduct IonPredicted m/z
[M+H]⁺220.1332
[M+Na]⁺242.1152
[M-H]⁻218.1187
[M+NH₄]⁺237.1598
[M+K]⁺258.0891

Data Source: PubChem CID 4610751. These values are computationally predicted.

Table 2: Experimental ¹H NMR Data for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons
4.55s2H-CH₂-Ph
3.70s3H-OCH₃
3.40 - 3.60m1HPyrrolidine CH
2.50 - 2.80m2HPyrrolidine CH₂
2.20 - 2.40m2HPyrrolidine CH₂

Data Source: PubChem CID 98909, SpectraBase. Solvent and frequency not specified.

Table 3: Experimental ¹³C NMR Data for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Chemical Shift (δ) ppmAssignment
174.1Ester C=O
171.8Amide C=O
136.2Aromatic C (quaternary)
128.8Aromatic CH
128.0Aromatic CH
127.6Aromatic CH
52.4-OCH₃
49.3-CH₂-Ph
48.9Pyrrolidine CH
34.2Pyrrolidine CH₂
29.7Pyrrolidine CH₂

Data Source: PubChem CID 98909, SpectraBase. Solvent and frequency not specified.

Table 4: Experimental FT-IR Data for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Wavenumber (cm⁻¹)Interpretation
~3000Aromatic and Aliphatic C-H stretch
~1735Ester C=O stretch
~1680Amide C=O stretch
~1200C-O stretch

Data Source: PubChem CID 98909, SpectraBase. The spectrum was acquired from a liquid film.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (for small molecules)
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically at a frequency of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (for liquid samples)
  • Sample Preparation: For a neat liquid sample, place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Background Spectrum: Run a background spectrum of the clean, empty salt plates to account for any atmospheric and instrumental interferences.

  • Sample Spectrum: Mount the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum. The instrument passes an infrared beam through the sample and records the absorption at different wavenumbers.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to specific functional groups within the molecule.

Workflow for Cross-Referencing Spectral Data

The process of cross-referencing spectral data with a public database like PubChem is a fundamental step in chemical verification. The following diagram illustrates this logical workflow.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_pubchem PubChem Database Search cluster_analysis Comparative Analysis exp_sample Analyte Sample (this compound) exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_data Experimental Spectral Data exp_nmr->exp_data exp_ms->exp_data exp_ir->exp_data compare_data Compare Experimental and Database Spectra exp_data->compare_data Cross-reference search_pubchem Search PubChem by Name, CAS, or CID pubchem_entry PubChem Compound Entry (CID: 4610751) search_pubchem->pubchem_entry pubchem_data Database Spectral Data (Predicted or Experimental) pubchem_entry->pubchem_data pubchem_data->compare_data validate_structure Validate Chemical Structure compare_data->validate_structure Match identify_discrepancies Identify Discrepancies compare_data->identify_discrepancies Mismatch

The Versatility of Methyl 1-benzylpyrrolidine-3-carboxylate in Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, the selection of the right molecular scaffold is a critical starting point. Methyl 1-benzylpyrrolidine-3-carboxylate has emerged as a versatile building block in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of its applications in key therapeutic areas, presenting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

This compound is a chiral intermediate valued in pharmaceutical development for its role in creating complex bioactive molecules.[1] Its pyrrolidine core is a common feature in many natural products and approved drugs, offering a three-dimensional structure that can effectively explore pharmacophore space.[2] This guide will delve into its application in the development of treatments for Alzheimer's disease, novel analgesics, and muscarinic receptor antagonists, comparing the performance of its derivatives with established alternatives.

Targeting Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress. The development of multi-target-directed ligands is a promising strategy, and derivatives of this compound have shown potential in this area.

A recent study detailed the design and synthesis of novel N-benzylpyrrolidine hybrids as multi-target agents for AD.[3] These compounds were evaluated for their ability to inhibit key enzymes implicated in the disease's progression: beta-secretase-1 (BACE-1), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBuChE).

Comparative Efficacy of N-Benzylpyrrolidine Hybrids
CompoundhAChE IC50 (µM)hBuChE IC50 (µM)hBACE-1 IC50 (µM)
8f 0.0420.1120.98
12f 0.0280.0850.76
Donepezil 0.0213.54-

Data summarized from a study on N-benzylpyrrolidine hybrids for Alzheimer's disease treatment.[3]

As the data indicates, compounds 8f and 12f demonstrated potent, dual inhibition of both hAChE and hBuChE, with 12f being comparable to the standard drug Donepezil in hAChE inhibition and significantly more potent against hBuChE.[3] Furthermore, these compounds exhibited promising BACE-1 inhibitory activity, a target for which Donepezil is inactive.

Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against hAChE and hBuChE was determined using a modified Ellman's method.

  • Reagents:

    • Human acetylcholinesterase (recombinant)

    • Human butyrylcholinesterase (recombinant)

    • Acetylthiocholine iodide (ATCI)

    • Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

  • Procedure:

    • A solution of the test compound, hAChE or hBuChE, and DTNB in phosphate buffer was incubated for 15 minutes at 37 °C.

    • The substrate (ATCI or BTCI) was added to initiate the reaction.

    • The hydrolysis of the substrate was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

    • The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank.

    • IC50 values were determined from dose-response curves.

Below is a diagram illustrating the general workflow for evaluating these potential Alzheimer's disease therapeutics.

cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Studies S This compound D Derivative Synthesis S->D C Cholinesterase Inhibition Assay D->C B BACE-1 Inhibition Assay D->B A Aβ Aggregation Assay D->A M Cognitive Dysfunction Models (Y-Maze, Morris Water Maze) C->M B->M A->M E Ex Vivo Brain Homogenate Analysis M->E

Workflow for the development and evaluation of N-benzylpyrrolidine hybrids for Alzheimer's disease.

Novel Analgesics: Targeting Pain Pathways

The pyrrolidine scaffold is also a key feature in the development of novel analgesics. Research has focused on synthesizing derivatives that can modulate pain pathways, with a particular interest in their effects on cyclooxygenase (COX) enzymes.

A study on new pyrrolidine derivatives investigated their in vivo analgesic and anti-inflammatory activity. The compounds were synthesized and then screened for their effects in animal models.[4]

Comparative Analgesic and Anti-inflammatory Effects
CompoundAnalgesic Effect (% protection)Anti-inflammatory Effect (% inhibition)
A-1 58.265.4
A-4 68.555.1
Ibuprofen 72.370.8

Data from a study evaluating new pyrrolidine derivatives for analgesic and anti-inflammatory activity.[4]

The results showed that compound A-4 exhibited the highest analgesic effect, while A-1 had the most potent anti-inflammatory activity, with both being comparable to the standard drug Ibuprofen.[4]

Experimental Protocol: Hot Plate Test for Analgesic Activity

The central analgesic activity of the compounds was evaluated using the hot plate test in mice.

  • Apparatus: A hot plate maintained at a constant temperature of 55 ± 0.5 °C.

  • Procedure:

    • Mice were placed on the hot plate, and the time until they exhibited a pain response (licking of paws or jumping) was recorded as the reaction time.

    • A cut-off time of 15-20 seconds was set to prevent tissue damage.

    • The test compounds or a control (vehicle or standard drug) were administered intraperitoneally.

    • The reaction time was measured at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • The percentage increase in reaction time (analgesic effect) was calculated.

The following diagram illustrates a simplified signaling pathway for COX-mediated inflammation and the target of these novel analgesics.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) Pyrrolidine Derivatives NSAIDs->COX inhibit

Simplified pathway of COX-mediated inflammation and the inhibitory action of NSAIDs and pyrrolidine derivatives.

Muscarinic Receptor Antagonists: Precision Targeting

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and antagonists of these receptors have therapeutic applications in conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[5] The development of subtype-selective antagonists is a key goal to minimize side effects. The pyrrolidine scaffold has been utilized in the design of such selective antagonists.

A study focused on the synthesis and evaluation of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure.[6] These compounds were tested for their affinity towards the five human muscarinic receptor subtypes (hm1-hm5).

Comparative Affinity of Muscarinic Antagonists
Compoundhm1 (Ki, nM)hm2 (Ki, nM)hm3 (Ki, nM)hm4 (Ki, nM)hm5 (Ki, nM)
Compound X 1.53.20.82.14.5
Atropine 0.31.20.50.81.5

Representative data for a novel pyrrolidine-based muscarinic antagonist compared to the non-selective antagonist Atropine.

The synthesized compounds showed high affinity for all muscarinic receptor subtypes, with some demonstrating modest selectivity.[6] The development of highly selective M3 antagonists is particularly desirable for treating COPD without causing the cardiac side effects associated with M2 receptor blockade.[7][8]

Experimental Protocol: Radioligand Binding Assay

The affinity of the compounds for muscarinic receptors is typically determined using radioligand binding assays.

  • Materials:

    • Cell membranes expressing the specific human muscarinic receptor subtype.

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • Test compound.

    • Assay buffer.

    • Glass fiber filters.

  • Procedure:

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value.

The diagram below illustrates the principle of a competitive radioligand binding assay.

cluster_key Key cluster_assay Competitive Binding Assay R_key Receptor RL_key Radioligand C_key Competitor (Test Compound) R RL RL->R binds C C->R competes

Principle of a competitive radioligand binding assay for determining receptor affinity.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of a diverse range of potential therapeutic agents. The derivatives of this compound have demonstrated significant potential in the complex field of Alzheimer's disease treatment, offering multi-target activity that surpasses some established drugs. In the realm of pain management, its analogues have shown promising analgesic and anti-inflammatory effects comparable to widely used NSAIDs. Furthermore, the pyrrolidine scaffold derived from this starting material is instrumental in the design of potent muscarinic receptor antagonists, with ongoing efforts to achieve greater subtype selectivity.

The comparative data and experimental protocols presented in this guide underscore the importance of this compound in medicinal chemistry. For researchers and drug development professionals, this compound represents a promising platform for the discovery and development of next-generation therapeutics. Further exploration of its derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Assessing the Purity of Methyl 1-benzylpyrrolidine-3-carboxylate via Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, the rigorous assessment of purity is a critical, non-negotiable step. For a compound such as Methyl 1-benzylpyrrolidine-3-carboxylate, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability and reproducibility of subsequent research and development.[1][2] This guide provides a comprehensive comparison of Gas Chromatography (GC) as a primary analytical method for purity determination against other common techniques. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical needs.

Comparison of Analytical Techniques for Purity Assessment

While Gas Chromatography (GC) is a robust and widely utilized method for the purity analysis of volatile and semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information.[3][4][5] The choice of method is often dictated by the specific properties of the compound and potential impurities, as well as the analytical objective.

Analytical TechniquePrincipleTypical Data OutputLimit of Detection (LOD)Quantitative/QualitativeAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.[3]Retention time, peak area (concentration)High (ppm to ppb)QuantitativeHigh resolution and sensitivity for volatile compounds; can be coupled with Mass Spectrometry (GC-MS) for definitive impurity identification.[3][6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[7][8]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[4][9]Retention time, peak area (concentration)High (ppb to ppm)QuantitativeBroad applicability to a wide range of compounds, including non-volatile and thermally sensitive molecules; well-established for routine analysis.[9]Method development can be more time-consuming; requires the compound to be soluble.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[10][11]Chemical shift, signal intensity, coupling constantsLowQuantitative (qNMR) & QualitativeProvides unambiguous structural confirmation of the main component and impurities; qNMR allows for absolute purity determination without a reference standard of the impurity.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

Experimental Protocols

This protocol outlines a general GC method suitable for the routine purity analysis of this compound. Optimization may be required based on the specific instrumentation and potential impurity profile.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 2 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer an aliquot to a GC vial for analysis.

4. Data Analysis:

  • The purity of the sample is typically determined using the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

  • This calculation assumes that all compounds have a similar response factor with the FID. For more accurate quantification, a reference standard for each impurity would be required to determine their respective response factors.

Visualizing the Analytical Workflow

To better understand the experimental and logical processes, the following diagrams have been created using Graphviz.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity assessment of this compound by GC.

GC_vs_HPLC cluster_gc GC Method cluster_hplc HPLC Method start Purity Assessment Required gc_prep Sample in Volatile Solvent start->gc_prep hplc_prep Sample in Mobile Phase start->hplc_prep gc_analysis Vaporization & Separation in Gas Phase gc_prep->gc_analysis gc_suitable Suitable for Volatile & Thermally Stable Compounds gc_analysis->gc_suitable hplc_analysis Separation in Liquid Phase hplc_prep->hplc_analysis hplc_suitable Suitable for Non-Volatile & Thermally Labile Compounds hplc_analysis->hplc_suitable

Caption: Comparison of the logical workflows for GC and HPLC in purity analysis.

References

Pyrrolidine Carboxamides: A Comparative Analysis of Their Enzyme Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pyrrolidine carboxamides as potent enzyme inhibitors. We delve into their activity against various enzymatic targets, presenting key quantitative data, detailed experimental protocols, and a visualization of a critical signaling pathway to support further research and development in this promising area of medicinal chemistry.

Pyrrolidine carboxamides have emerged as a versatile scaffold in drug discovery, demonstrating significant inhibitory activity against a range of enzymes implicated in various diseases. This guide synthesizes experimental data from multiple studies to offer a comparative perspective on their efficacy and underlying mechanisms of action.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of various pyrrolidine carboxamide derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a widely used measure of an inhibitor's potency.

Target EnzymeCompound/DerivativeIC50 (nM)Reference
Dipeptidyl Peptidase IV (DPP-IV)
Substituted pyrrolidine-2,4-dicarboxylic acid amides (general series)2 - 250[1]
Pyrrole-3-carboximidamide derivative 5f12.19[2]
Pyrrole-3-carboximidamide derivative 5g23.08[2]
Pyrrolidine-2-carbonitrile derivative 17a17[3]
Enoyl Acyl Carrier Protein Reductase (InhA)
Pyrrolidine carboxamide d610,050[4][5]
Racemic p24390[4]
p24b enantiomer255[4]
p64b enantiomer62[4]
d11b enantiomer200[4]
Prolyl Oligopeptidase (POP)
Fmoc-prolyl-pyrrolidine-2-nitrile5 (Ki)[6]
Fmoc-alanyl-pyrrolidine-2-nitrile5 (Ki)[6]
α-Amylase
Pyrrolidine derivative 3a36,320 (µg/mL)[7]
Pyrrolidine derivative 3g26,240 (µg/mL)[7]
α-Glucosidase
Pyrrolidine derivative 3f27,510 (µg/mL)[7]
Pyrrolidine derivative 3g18,040 (µg/mL)[7]

Signaling Pathway: DPP-IV Inhibition and GLP-1 Regulation

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV by pyrrolidine carboxamides prevents GLP-1 inactivation, leading to a cascade of downstream effects beneficial for glycemic control.

DPP-IV Inhibition Pathway Pyrrolidine_Carboxamide Pyrrolidine Carboxamide Inhibitor DPP4 DPP-IV Enzyme Pyrrolidine_Carboxamide->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Produces GLP1_active Active GLP-1 GLP1_active->DPP4 Degraded by Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Uptake Insulin->Glucose Enhances Glucagon Glucagon Secretion (from α-cells) Liver Hepatic Glucose Production Glucagon->Liver Stimulates GLP GLP -1 -1 _active _active _active->Glucagon Inhibits Inhibitor Discovery Workflow start Design of Pyrrolidine Carboxamide Analogs synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Enzyme Inhibition Assay characterization->screening ic50 IC50 Determination screening->ic50 selectivity Selectivity Profiling (against related enzymes) ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement end Candidate for In Vivo Studies optimization->end Promising Candidate

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Methyl 1-benzylpyrrolidine-3-carboxylate in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), emergency procedures, and disposal methods to ensure a safe research environment.

Proper handling of this chemical compound is paramount to prevent accidental exposure and ensure the integrity of experimental results. The following sections detail the necessary precautions and operational steps for the safe use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure risks. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC). A synthetic apron or a complete suit protecting against chemicals may be necessary for larger quantities.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection An approved/certified respirator is necessary if ventilation is inadequate or for handling large spills. A full-face respirator or a self-contained breathing apparatus (SCBA) should be used to avoid inhalation of vapors.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][3]
Footwear Safety footwear or safety gumboots (e.g., Rubber).Trousers or overalls should be worn outside of boots to prevent spills from entering.[4]
Emergency Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid measures are crucial. The following table outlines the initial steps to be taken.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a well-ventilated area.[1][5] If breathing is difficult, administer oxygen.[1] If the victim is not breathing, perform mouth-to-mouth resuscitation, but be aware that it may be hazardous to the provider if the inhaled material is toxic.[3] Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing and shoes.[1][5] Wash the affected skin with plenty of soap and water.[1] Cover the irritated skin with an emollient.[3] If irritation persists, seek medical attention.[3]
Eye Contact Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so, and continue rinsing.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[5] If the victim is conscious, have them drink plenty of water.[6] Seek immediate medical attention.[3]
Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.

Aspect Procedure
Handling Handle in a well-ventilated place, preferably under a chemical fume hood.[1] Avoid contact with skin and eyes.[1][7] Avoid the formation of dust and aerosols.[1][7] Use non-sparking tools.[1] Take measures to prevent the buildup of electrostatic charge.[8]
Storage Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed.[1] Store away from heat, sparks, open flames, and hot surfaces.[5] Store under an inert gas and protect from carbon dioxide.[2]
Disposal Plan

The disposal of this compound and its contaminated packaging must be handled responsibly to prevent environmental contamination.

Waste Type Disposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Contact a licensed professional waste disposal service to dispose of this material.[7]
Contaminated Packaging Dispose of as unused product in accordance with applicable laws and good laboratory practices.[7]
Spill Cleanup For minor spills, absorb with vermiculite or other absorbent material and collect in a suitable container for disposal.[4] For major spills, evacuate the area and prevent entry.[1] Remove all sources of ignition.[1]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handling_don Don Appropriate PPE prep_emergency->handling_don handling_weigh Weigh/Measure Chemical in Fume Hood handling_don->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp handling_doff Doff PPE Correctly handling_exp->handling_doff disp_waste Segregate Chemical Waste handling_doff->disp_waste disp_cont Decontaminate Glassware and Surfaces disp_waste->disp_cont disp_dispose Dispose of Waste via Licensed Contractor disp_cont->disp_dispose cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Use a less hazardous chemical if possible) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Last line of defense) administrative->ppe

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-benzylpyrrolidine-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.